molecular formula C14H13NO4S B1308440 4-(benzenesulfonamidomethyl)benzoic Acid CAS No. 178693-27-1

4-(benzenesulfonamidomethyl)benzoic Acid

Cat. No.: B1308440
CAS No.: 178693-27-1
M. Wt: 291.32 g/mol
InChI Key: CHOGMPPUSGFJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonamidomethyl)benzoic Acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonamidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGMPPUSGFJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401238
Record name 4-{[(phenylsulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178693-27-1
Record name 4-{[(phenylsulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been integral to the development of drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a benzenesulfonamide group onto a benzoic acid scaffold, as in 4-(benzenesulfonamidomethyl)benzoic acid, creates a molecule with potential for targeted biological interactions, leveraging the structural and electronic properties of both aromatic systems. This guide serves as a practical resource for researchers aiming to synthesize and characterize this promising compound.

Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is analogous to the well-established Hinsberg test for primary amines.

Reaction Principle

The primary amine of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in an aqueous basic solution, where the base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Sulfonylation cluster_2 Workup & Isolation cluster_3 Purification A Dissolve 4-(aminomethyl)benzoic acid in aqueous Na2CO3 solution B Cool to 0-5 °C (Ice Bath) A->B C Add benzenesulfonyl chloride dropwise with vigorous stirring B->C D Allow to warm to room temperature and stir for 4-6 hours C->D E Acidify with dilute HCl to precipitate the product D->E F Filter the solid precipitate E->F G Wash with cold water F->G H Dry under vacuum G->H I Recrystallize from Ethanol/Water H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, 4-benzenesulfonamidobenzoic acid.[1]

Materials:

  • 4-(aminomethyl)benzoic acid

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ethanol

Procedure:

  • Dissolution of the Amine: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cold, stirred solution over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of 2-3 with 1 M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of this compound and data from analogous compounds.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 200-230 °C
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Singlet (broad)1H-COOH
~8.2Triplet1H-SO₂NH-
7.85 - 7.95Multiplet4HAromatic protons (ortho to -COOH and ortho to -SO₂-)
7.50 - 7.65Multiplet5HRemaining aromatic protons
4.15Doublet2H-CH₂-

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

Chemical Shift (δ, ppm)Assignment
~167Carbonyl carbon (-COOH)
~143Aromatic carbon attached to -CH₂-
~140Aromatic carbon attached to -SO₂-
~133 - 127Aromatic carbons
~46Methylene carbon (-CH₂-)

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Wavenumber (cm⁻¹)Vibration
3300 - 2500 (broad)O-H stretch of the carboxylic acid
~3250N-H stretch of the sulfonamide
~1700C=O stretch of the carboxylic acid
~1600, ~1480C=C stretches of the aromatic rings
~1340, ~1160Asymmetric and symmetric S=O stretches of the sulfonamide

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueInterpretation
291.06[M]⁺, the molecular ion peak
274[M - OH]⁺, loss of the hydroxyl group from the carboxylic acid
150[M - C₇H₅SO₂]⁺, cleavage of the N-S bond
141[C₆H₅SO₂]⁺, benzenesulfonyl cation

Potential Applications in Drug Discovery

Sulfonamide-containing benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities. The structural features of this compound make it an attractive candidate for several therapeutic areas:

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, which are implicated in various diseases including glaucoma, cancer, and inflammation.

  • Antimicrobial Agents: As a structural analog of p-aminobenzoic acid (PABA), it could potentially interfere with the folic acid synthesis pathway in bacteria.

  • Receptor Modulation: The rigid aromatic framework can be tailored to interact with specific receptor binding pockets.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The self-validating nature of the described protocols, coupled with detailed characterization guidelines, ensures a high degree of scientific rigor.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

Sources

"physicochemical properties of 4-(benzenesulfonamidomethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzenesulfonamidomethyl)benzoic Acid

Foreword: A Molecule of Convergent Functionality

In the landscape of medicinal chemistry and materials science, molecules that bridge distinct functional domains offer a rich canvas for innovation. This compound is one such compound, integrating the structural motifs of both benzoic acid and benzenesulfonamide. This unique architecture, featuring a carboxylic acid group renowned for its role in forming salts and hydrogen bonds, and a sulfonamide moiety, a cornerstone of numerous therapeutic agents, suggests a wide range of potential applications.[1] The flexible methylene linker between these two pharmacophores adds another layer of structural nuance, influencing its conformational possibilities and interaction profile.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and to provide robust, self-validating protocols for characterization. While experimental data for this specific molecule is not extensively published, we will leverage established principles and data from close structural analogs to build a predictive and methodological framework.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to establish its definitive structure and fundamental properties. This compound consists of a benzoic acid core where the hydrogen at the 4-position is substituted with a benzenesulfonamidomethyl group (-CH₂-NH-SO₂-Ph).

Key Identifiers

Precise identification is critical for database searches, regulatory submissions, and procurement. The primary identifiers for the parent amine, 4-(aminomethyl)benzoic acid, and the related compound 4-(benzenesulfonamido)benzoic acid are listed for reference.

IdentifierValueSource
Compound Name This compound-
Molecular Formula C₁₄H₁₃NO₄SCalculated
Molecular Weight 291.32 g/mol Calculated
CAS Number Not readily available-
Crystal Structure Insights

While the specific crystal structure of this compound is not publicly available, an analysis of the closely related analog, 4-benzenesulfonamidobenzoic acid (which lacks the methylene bridge), provides valuable predictive insights into molecular conformation and intermolecular interactions.[2]

In the crystal lattice of this analog, molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[2] The carboxylic acid groups form the characteristic hydrogen-bonded dimers commonly seen in benzoic acid derivatives.[3][4] The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 45.36°.[2] We can anticipate similar strong hydrogen bonding networks for this compound, which will be a dominant factor in its melting point, solubility, and crystal packing. The additional methylene group will introduce greater conformational flexibility compared to its rigid analog.

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

Workflow Causality: The goal is to grow a high-quality single crystal, irradiate it with X-rays, and analyze the resulting diffraction pattern to solve the molecular structure.

  • Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) to near saturation. Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the formation of a single, defect-free crystal.

  • Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection. The diffracted X-rays are detected, and their intensities and positions are recorded.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, precise molecular structure.[2]

G cluster_0 Experimental Workflow: X-ray Crystallography A Purified Compound B Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B C High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Irradiation & Data Collection D->E F Diffraction Pattern E->F G Structure Solution (Direct Methods) F->G H Structure Refinement G->H I Final 3D Molecular Structure (Bond Lengths, Angles, Conformation) H->I

Caption: Workflow for determining molecular structure via X-ray crystallography.

Core Physicochemical Properties

The interplay of the acidic carboxyl group, the weakly acidic sulfonamide, the flexible linker, and two aromatic rings dictates the compound's physical behavior.

Melting Point

The melting point is a fundamental property that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity. Given the strong hydrogen bonding capabilities of both the carboxylic acid and sulfonamide groups, a relatively high melting point is expected. For comparison, the related compound 4-sulfamoylbenzoic acid has a melting point of 285-295 °C.[5]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Solubility Profile

Solubility is paramount, influencing everything from reaction conditions during synthesis to bioavailability in drug development. The molecule's dual nature—a polar, hydrophilic carboxylic acid and sulfonamide, combined with two nonpolar, lipophilic benzene rings—suggests complex solubility behavior. It is expected to be poorly soluble in water at neutral pH but soluble in basic aqueous solutions due to salt formation.[6][7] It should also exhibit solubility in polar organic solvents like ethanol, methanol, and DMSO.[6]

This systematic approach determines the solubility class of a compound, providing strong inferences about its primary functional groups.[8][9] The general procedure involves adding ~25 mg of the compound to 0.75 mL of the solvent in a test tube and observing solubility at room temperature.[8][9]

  • Water (H₂O): Test solubility. If soluble, check pH with litmus paper to classify as acid, base, or neutral.[10] Given its structure, it is expected to be poorly soluble and slightly acidic.

  • 5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group. The carboxylic acid will readily deprotonate to form a soluble sodium carboxylate salt.

  • 5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, test in 5% NaHCO₃. NaHCO₃ is a weaker base than NaOH. Solubility here indicates a strong acid, such as a carboxylic acid.[8][9] The sulfonamide proton is generally not acidic enough to react with bicarbonate.

  • 5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. Solubility would indicate a basic functional group (e.g., an amine). This compound is expected to be insoluble.

  • Organic Solvents (e.g., Ethanol, Acetone): Test solubility. Good solubility is expected due to hydrogen bonding and dipole-dipole interactions with the solvent.

G start Start with Unknown Compound water Test in Water start->water sol_water Soluble water->sol_water Yes insol_water Insoluble water->insol_water No naoh Test in 5% NaOH insol_water->naoh sol_naoh Soluble naoh->sol_naoh Yes insol_naoh Insoluble naoh->insol_naoh No nahco3 Test in 5% NaHCO₃ sol_naoh->nahco3 hcl Test in 5% HCl insol_naoh->hcl sol_nahco3 Soluble nahco3->sol_nahco3 Yes insol_nahco3 Insoluble nahco3->insol_nahco3 No result_strong_acid Result: Strong Acid (e.g., Carboxylic Acid) sol_nahco3->result_strong_acid result_weak_acid Result: Weak Acid (e.g., Phenol) insol_nahco3->result_weak_acid

Caption: Decision tree for classifying a compound based on acid-base solubility.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.[11] It dictates the charge state of the molecule at a specific pH, which profoundly impacts solubility, lipophilicity, and biological interactions. This molecule is polyprotic, with two acidic protons:

  • Carboxylic Acid Proton (-COOH): This is the more acidic proton. For benzoic acid, the pKa in water is approximately 4.2.[12][13] The electron-withdrawing nature of the sulfonamide group might slightly lower this value.

  • Sulfonamide Proton (-SO₂NH-): This proton is significantly less acidic, with pKa values for benzenesulfonamides typically in the range of 9-11.

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility). The solution should be free of dissolved CO₂.

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a diprotic acid, two inflection points and two half-equivalence points will be observed on the titration curve, corresponding to the two pKa values.

Lipophilicity (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically octanol and water. It is expressed as its logarithm (LogP) and is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP indicates greater solubility in the lipid phase (lipophilic), while a negative value indicates preference for the aqueous phase (hydrophilic).

Calculated LogP values (XLogP3) for similar structures like 4-(methylsulfonamido)benzoic acid are around 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[14]

  • System Preparation: Prepare a solution of the compound in the aqueous phase (typically a buffer at a pH where the compound is neutral to prevent ionization). Pre-saturate this solution with n-octanol and pre-saturate a separate volume of n-octanol with the aqueous buffer.

  • Partitioning: Combine known volumes of the pre-saturated n-octanol and the compound-containing aqueous phase in a flask.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log ( [Concentration]octanol / [Concentration]water ).

Proposed Synthesis Route

A logical and common method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[15][16]

Reaction: 4-(Aminomethyl)benzoic acid + Benzenesulfonyl chloride → this compound

  • Amine Solubilization: Dissolve 4-(aminomethyl)benzoic acid in an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[2] The base serves to deprotonate the carboxylic acid, rendering the starting material soluble in water, and to neutralize the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: While stirring the aqueous amine solution vigorously, add benzenesulfonyl chloride portion-wise or as a solution in a water-miscible solvent like acetone. Maintain the reaction at or near room temperature.

  • Reaction Monitoring: Continue stirring until the reaction is complete, which can be monitored by TLC by observing the disappearance of the starting amine.

  • Acidification and Precipitation: Once the reaction is complete, carefully acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.[2] This protonates the carboxylate group, causing the desired product to precipitate out of the solution.

  • Isolation and Purification: Filter the crude product, wash it thoroughly with cold water to remove inorganic salts, and dry it. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[2]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Amine 4-(Aminomethyl)benzoic acid Reaction Schotten-Baumann Reaction Amine->Reaction SulfonylCl Benzenesulfonyl chloride SulfonylCl->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Solvent Water/Acetone Solvent->Reaction Acidify Acidification (HCl) Reaction->Acidify Filter Filtration & Washing Acidify->Filter Recrystal Recrystallization Filter->Recrystal Product Final Product: This compound Recrystal->Product

Caption: Plausible synthetic pathway for the target compound.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • What is the method of analysis of sulphonamides? (2023). Quora.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Experiment 1: Determination of Solubility Class. (n.d.). Course Hero.
  • Experiment 2: Solubility. (n.d.). Bellevue College.
  • 4-Benzenesulfonamidobenzoic acid. (n.d.). PubMed Central.
  • 4-(4-Methylbenzenesulfonamido)
  • 4-(Methylsulfonamido)benzoic acid. (n.d.). PubChem.
  • Experiment 2: Determination of Solubility Class. (n.d.). Course Hero.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.
  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. (2025).
  • Benzoic acid. (n.d.). Wikipedia.
  • Benzoicacid, 4-[(8-quinolinylsulfonyl)amino]-. (n.d.). CymitQuimica.
  • 4-Sulfamoylbenzoic acid 97 138-41-0. (n.d.). Sigma-Aldrich.
  • Redetermined structure of 4-(benzyloxy)benzoic acid. (n.d.). PubMed Central.
  • Bordwell pKa Table. (n.d.).
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024). Guidechem.
  • Benzoic acid. (2024). Sciencemadness Wiki.
  • pKa Vaules for Organic and Inorganic Bronsted Acids

Sources

An In-depth Technical Guide to 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Identity and Structure

4-(benzenesulfonamidomethyl)benzoic acid is a bifunctional molecule that incorporates a benzoic acid moiety and a benzenesulfonamide group, linked by a methylene bridge. This unique arrangement provides a versatile scaffold for chemical modification and biological interaction.

Chemical Structure

The structure of this compound is characterized by a central benzene ring substituted with a carboxylic acid group and a methyl group that is further substituted with a benzenesulfonamide.

Caption: Chemical structure of this compound.

Physicochemical Properties

Based on its structure, the following properties can be predicted for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol [1]
Appearance Likely a white to off-white solidGeneral property of similar organic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Inferred from the properties of benzoic acid and sulfonamides.[2]
Acidity (pKa) The carboxylic acid group is expected to have a pKa around 4-5.Based on the pKa of benzoic acid.

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not readily found in the chemical literature. However, a plausible and robust synthetic route can be designed based on well-established reactions for the formation of sulfonamides. The proposed synthesis involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride.

Proposed Synthetic Pathway

The synthesis is predicated on the nucleophilic attack of the primary amine of 4-(aminomethyl)benzoic acid on the electrophilic sulfur atom of benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-(aminomethyl)benzoic acid 4-(aminomethyl)benzoic acid This compound This compound 4-(aminomethyl)benzoic acid->this compound Nucleophilic attack Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->this compound Base (e.g., Na₂CO₃ or Pyridine) Base (e.g., Na₂CO₃ or Pyridine) Base (e.g., Na₂CO₃ or Pyridine)->this compound Aqueous or Biphasic Solvent System Aqueous or Biphasic Solvent System Aqueous or Biphasic Solvent System->this compound 0°C to Room Temperature 0°C to Room Temperature 0°C to Room Temperature->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 4-(aminomethyl)benzoic acid (1.0 eq)[3]

  • Benzenesulfonyl chloride (1.1 eq)[4]

  • Sodium carbonate (Na₂CO₃) (1.2 eq) or Pyridine

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (beakers, flasks, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL). The use of a base like sodium carbonate is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]

  • Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring. This is to control the exothermicity of the reaction.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (11 mmol), dissolved in a minimal amount of a water-miscible organic solvent like acetone if necessary, to the cooled solution. The slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Workup and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 10% HCl until the pH is approximately 2. This will protonate the carboxylate, causing the product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.

Applications in Drug Discovery and Development

The structural motifs within this compound suggest its potential utility in several areas of drug development. The benzenesulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, while the benzoic acid moiety can be involved in crucial binding interactions or serve as a handle for further chemical elaboration.

Potential as an Enzyme Inhibitor

Sulfonamides are known to act as inhibitors for various enzymes, most notably carbonic anhydrases and metallo-β-lactamases.[6] The sulfonamide nitrogen can coordinate with metal ions in the active sites of these enzymes, leading to potent inhibition. The benzoic acid portion of the molecule can be tailored to interact with specific pockets within the enzyme, enhancing binding affinity and selectivity.

Scaffold for Novel Therapeutics

The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the development of new chemical entities. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Role as a Chemical Linker

In the field of targeted drug delivery and proteomics, bifunctional molecules are often employed as linkers. This compound could potentially be used to connect a targeting moiety to a therapeutic payload or a probe.

Conclusion

References

  • Huang, M.-L., & Lin, Z.-Y. (2011). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1062. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonamido)benzoic acid. PubChem. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. [Link]

  • Merck Index Online. (n.d.). p-(Benzylsulfonamido)benzoic Acid. Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... Retrieved from [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carzenide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use? Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-. Substance Details. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(benzenesulfonamidomethyl)benzoic acid is a synthetic molecule that integrates two pharmacologically significant scaffolds: benzenesulfonamide and benzoic acid. While direct, extensive research on this specific molecule is not widely available in public literature, its chemical structure suggests a compelling potential for multifaceted biological activity. This guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon the well-established biological roles of its constituent moieties. We will explore potential therapeutic applications, propose detailed experimental protocols to elucidate its precise molecular interactions, and provide a framework for future research and drug development efforts. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to achieve synergistic or novel biological effects. The structure of this compound presents a classic example of this approach, marrying the therapeutic legacy of benzenesulfonamides with the diverse bioactivity of benzoic acid derivatives.

  • The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of systemic antibacterial agents.[1] Beyond their antimicrobial properties, benzenesulfonamides are known to interact with a variety of enzymes, ion channels, and receptors, leading to a broad range of therapeutic applications.[2]

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery.[3] Their biological activities are diverse, ranging from antimicrobial and anti-inflammatory to anticancer effects.[4] The carboxylic acid group is a key feature, often participating in crucial hydrogen bonding interactions with biological targets.[5]

The covalent linkage of these two moieties in this compound creates a novel chemical entity with the potential for unique pharmacological properties. This guide will systematically explore the most probable mechanisms of action based on the established activities of its parent scaffolds.

Putative Mechanisms of Action

Based on the extensive literature on benzenesulfonamide and benzoic acid derivatives, we can hypothesize several key mechanisms through which this compound may exert its biological effects.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[2][6] These zinc-containing metalloenzymes play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.

  • Therapeutic Relevance: Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma (CA II and IV), epilepsy (CA II and VII), and certain types of cancer (CA IX and XII).[6][7][8]

  • Hypothesized Interaction: The sulfonamide group of this compound can act as a zinc-binding group, coordinating with the zinc ion in the active site of carbonic anhydrases.[2] The benzoic acid portion of the molecule could then extend into the active site cavity, forming additional interactions that determine isoform selectivity and inhibitory potency.

Diagram: Hypothesized Inhibition of Carbonic Anhydrase

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn++ Zn++ His His His->Zn++ His2 His His2->Zn++ His3 His His3->Zn++ Active_Site_Cavity Active Site Cavity Sulfonamide SO2NH2 Sulfonamide->Zn++ Coordinates with Zinc Ion Linker CH2 Benzoic_Acid COOH-Ph Benzoic_Acid->Active_Site_Cavity Interacts with Active Site Residues

Caption: Hypothesized binding mode of this compound in the active site of carbonic anhydrase.

Modulation of Inflammatory Pathways

Both benzenesulfonamide and benzoic acid derivatives have been reported to possess anti-inflammatory properties.[9][10] This suggests that this compound could modulate key inflammatory pathways.

  • Potential Targets:

    • Cyclooxygenase (COX) Enzymes: Some sulfonamide-containing drugs are known to inhibit COX enzymes, which are central to the synthesis of prostaglandins.

    • Cytosolic Phospholipase A2α (cPLA2α) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of these enzymes in the arachidonic acid pathway.[5]

  • Causality: By inhibiting these enzymes, the compound could reduce the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.

Antimicrobial Activity

The historical success of sulfa drugs provides a strong rationale for investigating the antimicrobial potential of this compound.[1]

  • Mechanism in Bacteria: Benzenesulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

  • Mechanism in Other Microbes: Benzoic acid and its esters have shown activity against various microorganisms, including Mycobacterium tuberculosis and the yeast Zygosaccharomyces bailii.[11][12] The proposed mechanism for benzoic acid involves the disruption of cellular energy production and a decrease in intracellular pH.[12]

  • Synergistic Potential: The combination of a sulfonamide and a benzoic acid moiety could lead to a broader spectrum of antimicrobial activity or enhanced potency.

Anticancer Activity

A growing body of research highlights the anticancer potential of both benzenesulfonamide and benzoic acid derivatives.[2][4]

  • Carbonic Anhydrase IX and XII Inhibition: As mentioned earlier, the inhibition of tumor-associated CA isoforms can disrupt the acidic tumor microenvironment, thereby inhibiting cancer cell proliferation and metastasis.[2]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some benzenesulfonamide derivatives have been shown to inhibit RTKs like TrkA, which are often overexpressed in cancer cells and play a role in tumor growth and survival.[13]

  • Induction of Apoptosis: Various derivatives of both parent scaffolds have been shown to induce programmed cell death in cancer cell lines.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are necessary.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human CA isoforms (e.g., CA I, II, VII, IX, XII) are expressed and purified.

    • A suitable substrate, such as 4-nitrophenyl acetate (p-NPA), is prepared in a compatible buffer.

  • Inhibition Assay:

    • The assay is performed in a 96-well plate format.

    • Varying concentrations of the test compound are pre-incubated with the CA enzyme.

    • The enzymatic reaction is initiated by the addition of the p-NPA substrate.

    • The hydrolysis of p-NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis:

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

G A Prepare Recombinant CA Isoforms D Pre-incubate CA Enzyme with Test Compound A->D B Prepare p-NPA Substrate Solution E Initiate Reaction with p-NPA Substrate B->E C Prepare Serial Dilutions of This compound C->D D->E F Monitor Absorbance at 400 nm E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining the carbonic anhydrase inhibitory activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular targets of this compound.

Methodology:

  • Cell Treatment:

    • Intact cells are treated with either the test compound or a vehicle control.

  • Heating:

    • The treated cells are heated at various temperatures.

  • Cell Lysis and Protein Separation:

    • The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Identification:

    • The soluble protein fraction is analyzed by techniques such as Western blotting (for specific target validation) or mass spectrometry (for unbiased target discovery).

  • Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change in thermal stability can be detected and used to identify the protein target.

In Vitro Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Microorganism Panel:

    • Select a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Broth Microdilution Assay:

    • Serial dilutions of the test compound are prepared in a 96-well plate containing microbial growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Putative Inhibitory Activity against Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC50, µM)hCA II (IC50, µM)hCA VII (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Acetazolamide (Control)Reference valueReference valueReference valueReference valueReference value

Table 2: Antimicrobial Activity Profile

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compoundTo be determinedTo be determinedTo be determined
Ciprofloxacin (Control)Reference valueReference valueN/A
Fluconazole (Control)N/AN/AReference value

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its composite structure suggests a high probability of interaction with multiple biological targets, including carbonic anhydrases, inflammatory enzymes, and microbial-specific pathways. The experimental framework outlined in this guide provides a clear path for the systematic elucidation of its mechanism of action.

Future research should focus on:

  • Lead Optimization: Based on the initial screening results, medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency and selectivity.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models of disease to assess their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: A thorough understanding of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for further development.

By pursuing a rigorous and systematic approach to understanding the mechanism of action of this compound, the scientific community can unlock its full therapeutic potential.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Benzenesulfonamide - Solubility of Things. (n.d.). Solubility of Things.
  • The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. (2025). BenchChem.
  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28246–28261. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.).
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). National Institutes of Health. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications. [Link]

  • 4-Benzenesulfonamidobenzoic acid. (n.d.). National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. (n.d.). PubMed. [Link]

  • 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. (n.d.). National Institutes of Health. [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (2025).
  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (n.d.). PubMed. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (n.d.). PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. (n.d.). PubMed. [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies on the novel compound 4-(benzenesulfonamidomethyl)benzoic acid. Recognizing the therapeutic potential inherent in its sulfonamide and benzoic acid moieties, this document outlines a robust computational workflow from target identification to results interpretation. We detail the scientific rationale behind key procedural choices, including the selection of Human Carbonic Anhydrase II as a primary target due to its well-established interaction with sulfonamide-based inhibitors. This guide is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights and protocols to ensure scientific integrity and reproducibility. By following this self-validating system, researchers can effectively predict binding affinities, identify key molecular interactions, and generate actionable data for guiding further experimental validation.

Introduction

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool. It provides a rapid, cost-effective method for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule (receptor). This computational screening is pivotal for prioritizing candidates for synthesis and in vitro testing.

The subject of this guide, this compound, is a compound of interest due to its chemical architecture. It incorporates two key pharmacophores:

  • A sulfonamide group (-SO₂NH₂): This functional group is the cornerstone of a wide range of therapeutic agents, including antibacterial drugs and inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.[1][2] Sulfonamides often act as competitive inhibitors by mimicking the structure of p-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis.[3]

  • A benzoic acid group (-C₆H₄COOH): This moiety is prevalent in various pharmaceuticals and is known to participate in critical molecular interactions, such as hydrogen bonding and salt bridge formation.

Given these features, this compound presents a compelling candidate for computational analysis against several important enzyme families.

Part I: Target Identification and Rationale

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. The chemical structure of this compound strongly suggests potential interactions with enzymes that are known to be modulated by sulfonamides.

Potential Target Classes:

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are prime targets for sulfonamides. CA inhibitors are used as diuretics, anti-glaucoma agents, and in the management of epilepsy and altitude sickness.[4][5][6] The sulfonamide group chelates the zinc ion in the enzyme's active site, leading to potent inhibition.[7]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain.[8] Selective COX-2 inhibitors, many of which are sulfonamide derivatives (e.g., Celecoxib), are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[11][12] Their dysregulation is implicated in cancer and arthritis.[13] Synthetic inhibitors often feature zinc-binding groups, a role that sulfonamides can potentially fulfill.[14]

Selected Target for this Guide:

For this guide, we will focus on Human Carbonic Anhydrase II (CA II) .

  • Rationale: CA II is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB). Its interaction with a vast library of sulfonamide inhibitors is extensively documented, providing a wealth of data for validating our docking protocol. This makes it an ideal model system for demonstrating a scientifically rigorous workflow.

Part II: A Step-by-Step Experimental Protocol

This section details the complete workflow for docking this compound into the active site of Human Carbonic Anhydrase II.

Workflow Overview

The entire process can be visualized as a logical sequence of preparation, execution, and analysis.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (BSBBA) Grid_Gen 3. Binding Site Definition (Grid Generation) Ligand_Prep->Grid_Gen Protein_Prep 2. Receptor Preparation (CA II) Protein_Prep->Grid_Gen Docking 4. Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results 5. Results Interpretation (Pose & Energy Analysis) Docking->Results Validation 6. Protocol Validation (Re-docking) Results->Validation

Caption: High-level workflow for the in silico molecular docking study.

Required Software and Resources
ToolPurposeSource
PubChem Ligand 3D structure acquisition[Link]
RCSB Protein Data Bank Receptor 3D structure acquisition[Link]
AutoDock Tools (MGLTools) Receptor/Ligand preparation, Grid setup[Link]
AutoDock Vina Docking algorithm engine[Link]
PyMOL or UCSF ChimeraX Visualization and interaction analysis[Link]
Step 1: Ligand Preparation

The goal is to obtain a geometrically optimized, 3D structure of the ligand with correct atom types and charges.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Download the 3D conformer in SDF format.

  • Prepare Ligand for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect atom types.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T), which are essential for Vina.[16]

Causality Check: Why is this necessary? The raw 3D structure must be converted to a format the docking software understands. The PDBQT format contains crucial information on atomic charges and rotatable bonds, allowing the software to explore different ligand conformations flexibly during the docking simulation.[17]

Step 2: Receptor Preparation

The objective is to clean the crystal structure of the protein, add necessary atoms, and convert it to the required format.

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB.

    • Search for a high-resolution crystal structure of Human Carbonic Anhydrase II. A suitable entry is PDB ID: 2VVA , which is complexed with a sulfonamide inhibitor. The presence of a known inhibitor is critical for protocol validation.

    • Download the structure in PDB format.

  • Prepare Receptor for Docking (using AutoDock Tools):

    • Launch ADT and open the 2VVA.pdb file.

    • Clean the Protein: Remove unwanted molecules by going to Edit -> Delete Water. Also, delete any co-crystallized ligands and other heteroatoms not essential for the docking study.[18][19]

    • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them via Edit -> Hydrogens -> Add. Select Polar Only as these are most important for interactions.[17]

    • Compute Charges: Assign partial charges. Gasteiger charges are a standard method available in ADT.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose and select the protein. Save the output as a PDBQT file (e.g., 2VVA_protein.pdbqt). This merges non-polar hydrogens and assigns atom types.[16]

Causality Check: Water molecules in the binding site can interfere with docking and are often displaced by the ligand; removing them simplifies the calculation. Adding polar hydrogens is critical for accurately modeling hydrogen bonds, which are key drivers of binding affinity.[19]

Step 3: Binding Site Definition (Grid Box Generation)

This step defines the three-dimensional space where the docking algorithm will search for potential binding poses.

  • Identify the Active Site: For PDB ID 2VVA, the active site is easily identified by the location of the co-crystallized sulfonamide inhibitor. The catalytic Zinc ion (ZN) is at the core of this site.

  • Define the Grid Box (using AutoDock Tools):

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. Center this box on the active site. You can use the coordinates of the co-crystallized ligand as a guide.[20]

    • Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire active site plus some surrounding space, typically around 20-25 Å in each dimension. This allows sufficient room for the ligand to rotate and translate freely.[21]

    • Record the center coordinates and dimensions. This information will be used in the Vina configuration file.

G cluster_protein Protein Active Site Res1 His94 ZN Zn²⁺ Res1->ZN Res2 His96 Res2->ZN Res3 His119 Res3->ZN GridBox {Grid Box|Defines 3D search space Center: (x, y, z) Dimensions: (Å x Å x Å)}

Caption: Conceptual diagram of the grid box centered on the active site.

Step 4: Molecular Docking Execution

With the prepared files, the docking simulation can now be run using AutoDock Vina.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing file names and coordinates as needed:[20]

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt --log results.log

Vina will perform the docking simulation, exploring various conformations of the ligand within the grid box and scoring them. The output will be a PDBQT file (results.pdbqt) containing the top-ranked binding poses and a log file (results.log) with the corresponding binding energy scores.[21]

Part III: Results and Interpretation

Binding Affinity Analysis
  • Binding Energy (ΔG): The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[22]

  • Ranking Poses: Vina outputs multiple binding poses (typically 9), ranked by their binding energy. The top-ranked pose (Mode 1) represents the most probable binding conformation according to the scoring function.

Table 1: Docking Results for 4-(benzenesulfonamidobenzoic acid) with CA II

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.352
3-8.11.876
4-7.92.104
.........

Note: These are representative values for illustrative purposes.

Binding Pose and Molecular Interaction Analysis

This involves visualizing the top-ranked pose in the context of the protein's active site using software like PyMOL or ChimeraX.[23]

  • Load Structures: Open the receptor PDBQT (2VVA_protein.pdbqt) and the results PDBQT (results.pdbqt) in the visualization software.

  • Visual Inspection: Analyze the orientation of the ligand in the active site. Key questions to answer include:

    • Does the sulfonamide group coordinate with the active site Zinc ion?

    • Which amino acid residues are in close proximity to the ligand?

    • Are there favorable hydrogen bonds, hydrophobic interactions, or pi-stacking?[24]

Table 2: Key Molecular Interactions for the Top-Ranked Pose

Ligand MoietyInteracting Residue (CA II)Interaction TypeDistance (Å)
Sulfonamide (-SO₂NH₂)ZN301Coordination2.1
Sulfonamide (-NH₂)Thr199Hydrogen Bond2.8
Benzoic Acid (-COOH)Gln92Hydrogen Bond2.9
Benzene RingVal121, Leu198Hydrophobic< 4.0

Note: These are representative interactions for illustrative purposes.

Part IV: Validation and Trustworthiness

A critical step to ensure the reliability of a docking protocol is to validate it.

  • Protocol Validation via Re-docking: The most common method is to re-dock the co-crystallized ligand into the receptor's active site.[24] The docking protocol is considered valid if it can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically less than 2.0 Å.[22][25] This demonstrates that the chosen software, parameters, and preparation steps are appropriate for the system under study.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded protocol for conducting in silico molecular docking of this compound with Human Carbonic Anhydrase II. By following this detailed workflow—from rational target selection and meticulous preparation to robust execution and critical analysis—researchers can generate reliable predictions of molecular binding. The emphasis on causality and protocol validation ensures a high degree of scientific integrity. The insights gained from such studies are invaluable for hypothesis generation, guiding the design of more potent and selective inhibitors, and accelerating the journey from computational prediction to experimental validation in the drug discovery pipeline.

References

  • Carbonic anhydrase inhibitor - Wikipedia. Available at: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]

  • Matrix metalloproteinase inhibitors - PubMed. Available at: [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. Available at: [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. Available at: [Link]

  • Metalloprotease inhibitor - Wikipedia. Available at: [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available at: [Link]

  • Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? - PubMed. Available at: [Link]

  • Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC - NIH. Available at: [Link]

  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. Available at: [Link]

  • What are MMP14 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Available at: [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]

  • How does one prepare proteins for molecular docking? - Quora. Available at: [Link]

  • Vina Docking Tutorial - Eagon Research Group. Available at: [Link]

  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available at: [Link]

    • Preparing the protein and ligand for docking - ScotChem. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

  • Session 4: Introduction to in silico docking. Available at: [Link]

  • In Silico Molecular Docking with Ligand Target - Protocols.io. Available at: [Link]

  • Interpretation of Molecular docking results? - ResearchGate. Available at: [Link]

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. Available at: [Link]

  • Molecular docking proteins preparation - ResearchGate. Available at: [Link]

  • 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate - PMC. Available at: [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • 4-Benzenesulfonamidobenzoic acid - PMC - PubMed Central. Available at: [Link]

  • A Review on In Silico molecular docking Studies - ijariie. Available at: [Link]

  • 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid | C18H21NO5S | CID 16645216. Available at: [Link]

  • 4-benzenesulfonamidobenzoic acid (C13H11NO4S) - PubChemLite. Available at: [Link]

  • 4-[(methyl(35S)sulfonylamino)methyl]benzoic acid | C9H11NO4S | CID 44225072. Available at: [Link]

  • Carzenide | C7H7NO4S | CID 8739 - PubChem - NIH. Available at: [Link]

Sources

"spectroscopic analysis (NMR, IR, Mass Spec) of 4-(benzenesulfonamidomethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "An in-depth technical guide on the spectroscopic analysis of 4-(benzenesulfonamidomethyl)benzoic acid for researchers, scientists, and drug development professionals.">

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the spectroscopic characterization of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the molecular structure of this compound. The methodologies presented herein are designed to serve as a robust framework for researchers, ensuring data integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

This compound is a bifunctional organic compound featuring a benzoic acid moiety and a benzenesulfonamide group. This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of both acidic (carboxylic acid) and weakly acidic (sulfonamide N-H) protons, along with two aromatic rings, necessitates a multi-faceted analytical approach for unambiguous structural confirmation.

Accurate spectroscopic characterization is the bedrock of chemical research and development. It not only confirms the identity of a synthesized compound but also provides insights into its purity, conformation, and electronic environment. For drug development professionals, precise structural data is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the quality of active pharmaceutical ingredients (APIs). This guide is structured to provide both the theoretical underpinnings and practical, field-tested protocols for the comprehensive spectroscopic analysis of the title compound.

Strategic Workflow for Spectroscopic Analysis

The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry Purification->MassSpec Interpretation Combined Data Analysis NMR->Interpretation IR->Interpretation MassSpec->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report

Figure 1: A representative workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

3.1. ¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton ratio), and multiplicity (neighboring protons). For this compound, we anticipate signals corresponding to the protons of the two benzene rings, the methylene bridge, the sulfonamide N-H, and the carboxylic acid O-H.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal due to hydrogen bonding and exchange with residual water.
~8.2Triplet1HSO₂NHThe sulfonamide proton is also acidic and its chemical shift can be concentration and temperature-dependent.
7.8-7.9Doublet2HH-2', H-6'These protons are ortho to the electron-withdrawing carboxylic acid group and are therefore deshielded.
7.7-7.8Multiplet2HH-2'', H-6''Protons on the benzenesulfonyl ring, ortho to the sulfonyl group.
7.5-7.6Multiplet3HH-3'', H-4'', H-5''The remaining protons on the benzenesulfonyl ring.
7.3-7.4Doublet2HH-3', H-5'These protons are meta to the carboxylic acid group.
4.3Doublet2HCH₂The methylene protons are adjacent to the nitrogen and are split by the N-H proton.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~143C-1'The ipso-carbon of the benzoic acid ring.
~140C-1''The ipso-carbon of the benzenesulfonyl ring.
~133C-4''The para-carbon of the benzenesulfonyl ring.
~130C-2', C-6'Carbons ortho to the carboxylic acid group.
~129C-3'', C-5''Carbons meta to the sulfonyl group.
~128C-3', C-5'Carbons meta to the carboxylic acid group.
~126C-2'', C-6''Carbons ortho to the sulfonyl group.
~46CH₂The methylene carbon.

Note: Assignments are based on established chemical shift ranges for similar functional groups.

3.3. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial and gently agitate to ensure complete dissolution. DMSO-d₆ is an excellent solvent for this compound due to its ability to dissolve both the acidic and amide functionalities.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is characteristic of hydrogen-bonded hydroxyl groups.
~3250N-H stretchSulfonamideConfirms the presence of the sulfonamide group.
~3050C-H stretchAromaticIndicates the presence of the benzene rings.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group.
1600, 1475C=C stretchAromaticSkeletal vibrations of the benzene rings.
1340, 1160S=O stretchSulfonamideAsymmetric and symmetric stretching of the sulfonyl group, respectively.
4.1. Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers further structural information.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₃NO₄S) is 291.32 g/mol . Therefore, a peak at m/z = 291 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation Patterns:

    • Loss of COOH (m/z = 246): Cleavage of the carboxylic acid group.

    • Benzenesulfonyl Cation (m/z = 141): Cleavage of the C-S bond.

    • Tropylium Ion (m/z = 91): A common fragment from the benzyl portion of the molecule.

    • Phenyl Cation (m/z = 77): From the benzenesulfonyl group.

5.1. Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are useful for confirming the molecular weight with minimal fragmentation.

  • Analysis: The ions are separated in the mass analyzer based on their m/z ratio and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Conclusion: A Unified Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of the structure of this compound. The NMR data elucidates the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups: the carboxylic acid and the sulfonamide. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. This integrated analytical approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References
  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. [Link]

  • Nan, F., & Xing, Y. (2006). 4-(Tosylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3896–o3897.
  • El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(3), 340. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2826. [Link]

  • de Moraes, J. J., et al. (2021). Investigation of the crystal structure, spectral properties, and interactions of N-(R-nitrophenylsulfonamido)benzoic acids with human serum albumin. Journal of Molecular Structure, 1225, 129114. [Link]

  • ResearchGate. (2022). (PDF) Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • YouTube. (2021, February 3). *The mass spectrum for

An In-depth Technical Guide to the Solubility and Stability of 4-(Benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(benzenesulfonamidomethyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles and data from closely related structural analogs to provide a robust framework for its study. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies for determining aqueous and solvent solubility, as well as protocols for assessing chemical stability under various stress conditions. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their own studies. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction and Chemical Identity

This compound is an organic molecule that incorporates three key functional moieties: a benzoic acid, a sulfonamide linkage, and a benzyl group. This unique combination of acidic, hydrogen-bond donating and accepting, and aromatic features dictates its solubility and stability profiles, which are paramount to its application in areas such as drug delivery and materials science.

The unambiguous identification of the target molecule is crucial. The compound of interest is 4-((phenylsulfonyl)methyl)benzoic acid , confirmed with the Chemical Abstracts Service (CAS) Registry Number 71964-92-6 [1]. It is important to distinguish this compound from its isomers, such as 4-benzenesulfonamidobenzoic acid, where the sulfonamide linkage is directly attached to the benzoic acid ring.

Table 1: Chemical Identity of 4-((Phenylsulfonyl)methyl)benzoic Acid

PropertyValueSource
IUPAC Name 4-((Phenylsulfonyl)methyl)benzoic acid-
CAS Number 71964-92-6[1]
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol -
SMILES O=C(O)C1=CC=C(CS(=O)(C2=CC=CC=C2)=O)C=C1[1]

Predicted Physicochemical Properties and Solubility Profile

Due to the limited availability of specific experimental data for 4-((phenylsulfonyl)methyl)benzoic acid, its physicochemical properties and solubility behavior can be predicted by examining its constituent functional groups and by drawing parallels with structurally similar compounds.

Influence of Functional Groups on Solubility

The solubility of 4-((phenylsulfonyl)methyl)benzoic acid is governed by the interplay of its polar and non-polar functionalities:

  • Benzoic Acid Moiety : The carboxylic acid group is a polar, ionizable group that can participate in hydrogen bonding. Its pKa is expected to be similar to that of benzoic acid (around 4.2), making its solubility highly pH-dependent. At pH values above its pKa, the carboxylate anion will be the predominant species, leading to increased aqueous solubility.

  • Sulfonamide Moiety : The sulfonamide group is also polar and can act as both a hydrogen bond donor (N-H) and acceptor (S=O). While the sulfonamide N-H is weakly acidic, its contribution to ionization is less significant than the carboxylic acid.

  • Aromatic Rings : The two phenyl rings are non-polar and contribute to the hydrophobic character of the molecule, which will favor solubility in organic solvents and limit aqueous solubility, especially at low pH.

Predicted Solubility Behavior

Based on these structural features, the following solubility profile is anticipated:

  • Aqueous Solubility : The compound is expected to have low intrinsic water solubility due to its significant hydrophobic character. However, its solubility will increase significantly in alkaline aqueous solutions due to the deprotonation of the carboxylic acid.

  • Organic Solvent Solubility : It is predicted to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid and sulfonamide groups. Solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Solubility

To empirically determine the solubility of 4-((phenylsulfonyl)methyl)benzoic acid, a systematic approach using validated methodologies is essential. The following protocols are designed to provide accurate and reproducible solubility data.

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibrium Solubility Measurement cluster_2 Data Analysis A Synthesize and Purify Compound B Characterize Compound (NMR, MS, Purity) A->B C Prepare Saturated Solutions (Shake-Flask Method) B->C D Equilibrate at Controlled Temperature C->D E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E F Quantify Compound in Supernatant (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mol/L) F->G H Determine pH-Solubility Profile G->H G cluster_0 Stress Conditions A 4-((phenylsulfonyl)methyl)benzoic acid B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H₂O₂) A->D E Thermal Degradation (e.g., 60-80 °C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Degradation Products B->G C->G D->G E->G F->G H Stability-Indicating HPLC Method Development G->H

Sources

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide-Containing Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quiet Achiever of Medicinal Chemistry

To the uninitiated, the benzenesulfonamide moiety might appear unassuming—a simple phenyl ring attached to a sulfonamide group. Yet, for over ninety years, this versatile scaffold has been a cornerstone of drug discovery, giving rise to therapeutic agents that have saved millions of lives and continue to address a remarkable spectrum of human diseases. From the first wave of life-saving antibacterial "sulfa drugs" to sophisticated, targeted therapies for cancer and glaucoma, the benzenesulfonamide core has proven to be a privileged structure, a testament to its unique chemical and pharmacological properties.

This guide is not a mere recitation of facts. It is designed for the practicing researcher, scientist, and drug development professional. My objective is to provide an in-depth, field-proven perspective on the benzenesulfonamide scaffold, moving beyond simple descriptions to explain the causality behind its success. We will explore why certain synthetic routes are preferred, how subtle structural modifications dramatically alter target selectivity, and how to design and validate assays to probe the function of these remarkable compounds. We will delve into the intricate dance of molecular interactions that underpins their therapeutic effects, from inhibiting bacterial folate synthesis to blocking critical enzymes in cancer and neurological disorders. This is the story of the benzenesulfonamide: a quiet achiever that continues to shape the landscape of modern medicine.

Strategic Synthesis of the Benzenesulfonamide Core and its Derivatives

The synthetic accessibility of the benzenesulfonamide scaffold is a primary reason for its prevalence in medicinal chemistry. The most fundamental and widely employed method begins with the chlorosulfonation of a substituted benzene ring, followed by reaction with an amine.

Core Synthesis: The Chlorosulfonation Route

The workhorse reaction for creating the foundational benzenesulfonyl chloride intermediate is electrophilic aromatic substitution with chlorosulfonic acid.

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO₃H) is a highly reactive and potent electrophile, making it effective for sulfonating a wide range of aromatic rings, even those with deactivating substituents.

  • Solvent: The reaction is often run neat or with a non-reactive solvent like dichloromethane (DCM) at low temperatures (0°C to room temperature) to control the exothermicity and prevent side reactions.

  • Work-up: A critical step is the careful quenching of the reaction mixture on ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is typically less soluble in the aqueous/organic mixture than the starting materials.

Experimental Protocol: General Preparation of a Benzenesulfonyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C using an ice bath.

  • Reagent Addition: To the cooled, stirred starting aromatic compound (1.0 eq.), add chlorosulfonic acid (2.0-3.0 eq.) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching: In a separate, large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: The resulting slurry is extracted with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude benzenesulfonyl chloride, which can often be used directly in the next step or purified by crystallization or chromatography.

Amide Formation: Coupling with Amines

The resulting benzenesulfonyl chloride is a versatile intermediate that readily reacts with a primary or secondary amine to form the target sulfonamide.

Causality Behind Experimental Choices:

  • Base: A base, typically pyridine or triethylamine (TEA), is essential. It serves two purposes: to neutralize the HCl byproduct generated during the reaction, driving it to completion, and to act as a nucleophilic catalyst in the case of pyridine.

  • Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of reactants.

Experimental Protocol: Synthesis of N-Substituted Benzenesulfonamides

  • Dissolution: Dissolve the amine (1.0 eq.) and pyridine (1.5-2.0 eq.) in DCM in a round-bottom flask at room temperature.

  • Addition: To this solution, add a solution of the benzenesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (to remove excess pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by recrystallization or flash column chromatography.

The following diagram illustrates this fundamental two-step workflow.

G General Synthetic Workflow for Benzenesulfonamides cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling A Substituted Benzene B Benzenesulfonyl Chloride A->B  Chlorosulfonic Acid (ClSO₃H)  0°C to RT D Final Benzenesulfonamide Product B->D  Pyridine or TEA  DCM, RT C Primary or Secondary Amine (R-NH₂ or R₂NH) C->D

Caption: A generalized two-step synthesis of benzenesulfonamides.

Mechanisms of Action & Key Therapeutic Targets

The benzenesulfonamide scaffold owes its therapeutic versatility to its ability to act as a potent and often selective inhibitor of various enzymes. The sulfonamide group (-SO₂NH-) is a key pharmacophore, capable of engaging in critical hydrogen bonding and, in its deprotonated (anionic) form (-SO₂N⁻-), coordinating with metal ions in enzyme active sites.

Antibacterial Agents: The Classic Dihydropteroate Synthase (DHPS) Inhibition

The discovery of sulfonamides as antibacterial agents was a watershed moment in medicine. Their mechanism remains a classic example of antimetabolite action. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.

Benzenesulfonamides act as competitive inhibitors of DHPS because they are structural mimics of the natural substrate, PABA.[1] The sulfonamide moiety mimics the carboxylic acid of PABA, allowing the drug to bind to the active site but preventing the catalytic reaction from proceeding. This starves the bacteria of essential folate, halting their growth and replication.[1]

G Antibacterial Mechanism of Sulfonamides PABA PABA (p-Aminobenzoic Acid) DHPS DHPS Enzyme PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (precursor to Folic Acid) DHPS->DHF Catalyzes Bacteria Bacterial Growth & Replication DHF->Bacteria Enables Sulfa Sulfonamide Drug (e.g., Sulfamethoxazole) Sulfa->DHPS Competitively Inhibits

Caption: Sulfonamides mimic PABA to inhibit bacterial folate synthesis.

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This activity is central to their use in treating glaucoma, epilepsy, and certain cancers.

Mechanism of Inhibition: The sulfonamide group is the critical zinc-binding group (ZBG). In its deprotonated, anionic form, the nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby inactivating the enzyme.[3] The benzene ring and its substituents extend into adjacent hydrophobic pockets, and modifying these substituents is the primary strategy for achieving isoform selectivity.[4][5]

Therapeutic Applications:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, lowering intraocular pressure.

  • Epilepsy: Inhibition of CA II and CA VII in the brain is thought to have an anticonvulsant effect.[5]

  • Cancer: Tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis.[2][6] Selective inhibition of these isoforms is a promising anticancer strategy.

Anticancer Mechanisms Beyond Carbonic Anhydrase

While CA IX inhibition is a major focus, benzenesulfonamide derivatives have been developed as anticancer agents through other mechanisms.

  • Tubulin Polymerization Inhibition: Certain benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. One study identified compound BA-3b as a potent inhibitor with IC₅₀ values in the nanomolar range against several cancer cell lines.[7]

  • Oxidative Phosphorylation (OXPHOS) Inhibition: A series of benzene-1,4-disulfonamides were discovered to inhibit Complex I of the electron transport chain, blocking OXPHOS.[8] This is a promising strategy for cancers that are highly dependent on aerobic metabolism.

Structure-Activity Relationship (SAR) Insights

The benzenesulfonamide scaffold is highly amenable to synthetic modification, allowing for fine-tuning of its pharmacological profile. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR for Carbonic Anhydrase Inhibitors

The general pharmacophore model for CA inhibitors involves the zinc-binding sulfonamide group and a substituted aromatic ring.

Compound SeriesTarget Isoform(s)Key SAR ObservationsIC₅₀ / Kᵢ RangeReference
N-aryl-carbothioamideshCA I, II, IX, XIIHalide substitutions (Cl, Br) on the N-aryl ring were beneficial for potent hCA IX inhibition.23.9 nM - 251.0 nM (for hCA IX)[2]
Thiazol-4-one derivativeshCA IX, hCA IIElectron-donating groups on the aryl ring generally showed better inhibitory effect than electron-withdrawing groups.10.93 nM - 25.06 nM (for hCA IX)[6]
1,2,3-Triazole derivativeshCA I, hCA IIMolecular docking suggested specific interactions of the triazole moiety within the active site contribute to inhibitory activity.Docking scores: -5.13 to -5.32 kcal/mol[4]

Causality of SAR: For CA inhibitors, selectivity is often achieved by exploiting differences in the amino acid residues lining the active site cavity among the various isoforms. Substituents on the benzenesulfonamide ring can form specific hydrogen bonds or van der Waals interactions with these residues, favoring binding to one isoform over another. For example, bulky substituents may be accommodated in the wider active site of CA IX but clash with residues in the more constricted active site of CA II.

SAR for Anticancer Agents (Non-CA Targets)

For other anticancer targets, the SAR drivers are different.

Compound SeriesTargetKey SAR ObservationsIC₅₀ RangeReference
Benzodiazepine/thiazepine/oxazepine derivativesTubulin PolymerizationCompound BA-3b, a specific derivative, showed the highest potency across multiple cell lines, including drug-resistant ones.0.007 µM - 0.036 µM[7]
Benzene-1,4-disulfonamidesOXPHOS (Complex I)Introduction of a 3-isopropyl-1,2,4-oxadiazole group as a terminal hydrophobic substitution led to the most potent analog.0.05 µM (in MIA PaCa-2 cells)[8]

Key Experimental Protocols: A Self-Validating System

Trustworthy data is the bedrock of drug discovery. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the data is interpretable and reliable.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ produces a proton, causing a decrease in pH. A pH indicator (e.g., phenol red) is used to monitor this change spectrophotometrically. The rate of color change is proportional to the enzyme activity.

Materials:

  • Recombinant human CA isozyme (e.g., hCA II, hCA IX)

  • HEPES buffer (pH 7.4)

  • Phenol red pH indicator solution

  • CO₂-saturated water (substrate)

  • Test compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor control)

  • Stopped-flow spectrophotometer

Methodology:

  • Preparation: Prepare a series of dilutions of the test compound and the standard inhibitor (Acetazolamide) in buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Enzyme Solution (Syringe 1): Prepare a solution containing HEPES buffer, phenol red, and the CA enzyme at a fixed concentration.

  • Substrate Solution (Syringe 2): Use freshly prepared CO₂-saturated water.

  • Control Reactions (Self-Validation):

    • No-Enzyme Control: Run the reaction with buffer instead of the enzyme solution to measure the uncatalyzed rate of CO₂ hydration. This is your baseline.

    • No-Inhibitor Control (100% Activity): Run the reaction with the enzyme and DMSO (vehicle) but no test compound. This defines the maximal catalyzed rate.

    • Standard Inhibitor Control: Run the reaction with a known concentration of Acetazolamide to validate the assay's sensitivity and performance.

  • Test Reaction:

    • Pre-incubate the enzyme solution with the desired concentration of the test compound (or control) for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Rapidly mix the contents of Syringe 1 (enzyme/inhibitor mix) with Syringe 2 (CO₂ substrate) in the stopped-flow instrument.

    • Monitor the change in absorbance at the λ_max of the pH indicator (e.g., 557 nm for phenol red) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the absorbance vs. time plots.

    • Subtract the uncatalyzed rate from all other rates.

    • Express the activity in the presence of the inhibitor as a percentage of the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following diagram outlines this experimental workflow.

G Workflow for CA Inhibition Assay cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilution Series (Test & Standard) D Pre-incubate Enzyme with Compound/Control A->D B Prepare Enzyme Solution (Buffer + Indicator + CA) B->D C Prepare Substrate (CO₂-Saturated H₂O) E Mix Enzyme & Substrate in Stopped-Flow Instrument C->E D->E F Monitor Absorbance Change Over Time E->F G Calculate Initial Reaction Rates F->G H Normalize to Controls (% Inhibition) G->H I Plot Dose-Response Curve & Determine IC₅₀ H->I

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-(Benzenesulfonamidomethyl)benzoic Acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes. They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH regulation, CO₂ transport, and ion exchange. In humans, there are at least 15 known CA isoforms, each with distinct tissue distribution and subcellular localization. The differential expression of these isoforms has significant implications in various pathological conditions, making them attractive targets for therapeutic intervention. For instance, CA inhibitors are established treatments for glaucoma, and they are also explored for their potential in managing epilepsy and altitude sickness.

A particularly compelling area of research is the role of specific CA isoforms in oncology. Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is strongly induced by hypoxia, a common feature of solid tumors. Its expression is often associated with aggressive tumor phenotypes and poor patient prognosis. By regulating intracellular and extracellular pH, CA IX helps cancer cells to survive and proliferate in the acidic tumor microenvironment. This pivotal role in cancer cell adaptation has positioned CA IX as a prime target for the development of novel anticancer therapies.

The Benzenesulfonamide Scaffold: A Privileged Structure for CA Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for potent and selective inhibition of carbonic anhydrases. The primary mechanism of action involves the coordination of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme. The specificity and potency of benzenesulfonamide-based inhibitors can be modulated by introducing various substituents on the benzene ring. These "tails" can form additional interactions with amino acid residues in the active site cavity, leading to enhanced affinity and isoform selectivity.

4-(Benzenesulfonamidomethyl)benzoic acid belongs to this promising class of compounds. Its structure incorporates the essential benzenesulfonamide group for zinc binding, along with a benzoic acid moiety that can be explored for further interactions within the active site or to modulate the physicochemical properties of the molecule. The following protocols provide a comprehensive guide for the in vitro characterization of this and other novel benzenesulfonamide derivatives as carbonic anhydrase inhibitors.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized process that hinges on the interaction with the catalytic zinc ion in the enzyme's active site. The diagram below illustrates this mechanism.

CA_Active_Site CA Active Site (with Zn²⁺) Zn_Ion Zn²⁺ CA_Active_Site->Zn_Ion contains H2O H₂O Zn_Ion->H2O coordinates Sulfonamide R-SO₂NH₂ (Inhibitor) Deprotonated_Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated_Sulfonamide deprotonates Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Deprotonated_Sulfonamide->Inhibited_Complex binds to Zn_Sulfonamide Zn²⁺-Inhibitor Inhibited_Complex->Zn_Sulfonamide forms Released_H2O H₂O (displaced) Zn_Sulfonamide->Released_H2O displaces

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA

Application Notes and Protocols: Investigating the Anticancer Potential of 4-(Benzenesulfonamidomethyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(benzenesulfonamidomethyl)benzoic acid and its related analogs in cancer research. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for evaluating the anticancer properties of this class of compounds.

Introduction and Scientific Rationale

Benzenesulfonamide and benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds from these classes exhibiting a wide range of biological activities, including anticancer effects.[1][2] While specific research on this compound is emerging, the broader family of related structures has shown promise by targeting various cancer-associated pathways.

The benzenesulfonamide moiety is a key feature of several established drugs, including some carbonic anhydrase inhibitors that have demonstrated anticancer activity.[1][3][4] Benzoic acid derivatives, on the other hand, have been investigated for their ability to induce apoptosis, cause cell cycle arrest, and inhibit histone deacetylases (HDACs).[5][6][7] The combination of these two pharmacophores in this compound suggests a potential for multi-targeted anticancer activity.

This guide will provide a framework for investigating the anticancer properties of this compound class, focusing on in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Postulated Mechanism of Action

Based on the known activities of related compounds, a hypothetical mechanism of action for this compound is proposed to involve the induction of apoptosis through the intrinsic mitochondrial pathway. This could be initiated by the inhibition of key survival signals, leading to the activation of the caspase cascade.

Apoptosis_Pathway Compound 4-(Benzenesulfonamidomethyl) benzoic Acid Target Putative Target (e.g., Carbonic Anhydrase, HDAC) Compound->Target Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Target->Bcl2 Inhibition Bax Pro-apoptotic Proteins (e.g., Bax) Target->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathway for apoptosis induction.

Experimental Protocols

The following protocols are designed to be adaptable for the screening and characterization of this compound and its analogs.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Compound MCF-7 IC50 (µM) HCT116 IC50 (µM)
Staurosporine (Control)5.897.67
Analog 4e4.583.58
Analog 4g2.555.54
Data derived from studies on structurally related benzenesulfonamide-thiazolone derivatives.[9]
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]

Materials:

  • Cancer cell lines

  • Test compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anticancer compound.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot for Caspases) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: In vitro screening workflow for anticancer compounds.

In Vivo Studies

Promising compounds identified through in vitro screening can be further evaluated in animal models of cancer.[12][13][14] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess the in vivo efficacy of novel therapeutic agents.[3]

Considerations for In Vivo Studies:

  • Toxicity: Determine the maximum tolerated dose (MTD) of the compound.[15]

  • Pharmacokinetics: Analyze the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy: Monitor tumor growth inhibition in treated animals compared to a control group.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the investigation of this compound and its analogs as potential anticancer agents. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can elucidate their mechanisms of action and identify promising candidates for further preclinical and clinical development.

References

  • Nan, J. & Xing, L. (2009). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2568. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. PrepChem.com. [Link]

  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

  • Kumar, S., et al. (2013). Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN. Oncology Research, 21(1), 1-13. [Link]

  • Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]

  • U.S. Patent No. 8,198,328 B2. (2012). Treatment of cancer using benzoic acid derivatives.
  • Nakayama, Y., et al. (2009). Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model. Anticancer Research, 29(6), 2059-2065. [Link]

  • Thangasamy, T., et al. (2018). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Bioinformation, 14(9), 524-531. [Link]

  • Wang, Y., et al. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 15, 23-37. [Link]

  • Mishra, C. B., et al. (2021). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1][16]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 954-963. [Link]

  • Sharma, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28(11), 865-884. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15682. [Link]

  • Káčerová, S., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7806. [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Division of Cancer Prevention. [Link]

  • Lubet, R. A., & Grubbs, C. J. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 188, 25-41. [Link]

  • Chen, Y. A., et al. (2017). Identification of 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide as a mitotic inhibitor to induce apoptotic cell death and inhibit autophagy in human colorectal cancer cells. Scientific Reports, 7(1), 12345. [Link]

  • Yee, G. C. (2015). ANIMAL MODELS OF CANCER BIOLOGY. Cancer Growth and Metastasis, 8(Suppl 1), 1-2. [Link]

  • Sharma, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Sharma, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • U.S. Patent No. 10,669,223 B2. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Al-Qalaf, A. M., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-88. [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4457-4467. [Link]

  • Valdés-Tresanco, M. E., et al. (2021). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. International Journal of Molecular Sciences, 22(5), 2238. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993-999. [Link]

  • Kavitha, A., & Prabhakar, P. (2015). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International Journal of Molecular and Cellular Medicine, 4(3), 181-189. [Link]

  • Kim, D. H., et al. (2022). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Li, Z., et al. (2010). Study on QSTR of benzoic acid compounds with MCI. International Journal of Molecular Sciences, 11(4), 1228-1235. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(Benzenesulfonamidomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its unique physicochemical properties allow it to serve as a versatile scaffold in drug design, contributing to the development of antibacterial, anti-inflammatory, anticancer, and diuretic medications.[1] The synthesis of derivatives of 4-(benzenesulfonamidomethyl)benzoic acid is of particular interest, as this structure combines the biologically active sulfonamide group with a benzoic acid moiety, offering a valuable building block for creating novel drug candidates with tailored pharmacological profiles. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for successful laboratory execution.

Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a widely used method for the acylation of amines and alcohols.[2][3][4]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion, forming the sulfonamide bond. The reaction is conducted in the presence of a base, typically an aqueous solution of sodium carbonate or sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4][5]

Diagram of the Reaction Mechanism

Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-(Aminomethyl)benzoic Acid (Nucleophile) Intermediate Formation of Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl HCl (neutralized by base)

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar sulfonamides.[6]

Materials and Equipment
Reagents Equipment
4-(Aminomethyl)benzoic acidRound-bottom flask
Benzenesulfonyl chlorideMagnetic stirrer and stir bar
Sodium carbonate (Na₂CO₃)Ice bath
1M Hydrochloric acid (HCl)Büchner funnel and filter paper
Distilled waterBeakers and graduated cylinders
Methanol (for recrystallization)pH paper or pH meter
Dichloromethane (for extraction)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Procedure
  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1.0 eq.) in distilled water.

  • Basification: Adjust the pH of the solution to 8-9 by the portion-wise addition of sodium carbonate (Na₂CO₃). Ensure the solid is fully dissolved.[6]

  • Addition of Benzenesulfonyl Chloride: While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.0 eq.). The benzenesulfonyl chloride will initially be an insoluble oil.

  • Reaction: Continue stirring the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the oily benzenesulfonyl chloride. The reaction is typically complete within 2-4 hours.

  • Acidification and Precipitation: Once the reaction is complete, acidify the solution to a pH of 1-2 with 1M hydrochloric acid (HCl). A white precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the crude product, preferably in a vacuum oven, to remove residual water.

Purification

Recrystallization is a common and effective method for purifying the crude product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Drying: Dry the pure crystals under vacuum to obtain the final product.

Diagram of the Experimental Workflow

Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-(aminomethyl)benzoic acid in water B Adjust pH to 8-9 with Na₂CO₃ A->B C Add benzenesulfonyl chloride B->C D Stir at room temperature (2-4h) C->D E Acidify to pH 1-2 with HCl D->E F Filter to isolate crude product E->F G Wash with cold water F->G H Dry crude product G->H I Recrystallize from methanol H->I J Filter to isolate pure product I->J K Dry pure product J->K

Caption: Workflow for the synthesis and purification.

Quantitative Data

Parameter Value/Range Notes
Reactant Molar Ratio 1:1 (Amine:Sulfonyl Chloride)A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the amine.
Base Sodium CarbonateSufficient to maintain a pH of 8-9 throughout the reaction.
Solvent WaterA biphasic system with an organic solvent like dichloromethane can also be employed.[2][3]
Reaction Temperature Room TemperatureThe reaction is typically exothermic, so initial cooling may be necessary for large-scale reactions.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Typical Yield 70-90%Yields can vary based on the scale and purity of the starting materials.

Expertise & Experience: Insights for Success

  • Purity of Starting Materials: The purity of both the 4-(aminomethyl)benzoic acid and benzenesulfonyl chloride is crucial for obtaining a high yield of the desired product. Impurities in the amine can lead to side reactions, while old or partially hydrolyzed benzenesulfonyl chloride will have reduced reactivity.

  • Control of pH: Maintaining the basicity of the reaction mixture is critical. The base neutralizes the HCl formed, preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Vigorous Stirring: Since benzenesulfonyl chloride is not soluble in water, vigorous stirring is necessary to maximize the interfacial area between the reactants and ensure a reasonable reaction rate.

  • Alternative Workup: For derivatives that are more soluble in water, an extraction with an organic solvent like ethyl acetate or dichloromethane after acidification may be necessary to isolate the product. The organic layer would then be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Recrystallization Solvent: While methanol is a good starting point for recrystallization, other solvent systems such as ethanol/water or ethyl acetate/hexane may be explored to optimize crystal formation and purity.

Trustworthiness: A Self-Validating System

The successful synthesis of this compound can be validated through several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding.

  • Melting Point Determination: A sharp melting point for the purified product is a good indicator of its purity. Comparison with literature values, if available, can confirm the identity of the compound.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzene and benzoic acid rings, as well as a singlet for the methylene protons adjacent to the sulfonamide nitrogen. The disappearance of the primary amine signal and the appearance of a sulfonamide N-H proton signal (which may be broad and exchangeable with D₂O) are key indicators of a successful reaction.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule and can be used to verify the structure.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

References

  • 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1062.
  • MacLeod, A. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22165–22172.
  • Volk, B., et al. (2005). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Bioorganic & Medicinal Chemistry, 13(19), 5560–5569.
  • 4-(Methylsulfonamido)benzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086.
  • Goksen, U. S., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422–1432.
  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. (2023). Retrieved from [Link]

  • Schotten–Baumann reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link] महाविद्यालय.ac.in/userfiles/file/e-content/2020/UG/Chemistry/Schotten%20-%20Baumann%20reaction.pdf

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 379-381). Cambridge University Press.
  • Fukuyama, T., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 6(11), 2097-2104.
  • Patel, K. D., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation. (2015). Google Patents.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-122.
  • Yousuf, S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4996.

Sources

"enzyme inhibition assay protocol for 4-(benzenesulfonamidomethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Spectrophotometric Assay for Characterizing the Inhibition of Carbonic Anhydrase by 4-(benzenesulfonamidomethyl)benzoic acid

Abstract

This document provides a comprehensive, field-proven protocol for determining the inhibitory potency of this compound against Carbonic Anhydrase (CA). The core of this application note is a robust, high-throughput compatible colorimetric assay that measures the esterase activity of CA. We delve into the mechanistic basis of sulfonamide-based inhibition, provide a detailed step-by-step experimental workflow, and offer a complete guide to data analysis for calculating the half-maximal inhibitory concentration (IC₅₀). This guide is designed for researchers in drug discovery and enzymology, ensuring scientific integrity through built-in validation steps and authoritative references.

Introduction: Targeting Carbonic Anhydrase with Sulfonamides

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is critical for a host of physiological processes, including pH homeostasis, respiration, and ion transport. The involvement of specific CA isoforms in the pathophysiology of diseases like glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets.[3][4][5] Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic cancers, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation.[4]

The benzenesulfonamide moiety is a cornerstone scaffold in the design of CA inhibitors.[4][5] The primary sulfonamide group (R-SO₂NH₂) acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion at the enzyme's active site and displacing the catalytically essential zinc-bound water/hydroxide molecule.[6][7] The compound this compound belongs to this class of molecules and is a known CA inhibitor.[8]

To quantitatively assess its inhibitory activity, we employ a well-established and reliable spectrophotometric assay. This method leverages the esterase activity of CA to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA), producing the yellow-colored product p-nitrophenol, which can be monitored by measuring the increase in absorbance at 400-405 nm.[3] This protocol provides a direct, kinetic measurement of enzyme activity and its attenuation by the inhibitor.

The Mechanism of Inhibition: A Molecular Perspective

The inhibitory power of sulfonamides against carbonic anhydrase is rooted in a precise molecular interaction within the enzyme's active site. The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, effectively blocking the binding and activation of substrate molecules. This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[7]

cluster_0 CA Active Site cluster_1 Zn Zn²⁺ Thr199 Thr199 Inhibitor R-SO₂-NH⁻ Inhibitor->Zn Coordinates Inhibitor->Thr199 H-Bond CO2 CO₂ Substrate

Caption: Sulfonamide inhibitor coordinating with the active site Zn²⁺ ion.

Experimental Design: Assay Principle and Workflow

The protocol is designed for a 96-well microplate format, allowing for efficient testing of multiple inhibitor concentrations. The workflow ensures that the enzyme and inhibitor have sufficient time to interact before the enzymatic reaction is initiated.

A 1. Reagent Preparation B 2. Plate Setup (Controls & Inhibitor Dilutions) A->B C 3. Enzyme-Inhibitor Pre-incubation (15 min) B->C D 4. Reaction Initiation (Add p-NPA Substrate) C->D E 5. Kinetic Measurement (Absorbance at 405 nm) D->E F 6. Data Analysis (% Inhibition, IC₅₀ Curve) E->F

Caption: High-level experimental workflow for the CA inhibition assay.

Materials and Reagents
ReagentRecommended Source (Example)Purpose
Human Carbonic Anhydrase II (hCA II)Sigma-Aldrich (C4396)Enzyme
This compoundCustom Synthesis/SupplierTest Inhibitor
AcetazolamideSigma-Aldrich (A6011)Positive Control Inhibitor
p-Nitrophenyl Acetate (p-NPA)Sigma-Aldrich (N8130)Substrate
Tris(hydroxymethyl)aminomethane (Tris)Major SupplierBuffer Component
Hydrochloric Acid (HCl)Major SupplierpH Adjustment
Dimethyl Sulfoxide (DMSO), AnhydrousMajor SupplierSolvent for Inhibitor and Substrate
96-well Clear, Flat-Bottom MicroplatesMajor SupplierAssay Plate
Deionized Water (ddH₂O)In-houseSolvent
Detailed Step-by-Step Protocol

5.1. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 7.5):

    • Dissolve 6.057 g of Tris base in ~900 mL of ddH₂O.

    • Adjust the pH to 7.5 at room temperature using 1M HCl.

    • Bring the final volume to 1 L with ddH₂O. Store at 4°C.

  • hCA II Stock Solution (1 mg/mL):

    • Carefully dissolve lyophilized hCA II in cold Assay Buffer to a final concentration of 1 mg/mL.

    • Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

  • hCA II Working Solution (e.g., 20 µg/mL):

    • Immediately before use, dilute the hCA II Stock Solution with cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust linear rate but typically falls in the 10-50 µg/mL range.

  • Inhibitor Stock Solutions (10 mM):

    • Dissolve this compound and Acetazolamide in 100% DMSO to a final concentration of 10 mM.

  • Substrate Stock Solution (30 mM p-NPA):

    • Dissolve 54.3 mg of p-NPA in 10 mL of acetonitrile or DMSO. Prepare this solution fresh daily. [3]

5.2. Assay Plate Setup

This protocol is based on a final assay volume of 200 µL. Prepare a serial dilution of the test inhibitor and positive control.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solutions of your test compound and Acetazolamide in 100% DMSO. This creates a range of concentrations to generate a dose-response curve (e.g., from 10 mM down to 10 nM). The final concentration of DMSO in the assay well should be kept constant and low (e.g., 1%).

  • Plate Layout: It is critical to include all necessary controls on each plate. All measurements should be performed in at least triplicate.

Well TypeAssay Buffer (µL)Inhibitor/DMSO (µL)hCA II Working Soln. (µL)p-NPA Substrate (µL)
Blank 1782 (DMSO)020
Max Activity 1582 (DMSO)2020
Test Compound 1582 (Inhibitor Dilution)2020
Positive Control 1582 (Acetazolamide Dilution)2020

5.3. Experimental Procedure

  • Dispense Buffer: Add 158 µL of Assay Buffer to the "Max Activity," "Test Compound," and "Positive Control" wells. Add 178 µL to the "Blank" wells.[3]

  • Add Inhibitors: Add 2 µL of the appropriate inhibitor serial dilution, positive control dilution, or 100% DMSO (for Max Activity and Blank wells) to the corresponding wells.

  • Add Enzyme: Add 20 µL of the hCA II Working Solution to all wells except the Blank wells .

  • Pre-incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[3]

  • Initiate Reaction: Add 20 µL of the 30 mM p-NPA Substrate Stock Solution to all wells to start the reaction. Mix immediately.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.[3]

Data Analysis and Interpretation

6.1. Calculating Reaction Rates (Velocity)

For each well, plot Absorbance (405 nm) versus Time (minutes). Identify the linear portion of the curve (typically the first 5-10 minutes) and calculate the slope. This slope represents the reaction rate (V) in mOD/min.

6.2. Calculating Percent Inhibition

Use the average rates from your triplicate wells to calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = (1 - (Vinhibitor - Vblank) / (Vmax_activity - Vblank)) * 100

Where:

  • Vinhibitor is the rate in the presence of the inhibitor.

  • Vmax_activity is the rate of the uninhibited enzyme (DMSO control).

  • Vblank is the rate of background substrate hydrolysis (no enzyme).

6.3. Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[9][10]

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation.[11]

  • The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the resulting sigmoidal curve.

IC₅₀ Determination from Dose-Response Curve origin origin->y_axis  % Inhibition origin->x_axis log[Inhibitor] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point ic50_x IC₅₀ ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point

Caption: A typical sigmoidal dose-response curve used to calculate the IC₅₀ value.

Assay Validation: A Self-Validating System

To ensure the trustworthiness of your results, each assay plate must serve as a self-validating system.

  • Positive Control Validation: The calculated IC₅₀ value for the reference inhibitor, Acetazolamide, should be consistent across experiments and fall within the expected literature range (typically low nM for hCA II). A significant deviation indicates a systemic issue with the assay.

  • Data Linearity: The initial reaction velocity must be linear with respect to time. Non-linearity may suggest substrate depletion or enzyme instability.[12]

  • Z'-Factor (for HTS): For high-throughput screening applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is indicative of an excellent and robust assay.

    • Z' = 1 - (3σmax + 3σmin) / |μmax - μmin|

    • Where σ is the standard deviation and μ is the mean of the max activity and blank controls.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal 1. Substrate (p-NPA) instability/degradation.1. Prepare substrate solution fresh daily. Check the pH of the assay buffer.
2. Contaminated buffer or water.2. Use fresh, high-quality reagents.
Low Signal / No Activity 1. Inactive enzyme.1. Use a new aliquot of enzyme. Avoid freeze-thaw cycles. Confirm protein concentration.
2. Incorrect buffer pH.2. Verify the pH of the assay buffer.
Poor Reproducibility 1. Pipetting errors.1. Use calibrated pipettes. Ensure proper mixing after each addition.
2. Inconsistent incubation times or temperature.2. Ensure uniform timing and temperature control across the plate.
Incomplete Dose-Response 1. Inhibitor concentration range is incorrect.1. Test a wider range of concentrations (e.g., spanning 5-6 orders of magnitude).
2. Inhibitor solubility issues at high concentrations.2. Check for precipitation in stock solutions and assay wells. Ensure final DMSO concentration is consistent.
References
  • Taylor & Francis. (n.d.). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.
  • National Institutes of Health (NIH). (n.d.). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • National Institutes of Health (NIH). (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • edX. (n.d.). IC50 Determination.
  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Wikipedia. (n.d.). IC50.
  • ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • National Institutes of Health (NIH). (n.d.). 4-Benzenesulfonamidobenzoic acid. PubMed Central.

Sources

Application Notes and Protocols for Antimicrobial Studies of 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 4-(benzenesulfonamidomethyl)benzoic acid as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Sulfonamide derivatives have historically been a cornerstone of antimicrobial therapy, primarily acting as bacteriostatic agents by competitively inhibiting dihydropteroate synthase, an essential enzyme in the folic acid synthesis pathway of many bacteria. The re-exploration of this scaffold, through the synthesis of novel derivatives, presents a promising avenue for identifying next-generation antimicrobial agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of this compound, a compound that strategically combines the well-established antimicrobial potential of the benzenesulfonamide moiety with a benzoic acid functional group. Benzoic acid and its derivatives are also known to possess intrinsic antimicrobial properties, often attributed to their ability to disrupt cell membrane integrity and inhibit cellular energy production[1][2]. The unique combination of these two pharmacophores in this compound warrants a thorough investigation of its antimicrobial efficacy and spectrum.

These application notes are designed to provide both the theoretical underpinnings and the practical, step-by-step protocols for a comprehensive preliminary assessment of this compound's antimicrobial and cytotoxic profile.

Compound Profile: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₃NO₄S

  • Molecular Weight: 291.32 g/mol

  • General Characteristics: A solid, likely crystalline, compound with solubility expected in organic solvents such as DMSO and ethanol, and potentially in aqueous alkaline solutions.

Plausible Synthetic Pathway:

While specific synthesis literature for this exact molecule is not abundant, a plausible and established synthetic route can be adapted from the synthesis of structurally related compounds, such as 4-benzenesulfonamidobenzoic acid[3]. The proposed synthesis involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride in an aqueous alkaline solution.

Synthesis of this compound

Caption: A plausible synthetic route for this compound.

Experimental Protocols: A Step-by-Step Guide to Antimicrobial Evaluation

The following protocols are based on established and standardized methodologies for antimicrobial susceptibility testing and are designed to provide a robust initial assessment of the compound's biological activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[4][5][6][7].

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is preferred for initial screening due to its efficiency, allowing for the testing of multiple concentrations and replicates simultaneously in a 96-well plate format. It provides a quantitative MIC value, which is crucial for comparing the potency of different compounds[5].

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of inhibitors that can interfere with certain antibiotics[8].

  • 0.5 McFarland Standard: Standardization of the bacterial inoculum is critical for the reproducibility of MIC results. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent starting bacterial density[4][5].

  • Serial Two-Fold Dilutions: This allows for a systematic and logarithmic decrease in the compound concentration, enabling the precise determination of the MIC value.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving the compound)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in sterile MHB to create a working stock solution at a concentration that is at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm[4].

    • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the working stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series[4].

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included[5].

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria[5].

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[5][9].

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Assess Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Agar Well Diffusion for Zone of Inhibition

The agar well diffusion method is a qualitative or semi-quantitative test to assess the effectiveness of an antimicrobial agent by measuring its ability to inhibit microbial growth on an agar surface[10][11][12][13].

Causality Behind Experimental Choices:

  • Agar Diffusion: This method provides a visual confirmation of antimicrobial activity and is particularly useful for screening compounds that are water-soluble or can diffuse through the agar. The size of the zone of inhibition gives a preliminary indication of the compound's potency[10].

  • Mueller-Hinton Agar (MHA): As with the broth microdilution method, MHA is the recommended medium for this assay to ensure consistency and reproducibility[10].

  • Even Lawn of Bacteria: Creating a uniform lawn of bacteria is crucial for obtaining clear and measurable zones of inhibition.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • Sterile cork borer or pipette tip for creating wells

  • Positive control antibiotic solution

  • DMSO (as a negative control)

Step-by-Step Methodology:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage[10][13].

  • Creation of Wells:

    • Allow the plate to dry for about 5-10 minutes.

    • Using a sterile cork borer (e.g., 6 mm diameter), create uniform wells in the agar.

  • Application of Test Compound:

    • Prepare a solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into one of the wells.

    • In separate wells, add the positive control antibiotic and DMSO alone (as a negative control).

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm)[10][13].

Workflow for Zone of Inhibition Assay:

ZOI_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Swab Inoculum onto MHA Plate for a Lawn A->B C Create Wells in Agar B->C D Add Test Compound, Positive & Negative Controls C->D E Incubate at 37°C for 18-24h D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion (Zone of Inhibition) assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is imperative to assess whether an antimicrobial compound is selectively toxic to microorganisms or if it also harms host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[14][15][16][17].

Causality Behind Experimental Choices:

  • MTT Assay: This is a widely used and reliable method for assessing cytotoxicity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically[15].

  • Mammalian Cell Line: A common and relevant cell line, such as HeLa or HEK293, should be used to assess general cytotoxicity.

  • Dose-Response Curve: Testing a range of compound concentrations is essential to determine the CC₅₀ (50% cytotoxic concentration), which is a key parameter for evaluating the therapeutic index of the compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Data Interpretation and Presentation

Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy and safety profile of the test compound.

Quantitative Data Summary:

The following table provides a standardized format for presenting the experimental findings.

Test MicroorganismGram StainMIC (µg/mL) of this compoundZone of Inhibition (mm) at [X] µg/mLCC₅₀ (µg/mL) on [Cell Line]
Staphylococcus aureusGram-positive[Experimental Value][Experimental Value][Experimental Value]
Escherichia coliGram-negative[Experimental Value][Experimental Value][Experimental Value]
Pseudomonas aeruginosaGram-negative[Experimental Value][Experimental Value][Experimental Value]
Candida albicansFungi[Experimental Value][Experimental Value][Experimental Value]

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By systematically determining its minimum inhibitory concentration, zone of inhibition, and cytotoxicity, researchers can gain critical insights into its efficacy and safety profile. Positive results from these initial screens would justify further investigation, including mechanism of action studies, in vivo efficacy models, and lead optimization efforts. The combination of the sulfonamide and benzoic acid moieties within this single chemical entity presents an exciting opportunity in the ongoing search for novel therapeutics to combat infectious diseases.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 71-85). Humana Press, New York, NY.
  • Microbe Investigations AG. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • Li, Y., Wang, C., & Wang, L. (2011). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2958. [Link]

  • Maroyi, A. (2023). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. Journal of Pharmaceutical and Biomedical Analysis, 224, 115184. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International journal of molecular sciences, 19(12), 3829. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Cheesbrough, M. (2006). District laboratory practice in tropical countries. Cambridge university press. [Link]

  • Soltani, M., Ghodratnema, M., Ahari, H., Ebrahimzadeh Mousavi, H. A., Atee, M., Dastmalchi, F., & Rahmanya, J. (2014). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 4(3), 186. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Chiaraviglio, L., Kang, Y. S., & Kirby, J. E. (2016). High-throughput, real-time, dual-readout testing of intracellular antimicrobial activity and eukaryotic cell cytotoxicity. Journal of visualized experiments: JoVE, (114). [Link]

  • Arshad, M. N., Bibi, A., Khan, I. U., & Siddiqa, A. (2010). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. Retrieved from [Link]

  • Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7(1), 1-6. [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Popović, J., Aleksić, M., & Kapetanović, V. (2014). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 64(4), 260-273. [Link]

  • Food and Agriculture Organization of the United Nations. (2016). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Genç, Y., Özkanca, R., & Bekdemir, Y. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 17. [Link]

  • El-Sayed, N. N. E. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 1018-1029. [Link]

  • Kumar, A., Kumar, A., Kumar, S., Singh, J., & Singh, R. (2017). Emergent antibacterial activity of N-(thiazol-2-yl) benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific reports, 7(1), 1-13. [Link]

  • Puccetti, L., Fasolis, G., Vullo, D., Gambera, G., Cargnin, S., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 15(21), 4846-4851. [Link]

  • Loll-Krippleber, R., Mpakali, A., Maben, Z., Giastas, P., Stratikos, E., & Loll, B. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry, 298(11), 102559. [Link]

  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. FEMS microbiology letters, 348(1), 65-70. [Link]

  • ResearchGate. (2025). Antimicrobial activity of phenol and benzoic acid derivatives. Retrieved from [Link]

  • Hyldgaard, M., Mygind, T., & Meyer, R. L. (2012). Essential oils in food preservation: mode of action, synergies, and interactions with food matrix components. Frontiers in microbiology, 3, 12. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [Link]

  • Sullivan, D. J., Azlin-Hasim, S., Cruz-Romero, M., Kerry, J. P., & Morris, M. A. (2018). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. Food microbiology, 73, 297-305. [Link]

  • Warth, A. D. (1991). Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and environmental microbiology, 57(12), 3410-3414. [Link]

Sources

Application Notes & Protocols: A Tiered Experimental Workflow for the Biological Evaluation of 4-(Benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-(benzenesulfonamidomethyl)benzoic acid integrates two key pharmacophores: a benzenesulfonamide group and a benzoic acid moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] Benzoic acid derivatives are also pivotal in drug discovery, contributing to a range of therapeutic agents.[2] Given this structural composition, this compound presents a compelling candidate for biological screening to uncover novel therapeutic potential.

This guide provides a structured, multi-tiered experimental workflow designed for researchers, scientists, and drug development professionals. It outlines a logical progression from broad-based primary screening to more focused secondary and mechanistic studies. The causality behind each experimental choice is explained to ensure a robust and scientifically sound evaluation.

Overall Experimental Workflow

The proposed workflow is designed as a branching decision tree. Initial, broad screening in Tier 1 identifies potential areas of biological activity. Positive "hits" from this tier are then subjected to more specific and rigorous validation in Tier 2 to confirm activity and assess cellular effects. For compounds exhibiting significant and validated activity but with an unknown mechanism, Tier 3 outlines strategies for target deconvolution.

G T1_Antimicrobial Antimicrobial Screening T2_MIC MIC Determination T1_Antimicrobial->T2_MIC Positive Hit T1_Enzyme Enzyme Inhibition Assays T2_IC50 IC50 Determination T1_Enzyme->T2_IC50 Positive Hit T1_Anticancer Anticancer Proliferation Assay T2_Cytotoxicity Cytotoxicity Profiling T1_Anticancer->T2_Cytotoxicity Positive Hit T3_Target Target Identification Methods T2_IC50->T3_Target Confirmed Activity, Unknown Target T2_Apoptosis Apoptosis Assays T2_Cytotoxicity->T2_Apoptosis T3_Pathway Pathway Analysis T2_Apoptosis->T3_Pathway Apoptosis Confirmed

Caption: Tiered workflow for the biological evaluation of this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of evaluation aims to broadly survey the potential bioactivities of this compound based on its chemical motifs.

Antimicrobial Activity Screening

Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore that inhibits dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[3][4] Therefore, initial screening against a panel of pathogenic bacteria is a logical starting point.

Protocol: Broth Microdilution Assay for Preliminary Antimicrobial Screening

  • Prepare Bacterial Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum to wells containing serial dilutions of the test compound. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (vehicle solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Assess bacterial growth by measuring the optical density at 600 nm (OD600) using a microplate reader. A significant reduction in OD600 compared to the negative control indicates potential antimicrobial activity.

Enzyme Inhibition Assays

Rationale: Sulfonamides are known inhibitors of various enzymes, notably carbonic anhydrases and proteases. Benzoic acid derivatives have also been explored as enzyme inhibitors.[5] Screening against a panel of relevant enzymes can uncover specific molecular targets.

Suggested Enzyme Targets:

  • Carbonic Anhydrase (CA): Many sulfonamides are potent inhibitors of CAs.

  • α-Glucosidase and Urease: These have been identified as targets for some sulfonamide derivatives.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): Certain sulfonamide derivatives have shown inhibitory activity against CDK9.[7]

Protocol: General Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

  • Enzyme and Substrate Preparation: Prepare a stock solution of purified human carbonic anhydrase II and its substrate (e.g., 4-nitrophenyl acetate).

  • Compound Preparation: Create serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature.[8]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Data Measurement: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the product of the reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited enzyme control.

Anticancer Cell Proliferation Assay

Rationale: Both sulfonamide and benzoic acid scaffolds are present in numerous anticancer agents.[2] An initial screen against a panel of cancer cell lines can indicate potential antiproliferative effects.

Protocol: WST-1 or MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Add Proliferation Reagent: Add a cell proliferation reagent like WST-1 or MTT to each well and incubate according to the manufacturer's instructions.

  • Data Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color produced is proportional to the number of viable, proliferating cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Hit Validation and Cellular Effects

If positive results are obtained in Tier 1, the next step is to validate these findings and begin to understand the compound's effects on a cellular level.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: For compounds showing antimicrobial activity, the MIC is the standard metric to quantify potency.

Protocol: This is a more quantitative version of the initial broth microdilution screen, using a finer range of concentrations to pinpoint the lowest concentration that completely inhibits visible bacterial growth.

IC50 Determination for Enzyme Inhibition and Cell Proliferation

Rationale: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

Protocol:

  • Experimental Setup: Perform the enzyme inhibition or cell proliferation assay as described in Tier 1, but with a wider range of compound concentrations (typically 8-12 concentrations) to generate a full dose-response curve.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (sigmoidal dose-response) to calculate the IC50 value.[8]

ParameterDescription
IC50 The concentration of an inhibitor where the response (e.g., enzyme activity, cell proliferation) is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.
Cytotoxicity Profiling

Rationale: It is crucial to distinguish between a specific antiproliferative effect and general cytotoxicity.[9][10] This can be assessed by measuring markers of cell membrane integrity.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Culture and Treatment: Culture cells and treat them with the test compound as in the proliferation assay.

  • Collect Supernatant: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit.[10][11] LDH is a stable enzyme that is released from cells upon membrane damage.[10]

  • Data Analysis: Compare the LDH levels in the treated samples to a positive control (cells treated with a lysis agent) and a negative control (untreated cells).

Apoptosis Assays

Rationale: If the compound is cytotoxic, it is important to determine the mode of cell death (apoptosis vs. necrosis).[10][11] Apoptosis, or programmed cell death, is a controlled process often targeted in cancer therapy.[12]

G cluster_0 Apoptosis Induction cluster_1 Hallmarks of Apoptosis Compound 4-(benzenesulfonamidomethyl) benzoic acid Cell Cancer Cell Compound->Cell Treatment AnnexinV Annexin V Staining (Phosphatidylserine Exposure) Cell->AnnexinV Early Stage Caspase Caspase Activity Assay Cell->Caspase Mid Stage TUNEL TUNEL Assay (DNA Fragmentation) Cell->TUNEL Late Stage G cluster_0 Direct Biochemical Methods cluster_1 Computational & Genetic Methods Affinity Affinity Chromatography End Target Hypothesis Affinity->End DARTS DARTS DARTS->End Docking Molecular Docking Docking->End Genetic Genetic Interaction Genetic->End Start Bioactive Compound (Unknown Target) Start->Affinity Start->DARTS Start->Docking Start->Genetic

Sources

Application Note: Quantitative Analysis of 4-(Benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 4-(benzenesulfonamidomethyl)benzoic acid. As a compound of interest in pharmaceutical development, potentially as an intermediate or impurity, its accurate measurement is critical for quality control and regulatory compliance. This application note details two primary instrumental methods: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. We delve into the causality behind methodological choices, provide detailed, step-by-step protocols, and outline a framework for method validation in accordance with ICH guidelines.[1][2][3]

Introduction and Analytical Rationale

This compound is a molecule featuring both a benzoic acid moiety and a sulfonamide group. The presence of these functional groups dictates its chemical properties and provides clear targets for analytical quantification. The carboxylic acid group is ionizable, and the benzene rings act as chromophores, making the molecule well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[7][8]

The choice of analytical method is fundamentally driven by the intended purpose. A robust, reliable, and validated analytical method is a cornerstone of pharmaceutical development, ensuring product quality, safety, and efficacy.[1][3] This guide provides the foundational protocols to establish such a method.

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is key to developing a successful analytical method.

  • Structure: HOOC-C₆H₄-CH₂-NH-SO₂-C₆H₅

  • Key Functional Groups: Carboxylic acid, sulfonamide, two aromatic rings.

  • Solubility: Expected to be sparingly soluble in water but soluble in organic solvents like methanol, acetonitrile, and aqueous alkaline solutions.[9]

  • UV Absorbance: The presence of two phenyl rings suggests strong UV absorbance, likely with a maximum (λ-max) in the 230-280 nm range, providing a basis for UV-based detection.[9]

  • Ionization: The carboxylic acid group (acidic) and the sulfonamide proton (weakly acidic) allow for ionization, making the molecule suitable for mass spectrometry, particularly in negative ion mode.[7]

Recommended Analytical Method: HPLC-UV

For routine quantification in drug substances or formulated products, RP-HPLC with UV detection offers a balance of simplicity, robustness, and performance.

Principle of the Method

The method utilizes a C18 stationary phase, which retains the analyte based on hydrophobic interactions. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous buffer is used to elute the compound. The inclusion of an acid (e.g., phosphoric acid or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, less polar form. This results in better retention, improved peak symmetry, and reproducible results.[6][10] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to control ionization and ensure sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 70% A / 30% B to 30% A / 70% B over 15 minA gradient ensures elution of potential impurities and provides a sharp peak for the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures retention time stability.
Detection λ 235 nmA common wavelength for aromatic compounds; should be optimized by scanning a standard.
Injection Vol. 10 µLA typical volume; can be adjusted based on sensitivity needs.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This creates a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Inject a diluent blank to establish the baseline.

    • Inject the series of calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis: Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standards. Calculate the concentration using the linear regression equation derived from the calibration curve (Peak Area vs. Concentration).

HPLC-UV Workflow Diagram```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System Standard->HPLC Calibrate Generate Calibration Curve Standard->Calibrate Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm) Sample->Filter Filter->HPLC Detect UV Detection (~235 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate->Quantify

Caption: Logical flow of analytical method validation.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Hassan, S. S. M., El-Maamly, M. A., & Gaber, A. A. (n.d.). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations.
  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed.
  • ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction.
  • Merck Index. (n.d.). p-(Benzylsulfonamido)benzoic Acid.
  • Arshad, M. N., et al. (n.d.). 4-Benzenesulfonamidobenzoic acid. PubMed Central.
  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
  • ResearchGate. (n.d.). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity.
  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid.
  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid.
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • RSC Publishing. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • PubMed Central. (n.d.). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate.
  • ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS.
  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications.
  • Agilent. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns.
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • S. G. Modha, et al. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PubMed Central.
  • FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.

Sources

Application Notes & Protocols: A Guide to Designing Selective Inhibitors Using the 4-Sulfamoylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Sulfamoylbenzoic Acid Scaffold

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent and selective enzyme inhibitors.[1] Its inherent bifunctionality, featuring a carboxylic acid and a sulfonamide group, provides a versatile platform for generating extensive libraries of compounds with diverse pharmacological activities.[2] The sulfonamide moiety is a well-established zinc-binding group, making this scaffold particularly effective for targeting metalloenzymes such as carbonic anhydrases.[3] Furthermore, the aromatic ring and the carboxylic acid provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target specificity.[4] This guide provides an in-depth exploration of the design principles, synthetic strategies, and biological evaluation protocols for developing selective inhibitors based on the 4-sulfamoylbenzoic acid scaffold.

Design Principles for Selective Inhibitors

The successful design of selective inhibitors hinges on exploiting the subtle differences in the active sites of target enzymes. The 4-sulfamoylbenzoic acid scaffold offers a unique framework for achieving this selectivity through a multi-pronged approach that combines rational design, structure-activity relationship (SAR) studies, and computational modeling.

Key Structural Features and Their Role in Selectivity

The 4-sulfamoylbenzoic acid scaffold can be dissected into three key regions for modification, each contributing to the overall potency and selectivity of the final inhibitor:

  • The Sulfonamide Moiety: The primary sulfonamide group is a critical pharmacophore, particularly for metalloenzymes, where it coordinates with the active site metal ion (e.g., Zn²⁺ in carbonic anhydrases).[3] Modifications at the sulfonamide nitrogen (N-substitution) can dramatically influence selectivity by introducing functionalities that interact with specific residues in the enzyme's active site.

  • The Benzoic Acid Core: The aromatic ring serves as a rigid spacer, orienting the sulfonamide and the substituents in a defined geometry. The substitution pattern on the benzene ring can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

  • The Carboxylic Acid Group: The carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions with active site residues. It also provides a handle for improving solubility and pharmacokinetic properties. Esterification or amidation of the carboxylic acid can be used to generate prodrugs or to explore additional binding interactions.

Leveraging Structure-Activity Relationships (SAR)

Systematic SAR studies are paramount for optimizing the potency and selectivity of inhibitors derived from the 4-sulfamoylbenzoic acid scaffold. By synthesizing and evaluating a series of analogs with systematic structural modifications, researchers can elucidate the key molecular features required for effective and selective inhibition. For instance, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors, it was found that specific substitutions on the phenyl ring of the sulfonamide moiety led to a significant increase in both potency and selectivity.[4]

The Role of Computational Modeling

Molecular docking and other computational techniques are invaluable tools for visualizing and predicting the binding modes of 4-sulfamoylbenzoic acid derivatives within the enzyme's active site.[5] These methods allow for the in-silico screening of virtual compound libraries, prioritizing the synthesis of molecules with the highest predicted affinity and selectivity. Docking studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that govern inhibitor binding, thereby guiding the rational design of more potent and selective compounds.[1]

Synthetic Protocols

The synthesis of 4-sulfamoylbenzoic acid-based inhibitors typically involves a two-stage process: the preparation of the core scaffold, 4-(chlorosulfonyl)benzoic acid, followed by its reaction with a diverse range of amines to generate the final sulfonamide derivatives.

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This protocol describes the synthesis of the key intermediate, 4-(chlorosulfonyl)benzoic acid, from 4-chlorobenzoic acid.[6]

Materials:

  • 4-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Ether

  • Calcium chloride

Procedure:

  • Reaction Setup: In a fume hood, carefully add 4-chlorobenzoic acid to an excess of chlorosulfonic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Heating: Heat the reaction mixture to 140°C for 6 hours.

  • Quenching: After cooling to room temperature, cautiously add the reaction mixture dropwise to a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Isolation: Collect the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid by filtration and wash it thoroughly with cold water.

  • Purification: Dissolve the crude product in ether, wash the ethereal solution with water, and dry it over anhydrous calcium chloride.

  • Final Product: Remove the ether by rotary evaporation to yield 4-(chlorosulfonyl)benzoic acid as a solid.

Protocol 2: General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

This protocol outlines the general procedure for the synthesis of a library of N-substituted 4-sulfamoylbenzoic acid derivatives.[2]

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Primary or secondary amine (diverse set)

  • Sodium carbonate

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in deionized water.[2]

  • Cooling: Chill the mixture to 0°C in an ice bath with continuous stirring.[2]

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or THF) to the cooled amine solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain the pure N-substituted 4-sulfamoylbenzoic acid derivative.[2]

Bioassays and Screening Protocols

The evaluation of newly synthesized compounds for their inhibitory activity and selectivity is a critical step in the drug discovery process. The following protocols provide a general framework for conducting in vitro enzyme inhibition assays.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of an inhibitor using a spectrophotometric assay.[7]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following reactions:

    • Blank: Assay buffer and substrate.

    • Control (100% activity): Enzyme, assay buffer, and DMSO (at the same final concentration as in the test wells).

    • Test: Enzyme, assay buffer, and serial dilutions of the test compound in DMSO.[8]

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[7]

  • Measurement: Immediately measure the change in absorbance at a specific wavelength over time using a microplate reader.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.[7]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

Selectivity Profiling

To assess the selectivity of a lead compound, it is essential to screen it against a panel of related enzymes. This can be done by performing the enzyme inhibition assay described above with a range of different enzymes. The selectivity of an inhibitor is typically expressed as the ratio of its IC₅₀ value for the off-target enzyme to its IC₅₀ value for the primary target. A higher ratio indicates greater selectivity.

Data Interpretation and SAR Analysis

The data generated from the biological assays provide valuable insights into the SAR of the synthesized compounds. By systematically analyzing the relationship between the chemical structure and the biological activity, researchers can identify the key molecular features that contribute to potency and selectivity.

Table 1: Illustrative Structure-Activity Relationship Data for a Hypothetical Series of 4-Sulfamoylbenzoic Acid Derivatives

CompoundR Group on SulfonamideTarget Enzyme IC₅₀ (nM)Off-Target Enzyme IC₅₀ (nM)Selectivity Index (Off-Target/Target)
1 -H50010002
2 -CH₃25012505
3 -CH₂CH₃30018006
4 -Cyclopropyl150300020
5 -Phenyl1005005
6 -4-Fluorophenyl50250050
7 -3,4-Dichlorophenyl255000200

Analysis of SAR Data:

The hypothetical data in Table 1 illustrates how systematic modifications to the R group on the sulfonamide can impact potency and selectivity. The introduction of small alkyl groups (Compounds 2 and 3) shows a modest improvement in potency and selectivity compared to the unsubstituted parent compound (Compound 1). A more constrained cyclopropyl group (Compound 4) further enhances both potency and selectivity. Aromatic substitutions (Compounds 5-7) demonstrate that electronic effects play a crucial role, with the electron-withdrawing fluorine and chlorine atoms on the phenyl ring (Compounds 6 and 7) leading to a significant increase in both potency and selectivity. This type of analysis is instrumental in guiding the design of the next generation of inhibitors.

Visualizing the Workflow

The process of designing selective inhibitors using the 4-sulfamoylbenzoic acid scaffold can be visualized as an iterative cycle of design, synthesis, and testing.

Inhibitor_Design_Workflow cluster_design Design & Modeling cluster_synthesis Synthesis cluster_testing Biological Evaluation a Target Selection & Validation b Computational Modeling (Molecular Docking) a->b c Virtual Library Screening b->c d Synthesis of 4-(Chlorosulfonyl)benzoic Acid c->d Prioritized Hits e Parallel Synthesis of Amine Derivatives d->e f Purification & Characterization e->f g In Vitro Enzyme Inhibition Assays (IC50) f->g Compound Library h Selectivity Profiling g->h i Structure-Activity Relationship (SAR) Analysis h->i i->b Iterative Optimization

Caption: Iterative workflow for designing selective inhibitors.

Conclusion

The 4-sulfamoylbenzoic acid scaffold represents a powerful and versatile platform for the design and development of selective enzyme inhibitors. By combining rational design principles, systematic SAR studies, and modern computational tools, researchers can effectively navigate the chemical space to identify potent and highly selective drug candidates. The protocols and guidelines presented in this document provide a comprehensive framework for harnessing the full potential of this remarkable scaffold in drug discovery.

References

  • BenchChem. (2025).
  • Maresca, A., et al. (2010). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Publications. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)
  • Romanian Journal of Biophysics. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay.
  • National Center for Biotechnology Information. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • National Center for Biotechnology Information. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Semantic Scholar. (n.d.).
  • Keith, F., & Tipton, K. F. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • MDPI. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. [Link]

  • BenchChem. (2025).
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). J In-vitro In-vivo In-silico.
  • De Simone, G., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. MDPI. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Pure and Applied Chemistry. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. [Link]

  • BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(benzenesulfonamidomethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or troubleshooting this specific synthesis. Our goal is to move beyond simple procedural outlines and provide you with the underlying chemical principles and practical insights needed to overcome common challenges, optimize your reaction conditions, and ensure the reliable and reproducible synthesis of your target compound.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Section 1: Foundational Principles & Reaction Overview

The synthesis of this compound is a cornerstone reaction in many medicinal chemistry programs, often serving as a key building block for more complex molecules. The most common and direct route involves the nucleophilic attack of the amino group of 4-(aminomethyl)benzoic acid on the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction, a classic Schotten-Baumann type acylation, is typically performed in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

While seemingly straightforward, this synthesis is prone to several challenges that can impact yield, purity, and reproducibility. This guide will address these issues head-on.

Core Reaction Scheme:

Reaction_Scheme reactant1 4-(Aminomethyl)benzoic acid arrow reactant1->arrow reactant2 Benzenesulfonyl chloride reactant2->arrow product This compound byproduct HCl base Base (e.g., NaOH, Pyridine) base->arrow Base solvent Solvent (e.g., Water/Dioxane) solvent->arrow Solvent plus1 + arrow->product arrow->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation and actionable recommendations.

FAQ 1: "My reaction is sluggish, and I'm observing low conversion of my starting material, 4-(aminomethyl)benzoic acid. What are the likely causes?"

This is a frequent issue and can often be traced back to several key factors:

  • Inadequate pH Control: The reaction generates hydrochloric acid (HCl), which will protonate the free amine of your starting material, rendering it non-nucleophilic. Without a sufficient amount of base to neutralize the HCl as it forms, the reaction will effectively stop.

  • Poor Solubility of Starting Materials: 4-(Aminomethyl)benzoic acid has zwitterionic character, which can lead to poor solubility in purely organic solvents. If your starting material is not adequately dissolved, the reaction will be diffusion-limited and proceed very slowly.

  • Low Reaction Temperature: While benzenesulfonyl chloride is highly reactive, low temperatures can still significantly slow down the reaction rate.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low Conversion Observed check_ph Is the reaction mixture basic (pH > 8)? start->check_ph check_solubility Are all starting materials fully dissolved? check_ph->check_solubility Yes add_base Add additional base (e.g., 1M NaOH) dropwise. check_ph->add_base No check_temp Is the reaction temperature appropriate? check_solubility->check_temp Yes use_cosolvent Consider a biphasic solvent system (e.g., water/dioxane or water/THF). check_solubility->use_cosolvent No increase_temp Gradually increase temperature to 25-40 °C. check_temp->increase_temp No resolved Problem Resolved check_temp->resolved Yes add_base->check_ph use_cosolvent->resolved increase_temp->resolved

Caption: Decision-making workflow for troubleshooting low reaction conversion.

Recommended Protocol Adjustments:

ParameterStandard ConditionOptimized Condition for Low ConversionRationale
Base 1.1 equivalents2.0-2.5 equivalents of a mild base (e.g., NaOH, K2CO3)Ensures neutralization of generated HCl and maintains a basic environment to keep the amine nucleophilic.
Solvent Dichloromethane (DCM)1:1 mixture of Water and Dioxane or THFThe aqueous phase helps dissolve the zwitterionic starting material, while the organic phase dissolves the benzenesulfonyl chloride.
Temperature 0 °C to Room TempRoom Temperature (20-25 °C)Balances reaction rate with minimizing potential side reactions.
FAQ 2: "My final product is impure. I'm seeing a significant amount of a higher molecular weight byproduct in my analysis. What is it and how can I prevent it?"

The most likely culprit is the formation of a bis-sulfonated byproduct where the carboxylate group of the desired product reacts with another molecule of benzenesulfonyl chloride to form a mixed anhydride, which can then react further. However, a more common side product is the formation of the N,N-bis(benzenesulfonyl) derivative if there is an excess of benzenesulfonyl chloride and a strong base.

Preventative Measures:

  • Stoichiometry is Key: Use a slight excess, but no more than 1.1 equivalents, of benzenesulfonyl chloride. A large excess will drive the formation of the bis-sulfonated product.

  • Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of 4-(aminomethyl)benzoic acid. This maintains a low instantaneous concentration of the electrophile, favoring the desired monosulfonylation.

  • Temperature Control: Perform the addition of benzenesulfonyl chloride at a lower temperature (0-5 °C) to moderate its reactivity and improve selectivity.

FAQ 3: "The work-up procedure is difficult, and I'm losing a lot of my product. How can I improve the isolation and purification?"

The amphoteric nature of the product, containing both an acidic carboxylic acid and a sulfonamide proton, can complicate extraction-based work-ups.

Optimized Work-Up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), carefully quench any remaining benzenesulfonyl chloride by adding a small amount of aqueous ammonia.

  • Acidification: Transfer the reaction mixture to a beaker and, with vigorous stirring, slowly acidify with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylate group, causing the desired product to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Follow this with a wash using a cold, non-polar organic solvent like hexane or diethyl ether to remove any unreacted benzenesulfonyl chloride or other organic-soluble impurities.

  • Recrystallization: For high purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water or acetone/water mixture.

Experimental Workflow for Purification:

Purification_Workflow start Reaction Completion quench Quench with aq. NH3 start->quench acidify Acidify to pH 2-3 with 1M HCl quench->acidify precipitate Product Precipitates acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash_water Wash with Cold Water filtrate->wash_water wash_organic Wash with Cold Hexane wash_water->wash_organic dry Dry the Solid wash_organic->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Pure Product recrystallize->final_product

Caption: Step-by-step workflow for the isolation and purification of the product.

Section 3: Detailed Experimental Protocol

This section provides a robust, optimized protocol for the synthesis of this compound.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) in a 1:1 mixture of deionized water and 1,4-dioxane.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • In a separate container, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of 1,4-dioxane.

  • Add the benzenesulfonyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, transfer the mixture to a beaker and slowly acidify with 1M HCl while stirring vigorously. A white precipitate should form. Continue adding HCl until the pH of the solution is ~2.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL).

  • Dry the purified solid under vacuum to a constant weight.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

"common side reactions in the synthesis of benzenesulfonamides"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the reaction of amines with benzenesulfonyl chloride, a cornerstone transformation in medicinal and synthetic chemistry. Drawing from established principles and field experience, this document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you navigate the common and uncommon challenges encountered during this synthesis. Our goal is to move beyond mere procedural steps to explain the underlying chemistry, enabling you to diagnose issues, prevent side reactions, and optimize your outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and offers corrective and preventative measures.

Question 1: After reacting my primary amine with benzenesulfonyl chloride and adding aqueous NaOH, no precipitate formed upon acidification. What went wrong?

Probable Causes & Solutions:

This outcome typically points to one of two issues: either the desired reaction did not occur, or it proceeded too far.

  • Hydrolysis of Benzenesulfonyl Chloride: The most common culprit is the premature hydrolysis of your benzenesulfonyl chloride to benzenesulfonic acid. This is especially prevalent in aqueous base (Schotten-Baumann conditions) if the amine is not sufficiently reactive or if the sulfonyl chloride is left in the basic solution for too long before the amine can react.[1][2] Benzenesulfonic acid is water-soluble and will not precipitate upon acidification.

    • Corrective Action: Unfortunately, the starting material is consumed. The reaction must be repeated.

    • Preventative Measures:

      • Ensure your amine is fully dissolved in the reaction medium before adding the benzenesulfonyl chloride.

      • Maintain a low temperature (0-5 °C) to slow the rate of hydrolysis relative to the rate of amination.

      • Add the benzenesulfonyl chloride portion-wise to control the reaction. For less reactive or sterically hindered amines, consider using pyridine as both the base and a catalyst.[3]

  • Excessive Use of Base: While a base is necessary to neutralize the HCl produced, an excessive amount can increase the rate of sulfonyl chloride hydrolysis.[1][4]

    • Preventative Measures: Use a slight excess (typically 1.1 to 1.5 equivalents) of base. For reactions that are sensitive to hydrolysis, the use of a non-aqueous solvent with an organic base like pyridine is recommended.[3]

Question 2: I reacted a primary amine and got a solid precipitate, but it is insoluble in aqueous NaOH. Why?

Probable Cause: Bis-Sulfonylation (or Di-Sulfonylation)

This is a classic side reaction for primary amines. The initially formed N-alkylbenzenesulfonamide still possesses an acidic proton on the nitrogen.[5][6] In the presence of a base and unreacted benzenesulfonyl chloride, this sulfonamide can be deprotonated and react a second time to form an N,N-bis(benzenesulfonyl)alkylamine (an imide derivative).

This bis-sulfonylated product lacks an acidic N-H proton and, much like the sulfonamide from a secondary amine, is insoluble in aqueous alkali.[7]

  • Mechanism Insight: The formation of the bis-sulfonylated product is driven by the acidity of the first-formed sulfonamide's N-H bond. The strong electron-withdrawing effect of the sulfonyl group makes this proton susceptible to removal by the base, creating a nucleophilic anion that attacks another molecule of the sulfonyl chloride.[7]

  • Corrective Action: Separating the desired monosulfonamide from the bis-sulfonylated byproduct can be challenging. Column chromatography is often the most effective method.

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of benzenesulfonyl chloride. A 1:1 or 1:1.05 ratio of amine to sulfonyl chloride is often sufficient.

    • Slow Addition: Add the benzenesulfonyl chloride slowly to the amine solution. This maintains a high concentration of the primary amine relative to the sulfonyl chloride, favoring the initial reaction over the second.

    • Choice of Base: Using a milder base or a sterically hindered base can sometimes disfavor the deprotonation of the initially formed sulfonamide.

Visualizing the Bis-Sulfonylation Side Reaction

The following diagram illustrates the pathway leading to the undesired, base-insoluble bis-sulfonylated product from a primary amine.

G Bis-Sulfonylation Side Reaction Pathway RNH2 Primary Amine (R-NH₂) Product1 N-Alkylbenzenesulfonamide (PhSO₂NHR) [Base Soluble] RNH2->Product1 BSC1 Benzenesulfonyl Chloride (PhSO₂Cl) Base1 Base (e.g., NaOH) Anion Sulfonamide Anion ([PhSO₂NR]⁻) Product1->Anion Deprotonation (Base) Product2 Bis-Sulfonylated Product (PhSO₂)₂NR [Base INSOLUBLE] Anion->Product2 BSC2 Benzenesulfonyl Chloride (PhSO₂Cl) (Excess) Base2 Base

Caption: Pathway showing bis-sulfonylation of a primary amine.

Question 3: My tertiary amine did not react, but the benzenesulfonyl chloride was consumed. What happened?

Probable Cause: Tertiary Amine-Catalyzed Hydrolysis

Tertiary amines cannot form stable sulfonamides because they lack a proton on the nitrogen atom to be eliminated.[1][8] However, they are not inert. Tertiary amines can act as nucleophilic catalysts, reacting with benzenesulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate.[2] In an aqueous environment, this intermediate is rapidly attacked by water, leading to the hydrolysis of the sulfonyl chloride to benzenesulfonic acid and regenerating the tertiary amine.

  • Mechanism Insight: This catalytic role is why pyridine, a tertiary amine, can sometimes accelerate sulfonamide formation but also why it can promote hydrolysis if water is present and the primary/secondary amine is unreactive.[3][9]

  • Troubleshooting: This is the expected outcome of the Hinsberg test for a tertiary amine.[8] If you were attempting to use the tertiary amine as a simple acid scavenger for a reaction with a different nucleophile, this side reaction will compete. To mitigate this, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in an anhydrous solvent.

Question 4: The reaction is sluggish and gives a low yield, even with a primary amine.

Probable Causes & Solutions:

  • Steric Hindrance: Either the amine or the sulfonyl chloride may be sterically hindered, slowing down the nucleophilic attack. Neopentyl amine is a classic example of a sterically hindered primary amine.

    • Solution: Increase the reaction temperature (e.g., reflux in a suitable solvent like pyridine or THF) and extend the reaction time. Using a more potent catalytic system may be necessary.

  • Poor Nucleophilicity of the Amine: Aromatic amines (anilines) are significantly less basic and less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-withdrawing groups on the aniline ring will further decrease its reactivity.

    • Solution: Higher temperatures are required. Using pyridine as a solvent and base is highly effective here, as it can act as a nucleophilic catalyst to form a more reactive sulfonylpyridinium salt intermediate.[3][9]

  • Poor Quality Reagents: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze upon storage.[10] Ensure you are using a fresh or properly stored bottle. The amine should also be pure.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of pyridine in this reaction? Is it just a base? A: Pyridine serves two potential roles. Primarily, it acts as a base to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[3][4] Secondly, it can act as a nucleophilic catalyst . It attacks the sulfonyl chloride to form a highly electrophilic N-benzenesulfonylpyridinium salt. This salt is more reactive towards the amine than the sulfonyl chloride itself, thus accelerating the reaction, especially for less reactive amines like anilines.[3][9]

Q2: Can I use sodium hydroxide and pyridine together? A: This is generally not done. The reaction is typically performed under either Schotten-Baumann conditions (e.g., NaOH in water/ether) or in an anhydrous organic solvent with an organic base (e.g., pyridine, triethylamine). Using them together does not usually offer a synthetic advantage and can complicate the workup. The choice depends on the substrate's solubility and reactivity.

Q3: How do I properly conduct a Hinsberg test to distinguish between primary, secondary, and tertiary amines? A: The Hinsberg test relies on the differences in reactivity and the properties of the resulting products.[5][6]

Validated Protocol: The Hinsberg Test

This workflow provides a reliable method for distinguishing amine classes.

HinsbergTest Troubleshooting Workflow: Hinsberg Test Analysis start Start: Amine + PhSO₂Cl + aq. NaOH Shake vigorously observe Observe Initial Mixture start->observe clear_sol Clear Solution Forms (or single layer) observe->clear_sol Homogeneous precipitate Precipitate Forms (or second layer/oil) observe->precipitate Heterogeneous no_reaction Original Amine Remains (insoluble oil) observe->no_reaction Heterogeneous (No visible reaction) acidify1 Acidify with dil. HCl clear_sol->acidify1 secondary Conclusion: SECONDARY AMINE precipitate->secondary acidify2 Acidify with dil. HCl no_reaction->acidify2 precipitate_forms Precipitate Forms acidify1->precipitate_forms Yes dissolves Insoluble Layer Dissolves acidify2->dissolves Yes primary Conclusion: PRIMARY AMINE precipitate_forms->primary no_change No Change (Remains a precipitate) tertiary Conclusion: TERTIARY AMINE dissolves->tertiary bis_sulfonyl Possible Side Product: Bis-Sulfonylated Primary Amine secondary->bis_sulfonyl Note: A primary amine can also give this result via a side reaction.

Caption: A logical workflow for interpreting the results of the Hinsberg test.

Summary of Expected Hinsberg Test Results
Amine TypeReaction with PhSO₂Cl in NaOHResult After Acidification (HCl)Rationale
Primary (1°) Forms a clear solution.A precipitate forms.Forms a soluble sodium salt (Na⁺[PhSO₂NR]⁻). Acidification protonates the salt, making it insoluble.[2]
Secondary (2°) Forms an insoluble precipitate.The precipitate remains insoluble.Forms a neutral sulfonamide (PhSO₂NR₂) with no acidic proton to dissolve in base.[1][8]
Tertiary (3°) No reaction; original amine may be seen as an insoluble layer.The insoluble amine layer dissolves.The amine is unreactive but is protonated by the added acid to form a soluble ammonium salt.[2]

References

  • Vertex AI Search Result[4], retrieved on 2025-12-22.

  • Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • Unacademy. Hinsberg Reagent And Test.
  • BYJU'S. Hinsberg Reagent And Test.
  • ResearchGate. (2025).
  • Wikipedia. Hinsberg reaction.
  • Scilit.
  • Canadian Science Publishing.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of...
  • Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis.
  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide.
  • Jinli Chemical. (2026).
  • Organic Syntheses. Benzenesulfonyl chloride.
  • Google Patents. Process for the production of benzenesulfonamides.
  • National Center for Biotechnology Information (PMC). (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Google Patents. Method for producing bis(halosulfonyl)amine.
  • National Center for Biotechnology Information (NIH).
  • National Center for Biotechnology Information (PMC).
  • ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Google Patents. Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • ACS Publications. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • National Center for Biotechnology Information (NIH). (2020).
  • ResearchGate.
  • The Royal Society of Chemistry. Benzenesulfonamide.
  • BenchChem. (2025).
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • National Center for Biotechnology Information (NIH). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • Google Patents.
  • National Center for Biotechnology Information (NIH). (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • PubMed. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.
  • Ncert. Amines.
  • Google Patents. Method for synthesizing benzene sulfonamide compounds.
  • ResearchGate. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer | Request PDF.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

Sources

Technical Support Center: Purification of Crude 4-(benzenesulfonamidomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(benzenesulfonamidomethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The unique bifunctional nature of this molecule, possessing both an acidic carboxylic acid group and a sulfonamide linkage, presents specific purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Initial Assessment & Common Impurities

A successful purification strategy begins with understanding the potential impurities. The standard synthesis involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride, typically under basic conditions (a variation of the Hinsberg reaction).

Q1: What are the most probable impurities in my crude reaction mixture?

The impurity profile of your crude this compound is intrinsically linked to the reaction conditions. Based on the common synthetic route, you should anticipate the following species:

  • Unreacted Starting Materials:

    • 4-(aminomethyl)benzoic acid: A polar, zwitterionic compound that may be difficult to remove if it co-precipitates with the product.[1][2] Its zwitterionic nature can lead to insolubility in many organic solvents.[2]

    • Benzenesulfonyl chloride: While highly reactive, excess or unquenched reagent can persist. It will likely hydrolyze during aqueous workup.[3]

  • Reaction Byproducts:

    • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride in the presence of water.[3][4] This is a strong acid and highly water-soluble.

    • Di-sulfonated amine (Bis-sulfonamide): If the reaction conditions are not carefully controlled, the nitrogen of the newly formed sulfonamide can be further sulfonated, although this is generally less favorable.

    • Inorganic Salts: Salts such as sodium chloride or triethylamine hydrochloride are formed depending on the base used to neutralize the HCl generated during the reaction.[4]

  • Polymeric Material: 4-(aminomethyl)benzoic acid can potentially self-condense to form polyamides under certain conditions, leading to insoluble resinous material.[2]

cluster_impurities Potential Impurities SM1 4-(aminomethyl)benzoic acid Imp1 Unreacted SM1 SM1->Imp1 Incomplete Reaction invis SM1->invis SM2 Benzenesulfonyl chloride Imp2 Benzenesulfonic acid (from hydrolysis of SM2) SM2->Imp2 + H2O SM2->invis Product 4-(benzenesulfonamidomethyl)benzoic acid Imp3 Inorganic Salts (e.g., NaCl) Product->Imp3 from Base + HCl invis->Product + Base - HCl

Caption: Synthetic pathway and common impurity sources.

Part 2: Primary Purification Strategy: Recrystallization

For crystalline solids, recrystallization is the most efficient and scalable first-line purification technique. It leverages differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures.[5][6][7]

Q2: Which solvent system is best for recrystallizing this compound?

The ideal solvent should fully dissolve the compound when hot but exhibit poor solubility when cold, while impurities remain soluble at all temperatures.[6][8] Given the polar functional groups (carboxylic acid, sulfonamide) and the aromatic rings, polar protic solvents are excellent starting points.

A related compound, 4-benzenesulfonamidobenzoic acid, has been successfully recrystallized from methanol.[9] This suggests that short-chain alcohols are a logical choice.

SolventBoiling Point (°C)Rationale & Considerations
Methanol 65Often provides good solubility for polar compounds when hot. High volatility makes it easy to remove from the final product.
Ethanol 78Similar to methanol but less volatile. May offer a different solubility profile that can be advantageous.
Water 100The compound is likely sparingly soluble in cold water but solubility should increase significantly upon heating, similar to benzoic acid.[10][11] Excellent for removing non-polar impurities and highly effective for dissolving inorganic salts.
Ethanol/Water VariableA mixed solvent system can fine-tune solubility. Adding water to an ethanol solution can often induce crystallization upon cooling.
Ethyl Acetate 77A more moderately polar solvent. May be useful if impurities are highly polar.

Recommendation: Start with Methanol or Ethanol . If recovery is low due to high solubility even when cold, a mixed system like Ethanol/Water should be investigated.

Q3: Can you provide a standard protocol for recrystallization?

Certainly. This protocol is a self-validating workflow that includes checks for ensuring optimal recovery and purity.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling (using a hot plate and a condenser is recommended) while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes. Mechanism: The high surface area of charcoal adsorbs colored, high-molecular-weight impurities.[8]

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[12][13]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][7] Once at room temperature, cooling can be completed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

A 1. Dissolve Crude Solid in Min. Hot Solvent B 2. Add Charcoal (if colored) A->B optional C 3. Hot Gravity Filtration (if needed) A->C insolubles present D 4. Slow Cooling & Crystallization A->D no insolubles B->C C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Standard workflow for purification by recrystallization.

Part 3: Troubleshooting & Advanced Purification

Even standard techniques can require optimization. If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.

Q4: My recrystallization failed (oiled out, low recovery, still impure). What should I do?

This is a common issue. Consider the following troubleshooting steps:

  • Problem: Oiling Out: The compound separates as a liquid instead of a solid.

    • Cause: The boiling point of the solvent may be higher than the melting point of your impure solid, or the solution is too concentrated.

    • Solution: Add more solvent to the hot mixture and re-heat until a clear solution is formed, then cool again. Alternatively, switch to a lower-boiling point solvent.

  • Problem: Low Recovery:

    • Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.

    • Solution: Re-heat the filtrate to evaporate some of the solvent and attempt to recrystallize again. Consider switching to a solvent system where the compound is less soluble when cold (e.g., an ethanol/water mixture).

  • Problem: Still Impure (checked by TLC/MP):

    • Cause: The impurity has very similar solubility properties to the product.

    • Solution: A different solvent may provide the necessary solubility differential. If several attempts fail, proceed to column chromatography.

Q5: How do I purify my compound using column chromatography?

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a polar compound like this compound, normal-phase chromatography is a good starting point.

Recommended Conditions:

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is Ethyl Acetate / Hexanes .

    • Crucial Tip: The carboxylic acid can cause significant tailing (streaking) on the silica column. To suppress this, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxyl group protonated, minimizing its interaction with the acidic silica.

  • Method Development: Before running a column, always develop a separation method using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product.

  • Gradient Elution: If impurities are close to your product, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 20% to 80% Ethyl Acetate in Hexanes) can provide better separation than an isocratic (constant composition) elution.[14]

Start Crude Product Recrystallize Attempt Recrystallization Start->Recrystallize AssessPurity1 Assess Purity (TLC, MP) Recrystallize->AssessPurity1 PureProduct Pure Product AssessPurity1->PureProduct Pure Chromatography Perform Column Chromatography AssessPurity1->Chromatography Impure AssessPurity2 Assess Purity (TLC, MP) Chromatography->AssessPurity2 AssessPurity2->Recrystallize Impure (Re-attempt) AssessPurity2->PureProduct Pure

Caption: Decision workflow for selecting a purification strategy.

Part 4: Final Purity Assessment

Q6: How can I definitively confirm the purity of my final product?

No purification is complete without rigorous purity analysis. Employ at least two of the following methods:

  • Thin-Layer Chromatography (TLC): A fast and simple method. A pure compound should appear as a single spot. Run the lane next to a spot of the crude material for comparison.

  • Melting Point (MP) Determination: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your value to the literature value if available.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method. Purity is typically reported as a percentage of the area of the main peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities, even at low levels.

By systematically addressing potential impurities and employing a logical, tiered purification strategy from recrystallization to chromatography, you can reliably obtain high-purity this compound for your research and development needs.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(9), 487–492. Retrieved January 17, 2026, from [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • Benzoic acid, 4-(aminosulfonyl)-, methyl ester - CAS Common Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arshad, S., et al. (2010). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. Retrieved January 17, 2026, from [Link]

  • Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nan, F., & Xing, Y. (2006). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5015–o5017. Retrieved January 17, 2026, from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (n.d.). Retrieved January 17, 2026, from [Link]

  • BSC (BENZENE SULPHONYL CHLORIDE) - Ataman Kimya. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method of 4-aminomethylbenzoic acid - Google Patents. (n.d.).
  • Amine Reactions - Chemistry LibreTexts. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hinsberg reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method of 4-aminomethylbenzoic acid - Google Patents. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). Retrieved January 17, 2026, from [Link]

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? | ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015). Retrieved January 17, 2026, from [Link]

  • Process for the purification of benzoic acid - Google Patents. (n.d.).
  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solubility of benzilic acid in select organic solvents at 298.15 K - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzenesulfonamidomethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this important sulfonamide compound. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the nucleophilic substitution reaction between 4-(aminomethyl)benzoic acid and benzenesulfonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the amine nitrogen attacking the electrophilic sulfur of the sulfonyl chloride[1][2]. An aqueous base is typically used to neutralize the HCl byproduct, driving the reaction to completion[1][2].

Q2: Which reaction parameters are most critical for maximizing the yield?

The three most critical parameters are:

  • pH Control: The reaction requires a basic medium to neutralize the generated HCl. Maintaining a pH between 8 and 9 is crucial. If the pH is too low, the amine starting material becomes protonated and non-nucleophilic. If it's too high, the benzenesulfonyl chloride can undergo hydrolysis, reducing the amount available for the reaction.

  • Reagent Quality: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time[3]. Using fresh or properly stored sulfonyl chloride is essential. The purity of the 4-(aminomethyl)benzoic acid is also important to prevent side reactions.

  • Temperature: The reaction is typically performed at room temperature[1]. While gentle heating can sometimes increase the reaction rate, excessive heat can promote the hydrolysis of the sulfonyl chloride and lead to byproduct formation.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can effectively separate the starting amine, the sulfonyl chloride, and the sulfonamide product. Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to the 4-(aminomethyl)benzoic acid is no longer visible.

Q4: What is the best way to purify the final product?

The standard purification method is recrystallization. After the reaction is complete, the product is precipitated by acidifying the mixture to a pH of 1-2 with an acid like HCl[1]. The crude solid can then be filtered and recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure, colorless crystals[1][4].

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem 1: The reaction is stalled, and TLC analysis shows a significant amount of unreacted 4-(aminomethyl)benzoic acid even after several hours.

  • Possible Cause A: Incorrect pH. The nucleophilicity of the amine is highly dependent on it being in its free base form. If the HCl byproduct is not effectively neutralized, the amine will be protonated to its non-reactive ammonium salt.

    • Solution: Check the pH of the reaction mixture. It should be maintained between 8 and 9. Slowly add a base, such as 1M sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), while monitoring the pH with a pH meter or pH paper[1].

  • Possible Cause B: Poor Quality Benzenesulfonyl Chloride. Benzenesulfonyl chloride is a viscous oil that readily reacts with atmospheric moisture to form benzenesulfonic acid, rendering it inactive for the sulfonamide formation[3].

    • Solution: Use a fresh bottle of benzenesulfonyl chloride or purify older stock by distillation under reduced pressure. Always handle it in a dry environment and ensure glassware is thoroughly dried before use.

Problem 2: The final yield is low after work-up and purification.

  • Possible Cause A: Hydrolysis of Benzenesulfonyl Chloride. If the reaction is run under overly basic conditions (pH > 10) or at elevated temperatures, the sulfonyl chloride can hydrolyze faster than it reacts with the amine.

    • Solution: Maintain strict pH control (8-9) and run the reaction at room temperature[1]. Add the benzenesulfonyl chloride slowly to the amine solution to prevent localized areas of high concentration and heat generation.

  • Possible Cause B: Product Loss During Work-up. The product, this compound, has some solubility in water, especially if the pH is not sufficiently acidic during precipitation.

    • Solution: Ensure the pH is lowered to 1-2 during the precipitation step to fully protonate the carboxylate group, minimizing its water solubility[1]. After filtering the precipitate, wash it sparingly with cold distilled water to remove inorganic salts without dissolving a significant amount of the product[5].

Problem 3: The isolated product is an oil or fails to crystallize properly.

  • Possible Cause A: Presence of Impurities. Impurities, such as unreacted starting materials or byproducts like diphenyl sulfone (a common impurity in older benzenesulfonyl chloride), can inhibit crystallization.

    • Solution: First, ensure the reaction has gone to completion via TLC. If impurities are suspected, attempt to purify the crude product using column chromatography before recrystallization. For recrystallization, ensure the correct solvent is used. If the product is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) to induce crystallization.

  • Possible Cause B: Incomplete Acidification. If the carboxylate group is not fully protonated to the carboxylic acid, the resulting salt may be more soluble or exist as an oil.

    • Solution: Re-dissolve the oily product in a suitable solvent and re-precipitate by carefully adjusting the pH to 1-2 with 1N HCl, ensuring thorough mixing.

Part 3: Optimized Protocol and Data

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established Schotten-Baumann conditions[1][2][6].

  • Dissolution of Amine: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in distilled water.

  • pH Adjustment: While stirring, slowly add a 1M solution of sodium carbonate (Na₂CO₃) until the pH of the solution stabilizes between 8.0 and 9.0.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.0 - 1.1 eq) dropwise to the stirring amine solution at room temperature. The addition should be slow to control heat evolution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until the 4-(aminomethyl)benzoic acid spot disappears (typically 2-4 hours).

  • Product Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution to pH 1-2 by adding 1N HCl. A white precipitate of this compound will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the precipitate with a small amount of cold distilled water to remove any residual salts.

  • Purification: Dry the crude product and recrystallize from methanol or an ethanol/water mixture to obtain pure, colorless crystals[1][4].

Data Summary: Key Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq Amine / 1.0-1.1 eq Sulfonyl ChlorideA slight excess of sulfonyl chloride can help drive the reaction to completion, but a large excess increases hydrolysis and complicates purification.
Base Sodium Carbonate (Na₂CO₃)A mild and effective base for maintaining the optimal pH range without being overly harsh[1][2].
Solvent WaterAn effective, inexpensive, and environmentally benign solvent for this reaction type[1].
Temperature Room Temperature (~20-25 °C)Balances reaction rate against the rate of sulfonyl chloride hydrolysis.
Precipitation pH 1-2Ensures complete protonation of the carboxylate, minimizing product loss due to water solubility[1].

Part 4: Visual Diagrams

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Amine in Water ph_adjust 2. Adjust pH to 8-9 with Na2CO3 dissolve->ph_adjust add_sulfonyl 3. Add Benzenesulfonyl Chloride Dropwise ph_adjust->add_sulfonyl stir 4. Stir at Room Temp (Monitor by TLC) add_sulfonyl->stir precipitate 5. Acidify to pH 1-2 with HCl stir->precipitate isolate 6. Filter & Wash Solid precipitate->isolate purify 7. Recrystallize isolate->purify final_product Pure Product purify->final_product G start Low Yield or Stalled Reaction? check_tlc Does TLC show unreacted amine? start->check_tlc check_ph Check pH check_tlc->check_ph Yes workup_issue Reaction complete, but yield is low check_tlc->workup_issue No ph_low pH < 8? check_ph->ph_low check_reagent Check Sulfonyl Chloride Quality reagent_bad Reagent old or exposed to moisture? check_reagent->reagent_bad ph_low->check_reagent No add_base Action: Add Base to pH 8-9 ph_low->add_base Yes use_fresh Action: Use Fresh or Distilled Reagent reagent_bad->use_fresh Yes check_precip_ph Check Precipitation pH workup_issue->check_precip_ph precip_ph_high pH > 2? check_precip_ph->precip_ph_high reacidify Action: Re-acidify to pH 1-2 precip_ph_high->reacidify Yes

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
  • 4-Benzenesulfonamidobenzoic acid. PubMed Central (PMC)
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Benzenesulfonyl chloride. Wikipedia.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
  • Purification of Benzoic Acid by Crystalliz

Sources

Technical Support Center: Improving the Metabolic Stability of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the metabolic stability of sulfonamide-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies required to overcome common challenges in this area of drug discovery.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of sulfonamide-based inhibitors.

Q1: What are the most common metabolic "soft spots" on a sulfonamide-containing molecule?

A1: Sulfonamides are susceptible to several metabolic transformations. The primary metabolic pathways include oxidation, acetylation, and glucuronidation[1]. Key "soft spots" are:

  • Aromatic Rings: Unsubstituted or electron-rich aromatic rings are highly susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. The para-position is often a primary site of oxidation[2][3].

  • N-Alkyl Groups: Alkyl groups attached to the sulfonamide nitrogen or other positions can undergo N-dealkylation.

  • Arylamine Group (p-amino benzene): The primary aromatic amine (often found in "sulfa" drugs) is a major site for metabolism, including N-hydroxylation and N-acetylation[4]. N-hydroxylation can lead to reactive metabolites, while N-acetylation rates can vary significantly in the population due to genetic polymorphisms of N-acetyltransferase (NAT) enzymes[5][6].

  • Heterocyclic Rings: Depending on their nature, heterocyclic substituents can be sites of oxidation.

Q2: Which Cytochrome P450 (CYP) isoforms are primarily responsible for sulfonamide metabolism?

A2: Metabolism by CYP enzymes is a major reason for the detoxification and toxification of sulfonamides[7][8]. While multiple CYPs can be involved, CYP2C9 is frequently implicated in the metabolism of many sulfonamide drugs[9]. However, other isoforms like CYP3A4 can also play a significant role, particularly for more complex molecules. It is crucial to perform reaction phenotyping studies with specific recombinant human CYP isoforms to identify the primary metabolizing enzymes for your specific inhibitor.

Q3: What is the role of N-acetylation in sulfonamide metabolism and how does it affect stability?

A3: N-acetylation primarily occurs at the N4-position of the arylamine group and is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT2[4][5]. This is a Phase II conjugation reaction that generally aids in detoxification and excretion[1]. However, its impact on stability is complex:

  • Pharmacokinetics: Acetylation can significantly alter the physicochemical properties of the compound, affecting its solubility and clearance rate[4].

  • Pharmacogenetics: The rate of acetylation is subject to genetic polymorphism. "Slow acetylators" metabolize these drugs more slowly, which can lead to prolonged exposure and an increased risk of hypersensitivity reactions[5]. Conversely, "fast acetylators" may clear the drug too quickly, reducing its efficacy.

Q4: How can I quickly assess the metabolic stability of my new sulfonamide inhibitor?

A4: An in vitro liver microsomal stability assay is the standard, cost-effective first step[10][11]. This assay measures the rate of disappearance of your compound when incubated with liver microsomes, which are rich in Phase I enzymes like CYPs[10]. The key parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a strong indication of how quickly the compound might be cleared in the body[11][12]. For a more comprehensive view that includes Phase II metabolism, a hepatocyte stability assay is recommended as it contains both cytosolic and microsomal enzymes[10][13].

Section 2: Troubleshooting Guides & Protocols

This section provides structured guidance for addressing specific experimental challenges.

Guide 1: My sulfonamide inhibitor shows high clearance in liver microsomes. What's next?

High clearance in a human liver microsome (HLM) assay indicates rapid metabolism, likely by CYP enzymes[14][15]. This can prevent a drug from achieving sufficient exposure in vivo[11]. The next logical step is to identify where the metabolism is occurring (the "metabolic soft spot").

Workflow: From High Clearance to Rational Redesign

G cluster_protocol Metabolite ID Workflow A High Clearance Observed in HLM Assay B Perform Metabolite Identification Study (LC-MS/MS) A->B Next Step C Incubate Compound with HLMs + NADPH B->C Protocol D Analyze Samples at Time 0 and T > 0 C->D E Compare MS/MS Spectra to Parent Compound D->E F Identify Mass Shifts (e.g., +16 Da for Hydroxylation) E->F G Propose Metabolite Structure(s) F->G H Synthesize Analogs to Block Metabolic Hotspot G->H Strategy I Re-run HLM Stability Assay H->I Validation J Did Stability Improve? I->J K Yes: Proceed with Lead Optimization J->K Success L No: Re-evaluate Metabolite ID or consider other pathways J->L Failure

Caption: Workflow for addressing high metabolic clearance.

Protocol: Metabolite Identification using LC-MS/MS

Objective: To identify the structure of metabolites formed after incubation with human liver microsomes (HLMs).

Materials:

  • Test sulfonamide inhibitor

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) with internal standard

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)[7][16]

Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Reaction Setup: In a microcentrifuge tube, add the HLM suspension to the pre-warmed (37°C) buffer/NADPH mix.

  • Initiation: Add your test compound (typically 1-5 µM final concentration) to initiate the reaction. Also, prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation[17].

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding 2-3 volumes of ice-cold ACN (containing an internal standard for quantitative analysis). This precipitates the proteins.

  • Sample Processing: Vortex thoroughly and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an LC vial for analysis. Use an LC-MS/MS method that separates the parent compound from potential metabolites. Acquire full scan MS and data-dependent MS/MS data.

  • Data Interpretation: Look for new peaks in the chromatogram of the +NADPH sample that are absent in the control. Analyze the mass spectra of these new peaks. A mass increase of +15.99 Da, for example, is a classic signature of hydroxylation. Fragment the metabolite and compare its MS/MS spectrum to the parent compound to pinpoint the site of modification.

Guide 2: How do I systematically block a known metabolic hotspot?

Once a metabolic hotspot, such as an unsubstituted aromatic ring, has been identified, the goal is to modify the structure at that specific position to prevent enzymatic action without losing pharmacological activity.

Problem: Aromatic hydroxylation is rapidly degrading my compound.

Strategy 1: Fluorination

  • Rationale: Replacing a hydrogen atom with a fluorine atom at the site of hydroxylation is a common and effective strategy. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes[18]. This modification can significantly increase metabolic stability and half-life[2][19].

  • Implementation: Synthesize an analog where the metabolically labile C-H bond is replaced with a C-F bond. For example, if para-hydroxylation is observed on a phenyl ring, synthesize the p-fluoro analog[2].

Strategy 2: Steric Hindrance

  • Rationale: Introducing a bulky group near the metabolic soft spot can physically block the enzyme's active site from accessing it[20][21][22]. This is known as steric hindrance.

  • Implementation: Synthesize an analog with a sterically bulky group, such as a tert-butyl group, adjacent to the site of metabolism[23]. Care must be taken that the added group does not negatively impact binding to the intended pharmacological target.

Strategy 3: Bioisosteric Replacement & Ring Deactivation

  • Rationale: Replacing an electron-rich aromatic ring (which is prone to oxidation) with an electron-deficient one can make it less susceptible to CYP-mediated attack[24][25].

  • Implementation: Replace a phenyl ring with a pyridine ring or add strong electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to the aromatic ring to deactivate it towards oxidation[23].

Data Presentation: Comparing Parent vs. Modified Analogs

After synthesizing the modified analogs, perform a comparative in vitro microsomal stability assay. The results can be summarized as follows:

CompoundModificationt½ (min)CLint (µL/min/mg protein)
Parent Inhibitor None5277
Analog 1 para-Fluoro4531
Analog 2 ortho-methyl (Steric)2850
Analog 3 Phenyl -> Pyridyl> 60< 23

This table illustrates a successful outcome where all strategies improved metabolic stability, with the bioisosteric replacement being the most effective.

Guide 3: Phase II metabolism is the primary clearance pathway. How can I address this?

If your compound is stable in microsomes but shows high clearance in hepatocytes, Phase II conjugation (e.g., glucuronidation or sulfation) may be the dominant pathway. This often occurs on phenolic hydroxyl groups or aromatic amines.

Decision Tree for Addressing Phase II Metabolism

G A High Clearance in Hepatocytes, Low Clearance in Microsomes B Suspect Phase II Metabolism (e.g., UGT, SULT) A->B C Identify Conjugation Site (Metabolite ID with LC-MS/MS) B->C D Is the site a phenol (-OH)? C->D E Is the site an amine (-NH2)? C->E F Strategy 1: Mask the -OH (e.g., convert to -OCH3) D->F Yes G Strategy 2: Add Steric Hindrance flanking the -OH group D->G Yes H Strategy 1: N-methylation E->H Yes I Strategy 2: Introduce flanking groups to hinder access E->I Yes J Synthesize & Re-test in Hepatocytes F->J G->J H->J I->J

Caption: Strategy selection for mitigating Phase II metabolism.

Key Strategies:

  • Mask the Functional Group: If glucuronidation occurs on a phenol, a common strategy is to convert the hydroxyl group into a methoxy group (-OH -> -OCH₃). This methylation prevents the UGT enzyme from recognizing and conjugating the group.

  • Introduce Steric Hindrance: Similar to blocking CYP-mediated metabolism, adding bulky groups adjacent to the conjugating functional group can prevent the transferase enzyme from accessing it[23].

  • Evaluate Prodrugs: In some cases, a metabolically labile group is essential for activity. A prodrug strategy could be employed, where the group is temporarily masked and then released at the site of action.

By systematically identifying metabolic liabilities and applying rational design principles, the metabolic stability of sulfonamide-based inhibitors can be significantly improved, paving the way for the development of successful drug candidates.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved January 17, 2026, from [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Retrieved January 17, 2026, from [Link]

  • Further investigations of the role of acetylation in sulphonamide hypersensitivity reactions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Metabolic process of sulfonamide? (2017). Quora. Retrieved January 17, 2026, from [Link]

  • Sulfonamide metabolic pathways. (n.d.). UpToDate. Retrieved January 17, 2026, from [Link]

  • Vree, T. B. (n.d.). Metabolism of Sulfonamides. Karger Publishers. Retrieved January 17, 2026, from [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Retrieved January 17, 2026, from [Link]

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Shultz, M. D. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved January 17, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jarman, J. C., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ACS Symposium Series. Retrieved January 17, 2026, from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). (2015). PubMed. Retrieved January 17, 2026, from [Link]

  • [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 17, 2026, from [Link]

  • N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved January 17, 2026, from [Link]

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Sulfonamide acetylation in isolated rat liver cells. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Steric hindrance: Significance and symbolism. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Using steric hindrance to design new inhibitors of class C beta-lactamases. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Highly Sensitive Simultaneous Determination of Sulfonamide Antibiotics and One Metabolite in Environmental Waters by Liquid Chromatography–Quadrupole Linear Ion Trap–Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026). MDPI. Retrieved January 17, 2026, from [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • islamic university faculty of pharmacy 3rd stage. (n.d.). SlidePlayer. Retrieved January 17, 2026, from [Link]

  • The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Stevens–Johnson syndrome. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Navigating Selectivity Challenges with 4-(Benzenesulfonamidomethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 4-(benzenesulfonamidomethyl)benzoic acid analogs. This guide is designed to provide in-depth, actionable insights into one of the most common hurdles in this chemical space: achieving high target selectivity. Poor selectivity can lead to off-target effects, misleading structure-activity relationship (SAR) data, and ultimately, the failure of promising lead candidates.

This resource is structured to move from foundational knowledge to specific, hands-on troubleshooting. We will explore the underlying causes of poor selectivity and provide detailed, field-proven strategies and protocols to diagnose and resolve these issues in your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the selectivity of benzenesulfonamide-based compounds.

Q1: What are the typical biological targets for this scaffold, and why is selectivity a recurring challenge?

The this compound scaffold contains two key pharmacophoric features: the benzenesulfonamide group and the benzoic acid group.

  • Benzenesulfonamides are well-known zinc-binding groups, making them potent inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs) .[1][2] The deprotonated sulfonamide nitrogen coordinates with the catalytic zinc ion in the enzyme's active site. However, with 15 human CA isoforms, achieving isoform-specific inhibition is a significant challenge.[2] This moiety is also prevalent in inhibitors of other enzyme classes, including kinases and proteases.[3][4]

  • The benzoic acid moiety can engage in hydrogen bonding and ionic interactions with receptor residues. Carboxylic acids are known bioisosteres of sulfonamides, and this dual-feature nature means the scaffold can be recognized by a wide array of biological targets, from kinases to nuclear receptors.[5][6]

The inherent ability of these functional groups to interact with conserved features across multiple enzyme families is the primary reason that poor selectivity is a frequent obstacle.

Q2: What are the most common off-targets for benzenesulfonamide-based inhibitors?

Given the scaffold's features, the most common off-targets are enzymes that share structural similarities with the primary target.

  • Other Kinases: The human kinome has over 500 members with highly conserved ATP-binding sites.[7] Many type-I kinase inhibitors use scaffolds that form hydrogen bonds with the kinase "hinge" region, an interaction that benzenesulfonamide analogs can mimic, leading to broad kinome activity.[7]

  • Carbonic Anhydrase Isoforms: If your primary target is a specific CA isoform (e.g., tumor-associated CA IX), it is highly probable that your compound will also inhibit other, more ubiquitous isoforms like CA I and CA II, which can lead to undesired side effects.[8][9]

  • Other Metalloenzymes: Any enzyme that utilizes a zinc ion (or other metal ions) in its active site is a potential off-target.

Q3: How do I experimentally measure the selectivity of my compound?

A robust assessment of selectivity requires a multi-tiered screening approach. Relying on a single assay is insufficient.

  • Biochemical Assays: These assays directly measure the inhibition of purified enzyme catalytic activity. A common starting point is to screen your compound against a panel of related enzymes (e.g., a kinome panel) at a fixed concentration (e.g., 1 µM) to identify initial off-targets.[10][11]

  • Binding Assays: These methods measure the direct binding of an inhibitor to a target protein, providing dissociation constants (Kd). This can be done for a large number of kinases simultaneously.[10]

  • Affinity Chromatography: This technique involves immobilizing the inhibitor on a resin and passing a cell lysate through it. Proteins that bind to the inhibitor are captured and can be identified by mass spectrometry, providing an unbiased view of potential cellular targets.[10]

Troubleshooting Guides: From Poor Selectivity to Targeted Inhibition

This section provides detailed, question-and-answer-based guides to address specific experimental challenges.

Q1: My lead compound is potent against my target kinase but also inhibits several other kinases. How can I systematically improve its selectivity?

This is a classic challenge in kinase inhibitor development. The solution lies in a systematic Structure-Activity Relationship (SAR) campaign designed to exploit subtle differences between the active sites of your target and off-target kinases.

Causality: While the ATP-binding pocket is highly conserved, variations in the size, shape, and chemical nature of amino acid residues in adjacent regions (like the "gatekeeper" residue or the back pocket) can be exploited to gain selectivity.[7] The goal is to modify your compound to form favorable interactions with unique residues in your target kinase or to introduce steric clashes with residues in off-target kinases.

The process is cyclical, involving iterative rounds of design, synthesis, and testing to build a comprehensive understanding of how structural changes impact potency and selectivity.

SAR_Cycle A 1. Analyze Structure (Target vs. Off-Target) B 2. Design Analogs (Exploit Differences) A->B Hypothesis Generation C 3. Synthesize Analogs B->C D 4. Test Potency & Selectivity (On- and Off-Target Assays) C->D E 5. Evaluate SAR Data (Build Model) D->E Data Analysis E->A Refine Hypothesis

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) campaign.

  • Structural Analysis (In Silico):

    • If available, obtain crystal structures of your lead compound bound to the target kinase and a key off-target kinase.

    • If no structures are available, use homology modeling to build models of the kinase-inhibitor complexes.

    • Crucial Step: Superimpose the binding sites and identify key residue differences. Look for opportunities to either engage a unique residue in the target or create a steric clash in the off-target.

  • Analog Design & Synthesis:

    • Strategy 1 (Targeting Unique Pockets): Add substituents to your scaffold that can reach into a pocket present only in your target kinase.

    • Strategy 2 (Steric Hindrance): Install a bulky group that will be tolerated by the target's active site but will clash with a bulkier residue in an off-target's active site (e.g., targeting a small gatekeeper residue).

    • Synthesize a focused library of 5-10 analogs based on these hypotheses.

  • Screening and Data Analysis:

    • Determine the IC50 or Kd for each analog against your primary target and at least 2-3 of the most problematic off-targets.

    • Calculate a Selectivity Index (SI) for each off-target: SI = IC50 (Off-Target) / IC50 (Primary Target). A higher SI indicates better selectivity.

    • Organize the data in a table to clearly visualize the SAR.

AnalogModification (R-group)Target IC50 (nM)Off-Target 1 IC50 (nM)Selectivity Index (vs OT1)Off-Target 2 IC50 (nM)Selectivity Index (vs OT2)
Lead -H10303505
1a -CH31515010805.3
1b -CF312806.7756.3
1c -c-propyl25>1000>4060024
1d -Ph50>5000>100>5000>100

This hypothetical data shows that while adding a small methyl group (1a) improves selectivity slightly, introducing a bulkier cyclopropyl (1c) or phenyl (1d) group dramatically improves selectivity, likely by creating steric clashes in the off-targets.

Q2: The sulfonamide group seems to be the source of my selectivity problems. What are some effective bioisosteric replacement strategies?

Replacing a problematic functional group with a bioisostere—a different group with similar physical or chemical properties that retains the desired biological activity—is a powerful medicinal chemistry strategy.[12][13]

Causality: The sulfonamide group has a specific pKa, geometry, and hydrogen bonding pattern. A successful bioisosteric replacement will mimic the key interactions required for on-target activity while altering properties (like pKa or charge distribution) that contribute to off-target binding.[5][6]

BioisostereRationale for ReplacementKey Property Changes
Reversed Sulfonamide Alters the vector and hydrogen bonding pattern of the N-H and S=O groups.Can disrupt off-target binding while maintaining key interactions at the primary target.
Sulfoximine Introduces a chiral center and an additional substituent vector for SAR exploration.Offers more 3D complexity; can improve metabolic stability.
Acylsulfonamide Increases acidity (lower pKa) compared to a simple sulfonamide.Can form different ionic interactions and may improve cell permeability.
Phosphonate Esters Mimics the tetrahedral geometry and negative charge of the deprotonated sulfonamide.Significantly alters polarity and solubility.
  • Selection of Bioisostere: Based on your structural understanding of the target, choose a bioisostere that is most likely to preserve the critical binding interactions. For example, if a key hydrogen bond is formed by the sulfonamide N-H, a reversed sulfonamide might be a good starting point.

  • Synthesis: Synthesize the new analog. This may require developing a new synthetic route.

  • Comprehensive Profiling:

    • On-Target Potency: Confirm that the new analog retains activity against your primary target.

    • Off-Target Selectivity: Screen the new analog against the same panel of off-targets to quantify the improvement in selectivity.

    • Physicochemical Properties: Measure key properties like pKa, solubility, and lipophilicity (LogP/LogD) to understand how the replacement has altered the molecule's drug-like properties.

Q3: Can modifying the linker between the benzenesulfonamide and benzoic acid moieties improve selectivity?

Absolutely. The -(CH2)-NH- linker is not just a spacer; its conformation and flexibility critically influence how the two pharmacophoric ends of the molecule are presented to the target protein.

Causality: The ideal linker positions the key binding groups in their optimal binding geometries without incurring a large entropic penalty.[14] Modifying the linker can introduce conformational rigidity, alter the distance and angle between the two rings, and ultimately favor a binding pose that is unique to the desired target.[15][16]

Linker_Modification Start Flexible Linker (e.g., -CH2-NH-) Opt1 Strategy 1: Introduce Rigidity (e.g., Cyclopropane, Amide) Start->Opt1 Opt2 Strategy 2: Change Length/Vector (e.g., -CH2CH2-NH-) Start->Opt2 Opt3 Strategy 3: Incorporate Heteroatoms (e.g., -O-CH2-) Start->Opt3 End Improved Selectivity (Locked Bioactive Conformation) Opt1->End Opt2->End Opt3->End

Caption: Strategies for linker modification to enhance selectivity.

  • Introduce Rigidity: Replacing the flexible linker with a more constrained unit (e.g., incorporating it into a cyclopropyl or piperidine ring) can "lock" the molecule into its bioactive conformation for the intended target, while making it a poor fit for off-targets.

  • Vary Length and Vector: Systematically increasing or decreasing the linker length can optimize the distance between the pharmacophores for the target's binding site.

  • Change Polarity: Introducing heteroatoms (like oxygen) into the linker can alter solubility and create new hydrogen bonding opportunities that may be unique to the target.

Q4: My lead compound has poor selectivity, but I can't explain it with structural data alone. How can I explore entirely new chemical space while retaining the key binding interactions?

When iterative SAR fails or you need to move into novel intellectual property space, scaffold hopping is an excellent strategy.

Causality: Scaffold hopping involves replacing the central core of the molecule (e.g., the benzenesulfonamide-methyl-benzoic acid core) with a structurally distinct scaffold that maintains the same 3D orientation of the essential binding groups.[17][18] This allows you to escape a problematic scaffold class that may have inherent liabilities (e.g., promiscuity, poor ADME properties) while preserving the interactions that drive potency.[19][20]

Scaffold_Hopping A 1. Identify Key Pharmacophores (e.g., H-bond donors/acceptors, aromatic rings, zinc-binder) B 2. Abstract to a 3D Model (Define spatial vectors and distances between features) A->B Abstraction C 3. Search for Novel Scaffolds (Use computational tools or chemical intuition) B->C In Silico Search D 4. Synthesize & Test New Series (Validate the hop) C->D Implementation

Caption: Conceptual workflow for a scaffold hopping campaign.

  • Pharmacophore Modeling: Define the essential features of your current lead. This includes the zinc-binding group, the aromatic rings, and any key hydrogen bond donors or acceptors, along with their relative spatial arrangement.

  • Computational Search: Use computational software to search virtual libraries for novel scaffolds that can present your defined pharmacophore features in the same 3D orientation.

  • Design and Synthesis: Select a promising new scaffold that is synthetically accessible. Design and synthesize a small set of analogs on this new scaffold.

  • Validation: Test the new series for on-target potency and off-target selectivity. A successful scaffold hop will yield a compound with comparable or improved potency and a significantly enhanced selectivity profile.

References

  • Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. National Institutes of Health. Available at: [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. National Institutes of Health. Available at: [Link]

  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. ScienceDirect. Available at: [Link]

  • Linker Modification Enables Control of Key Functional Group Orientation in Macrocycles. ResearchGate. Available at: [Link]

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. PubMed. Available at: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]

  • Scaffold Hopping in Drug Discovery. ResearchGate. Available at: [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Publications. Available at: [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. Available at: [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. National Institutes of Health. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • Classification of Scaffold Hopping Approaches. PubMed Central. Available at: [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. Available at: [Link]

  • Scaffold hopping for selectivity. openlabnotebooks.org. Available at: [Link]

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Impact of linker strain and flexibility in the design of a fragment-based inhibitor. National Institutes of Health. Available at: [Link]

  • Assays for the identification of inhibitors targeting specific translational steps. PubMed. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

  • Scaffold Hopping with Generative Reinforcement Learning. ACS Publications. Available at: [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. ResearchGate. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. National Institutes of Health. Available at: [Link]

  • Optimizing PSMA-617-based inhibitors through charged linker modifications: Insights into structure-activity relationships. Theranostics. Available at: [Link]

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. Available at: [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at: [Link]

Sources

"challenges in the scale-up synthesis of 4-(benzenesulfonamidomethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(benzenesulfonamidomethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the laboratory and scale-up synthesis of this important molecule. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the nucleophilic substitution reaction between 4-(aminomethyl)benzoic acid and benzenesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The choice of solvent and base (e.g., aqueous sodium carbonate, or an organic base like pyridine in an aprotic solvent) is critical and depends on the scale and desired work-up procedure.

Q2: My reaction yield is consistently low. What is the most probable cause?

Low yields in sulfonamide synthesis are most frequently caused by the hydrolysis of the highly reactive benzenesulfonyl chloride starting material.[3] This reagent readily reacts with water to form benzenesulfonic acid, which is unreactive toward the amine. Therefore, ensuring strictly anhydrous conditions, especially when using organic solvents, is paramount.[3][4] Other factors include improper stoichiometry, suboptimal pH control in aqueous media, or an inappropriate choice of base.[3]

Q3: What are the most common impurities I should expect to find in my crude product?

The impurity profile is generally straightforward. The most common impurities are:

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.

  • Unreacted 4-(aminomethyl)benzoic acid: Due to incomplete reaction or incorrect stoichiometry.

  • Diaryl sulfone: This is less common as a byproduct of the sulfonamide formation itself, but can be a pre-existing impurity in the benzenesulfonyl chloride starting material, especially if it was prepared at high temperatures.[5]

Q4: How can I effectively purify the final product on a larger scale?

Given the molecule's structure, which contains both a carboxylic acid and a weakly acidic sulfonamide N-H group, pH-based purification is highly effective. The crude product can be dissolved in an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to form the soluble carboxylate salt. This solution can be filtered to remove any insoluble, non-acidic impurities. Subsequent careful acidification of the filtrate with an acid like HCl will precipitate the purified this compound.[6][7] For ultimate purity, this should be followed by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[6]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem Area: Reaction Execution & Control

Q: My reaction stalls before completion, even with extended reaction times. What's happening? A: This "stalling" phenomenon is often linked to the protonation of the unreacted amine. As the reaction proceeds, HCl is generated. If the base is not efficient enough or is present in a substoichiometric amount, the reaction medium will become acidic.[4] The amine starting material, 4-(aminomethyl)benzoic acid, will be protonated to its ammonium salt (R-CH₂-NH₃⁺). This protonated form is no longer nucleophilic and cannot react with the benzenesulfonyl chloride, effectively halting the reaction.

  • Solution: Ensure at least one full equivalent of a suitable base is used. For aqueous reactions, maintain the pH between 8-9.[6] For non-aqueous systems, a non-nucleophilic organic base like triethylamine or pyridine is recommended.[3][8]

Q: I'm observing an uncontrolled temperature spike (exotherm) upon adding the sulfonyl chloride. How can I manage this on a larger scale? A: The reaction between an amine and a sulfonyl chloride is significantly exothermic. On a small scale, this may not be noticeable, but during scale-up, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, leading to dangerous temperature spikes. This can accelerate side reactions and pose a safety hazard.

  • Solution:

    • Controlled Addition: Add the benzenesulfonyl chloride solution dropwise or in portions to the amine solution. Never add the amine to the bulk sulfonyl chloride.

    • Cooling: Perform the addition at a reduced temperature, typically 0-5 °C, using an ice bath.[9]

    • Dilution: Ensure the reaction is sufficiently dilute to help manage the heat output.

    • Monitoring: Use a temperature probe to monitor the internal reaction temperature throughout the addition.

Problem Area: Side Products & Impurities

Q: My final product's melting point is low and broad, and I see a persistent impurity in my NMR/HPLC analysis. I suspect hydrolysis, but how can I be sure and prevent it? A: The primary suspect is indeed benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[3] It is a highly polar, water-soluble, non-crystalline solid that can interfere with the crystallization of your desired product, leading to a poor melting point.

  • Verification: Benzenesulfonic acid is highly soluble in water. During an acidic work-up, it will remain in the aqueous phase while your product precipitates. An HPLC analysis of the aqueous mother liquor should confirm its presence.

  • Prevention:

    • Reagent Quality: Use high-purity benzenesulfonyl chloride from a freshly opened bottle. Old bottles may have absorbed atmospheric moisture.

    • Anhydrous Conditions: If reacting in an organic solvent (like THF or DCM), ensure the solvent is anhydrous and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Reaction Order: Adding the amine to the reaction vessel before the sulfonyl chloride can sometimes be beneficial, as the amine is more nucleophilic than trace water and will react preferentially.[4]

Q: Is it possible to form a bis-sulfonated side product, R-CH₂-N(SO₂Ph)₂? A: Yes, this is a known side reaction with primary amines.[3] After the initial sulfonamide is formed, the remaining proton on the nitrogen is acidic. In the presence of a strong base, this proton can be removed to form an anion, which can then react with a second molecule of benzenesulfonyl chloride.

  • Prevention:

    • Stoichiometry Control: Avoid using a large excess of benzenesulfonyl chloride. A slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can help ensure the sulfonyl chloride is fully consumed.

    • Slow Addition: Adding the sulfonyl chloride slowly to the amine solution ensures that its concentration remains low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[3]

Problem Area: Product Isolation & Purification

Q: During the acidic precipitation step of my work-up, the product comes out as a sticky oil instead of a crystalline solid. What should I do? A: Oiling out is a common problem in crystallization and precipitation, often caused by the rate of precipitation being too fast for an ordered crystal lattice to form, or by the presence of impurities that inhibit crystallization.

  • Solutions:

    • Control the Rate of Precipitation: Add the acid slowly while vigorously stirring the solution. This prevents localized areas of high supersaturation.

    • Adjust Temperature: Try cooling the solution in an ice bath after acidification to reduce the solubility of the product and promote crystallization.

    • "Scratching": Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Solvent Polarity: If the product is oiling out from a purely aqueous solution, it may be beneficial to perform the precipitation from a mixed solvent system (e.g., ethanol/water). The organic co-solvent can help solvate the molecule better and facilitate a more orderly precipitation.

Q: My recrystallization is inefficient; I either get poor recovery or the purity doesn't improve. How do I select the right solvent system? A: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Solvent Selection Strategy:

    • Single Solvents: Test solvents like water, ethanol, methanol, and ethyl acetate. Benzoic acid derivatives are often successfully recrystallized from water or alcohol/water mixtures.[11][12]

    • Mixed Solvents: If a single solvent is not ideal, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., hot ethanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

    • Avoid Over-Boiling: Do not boil off too much solvent when trying to dissolve the compound, as this will lead to premature precipitation and poor recovery upon cooling. Add just enough hot solvent to achieve dissolution.[3]

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory conditions and scales.

Reagents:

  • 4-(aminomethyl)benzoic acid (1.0 eq)

  • Benzenesulfonyl chloride (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve 4-(aminomethyl)benzoic acid and sodium carbonate in deionized water (approx. 10 mL per gram of amine).

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the cold, stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion by TLC or HPLC (disappearance of the amine starting material).

  • Work-up & Precipitation:

    • Once the reaction is complete, filter the mixture if any solids are present.

    • Transfer the filtrate to a clean vessel and cool to 10-15 °C.

    • Slowly add concentrated HCl with vigorous stirring to adjust the pH to 1-2. A thick white precipitate of the product will form.

    • Continue stirring the slurry in the cold for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid dissolves completely. If it does not fully dissolve, add small additional portions of hot methanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum to a constant weight.

Section 4: Data & Visualizations

Table 1: Troubleshooting Summary
Problem ObservedLikely Cause(s)Recommended Actions
Low Yield Hydrolysis of sulfonyl chloride; Incomplete reaction (pH drop)Use anhydrous reagents/solvents; Ensure >1 eq. of base; Monitor pH[3][4]
Oiling out during precipitation Precipitation is too rapid; Impurities presentSlow down acidification; Cool the solution; Use "scratching" technique
Formation of a second major spot/peak Bis-sulfonation; Unreacted starting materialUse slight excess of amine; Slow addition of sulfonyl chloride[3]
Product difficult to dry Trapped solvent in crystals; Product is hygroscopicEnsure thorough washing; Use a suitable drying temp under high vacuum
Diagram 1: General Synthesis & Purification Workflow

G cluster_prep Reaction Phase cluster_workup Work-up & Purification Phase A Dissolve Amine & Base in Solvent B Cool to 0-5 °C A->B C Slowly Add Benzenesulfonyl Chloride B->C D Stir at RT (Monitor Completion) C->D E Acidify to pH 1-2 (Precipitation) D->E Proceed to Work-up F Filter & Wash Crude Product E->F G Recrystallize from Appropriate Solvent F->G H Filter, Wash & Dry Pure Product G->H

Caption: Workflow for synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckPurity Analyze Crude Product (TLC/HPLC/NMR) Start->CheckPurity Impurity1 High % of Benzenesulfonic Acid? CheckPurity->Impurity1 Impurity2 High % of Starting Amine? CheckPurity->Impurity2 Impurity1->Impurity2 No Action1 Root Cause: Sulfonyl Chloride Hydrolysis Solution: • Use Anhydrous Solvents • Use Fresh Reagent • Run under N₂ Impurity1->Action1 Yes Action2 Root Cause: Incomplete Reaction Solution: • Check Base Stoichiometry (>1 eq) • Monitor/Control pH • Increase Reaction Time Impurity2->Action2 Yes Action3 Root Cause: Mechanical Loss Solution: • Optimize Filtration/Transfer Steps • Check for Product Solubility in Mother Liquor Impurity2->Action3 No

Caption: Decision tree for low yield troubleshooting.

Section 5: References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from BenchChem Technical Support.

  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Advanced Pharmacy Education & Research.

  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Retrieved from BenchChem Technical Support.

  • Nan, F., & Xing, L. (2006). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5079–o5080.

  • Wu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.

  • Dunn, P. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Arshad, M. N., et al. (2010). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3086.

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Walton, M. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21576–21584.

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578–9582.

  • Clarke, H. T., et al. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 20.

  • ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from ResearchGate.

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from BenchChem Technical Support.

  • Ghorbani-Vaghei, R., et al. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Electroanalysis.

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Retrieved from r/chemistry.

  • Shar-i-f, M., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 238–242.

  • Mondini, S., et al. (2005). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent EP1853548B1.

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.

  • BenchChem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from BenchChem Technical Support.

  • CN106336366A. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

  • PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]

  • Amrita O-labs. (2015). Purification of Benzoic Acid by Crystallization. YouTube.

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747.

  • ResearchGate. (2024). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use? Retrieved from ResearchGate.

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.

  • US3235588A. (1966). Purification of benzoic acid. Google Patents.

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 18, 870–877.

  • COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Retrieved from COMSOL.

  • BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Retrieved from BenchChem Technical Support.

  • EP3148661B1. (2019). Method for purification of benzoic acid. European Patent Office.

  • BenchChem. (n.d.). Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis. Retrieved from BenchChem Technical Support.

  • US10669223B2. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.

Sources

"preventing degradation of 4-(chlorosulfonyl)benzoic acid during synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure, ensuring high yield and purity. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(chlorosulfonyl)benzoic acid?

A1: The most common and direct method is the electrophilic aromatic substitution of benzoic acid using an excess of chlorosulfonic acid.[1] An alternative route involves the oxidation of p-toluenesulfonyl chloride.[1]

Q2: What is the fundamental mechanism of the chlorosulfonation of benzoic acid?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid serves as both the reagent and the solvent. The active electrophile, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ and attacks the benzene ring.[1] Due to the deactivating, meta-directing nature of the carboxylic acid group, a mixture of isomers is possible, though the para-isomer is often the desired product.[1]

Q3: Why is strict temperature control so critical during this synthesis?

A3: Temperature control is paramount to minimize the formation of significant byproducts.[2] High temperatures promote the formation of diaryl sulfones and can also lead to disulfonation, both of which complicate purification and reduce the yield of the desired product.[1][2] An initial low temperature during the addition of benzoic acid is crucial to manage the exothermic nature of the reaction.[2]

Q4: My final product is an off-white or yellowish powder. What causes this discoloration and how can I obtain a pure white product?

A4: Color formation can arise from several sources, including impurities in the starting materials, prolonged reaction times at elevated temperatures, or the formation of polymeric side products. To obtain a white product, ensure the use of high-purity benzoic acid and chlorosulfonic acid. Adhere strictly to the recommended reaction temperature and time. For purification, recrystallization from a suitable solvent system, potentially with the addition of activated charcoal, can effectively remove colored impurities.[1]

Q5: What are the best practices for storing 4-(chlorosulfonyl)benzoic acid to prevent degradation?

A5: 4-(chlorosulfonyl)benzoic acid is highly sensitive to moisture.[1] The primary degradation pathway is hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Therefore, it must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, in a cool, dry place.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-(chlorosulfonyl)benzoic acid, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider a moderate increase in temperature (e.g., to 80-90°C) or extending the reaction time if the starting material is still present.[2]
Hydrolysis during Work-up: The sulfonyl chloride group is highly susceptible to hydrolysis when the reaction is quenched with water/ice.[1][2]Perform the quenching rapidly by pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water, ensuring the temperature of the quench mixture is maintained between 0-5°C.[2] Filter the precipitated product promptly. For persistent issues, consider an anhydrous work-up by removing excess chlorosulfonic acid under reduced pressure.[1][2]
High-Melting, Insoluble White Solid in Product Diaryl Sulfone Formation: This side reaction is favored at elevated temperatures where the initially formed sulfonyl chloride reacts with another molecule of benzoic acid.[1][2]Maintain stringent temperature control, especially during the initial addition of benzoic acid (not exceeding 20°C).[1] Using a moderate excess of chlorosulfonic acid can also minimize this by promoting the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride.[2]
Presence of Disulfonated Byproducts Harsh Reaction Conditions: High temperatures and a large excess of chlorosulfonic acid favor the introduction of a second chlorosulfonyl group.[1][2]Carefully control the stoichiometry, avoiding a large excess of chlorosulfonic acid (a molar ratio of approximately 3:1 of chlorosulfonic acid to benzoic acid is a good starting point).[1] Maintain a lower reaction temperature to disfavor the second substitution.[1]
Product is an Oil or Fails to Solidify Presence of Impurities: Unreacted starting materials, isomeric byproducts, or solvent residues can lower the melting point and prevent solidification.Ensure the crude product is thoroughly washed with cold deionized water to remove residual acids. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to remove impurities.[1]
Peak Tailing in HPLC Analysis Secondary Silanol Interactions: The acidic nature of the analyte can lead to interactions with residual silanol groups on the HPLC column.[3]Use a mobile phase with a low pH (e.g., buffered with phosphoric or formic acid) to suppress the ionization of both the carboxylic acid and residual silanols.[3] Consider using a base-deactivated column.
Column Contamination: Buildup of strongly retained impurities on the column.Flush the column with a strong solvent like 100% acetonitrile or methanol. If the problem persists, the column may need replacement.[3]

Key Degradation and Byproduct Formation Pathways

The primary challenge in synthesizing and storing 4-(chlorosulfonyl)benzoic acid is preventing its degradation and the formation of byproducts. The following diagrams illustrate the key chemical transformations to be aware of.

main 4-(Chlorosulfonyl)benzoic Acid hydrolysis 4-Sulfobenzoic Acid main->hydrolysis + H₂O (Moisture)

Caption: Primary degradation pathway: Hydrolysis.

cluster_0 Main Reaction cluster_1 Byproduct Formation benzoic_acid Benzoic Acid csba 4-(Chlorosulfonyl)benzoic Acid benzoic_acid->csba + ClSO₃H disulfonated Disulfonated Benzoic Acid benzoic_acid->disulfonated + Excess ClSO₃H (High Temp.) sulfone Diaryl Sulfone csba->sulfone + Benzoic Acid (High Temp.)

Caption: Major byproduct formation pathways.

Experimental Protocols

Protocol 1: Synthesis via Chlorosulfonation of Benzoic Acid

This protocol is a standard laboratory procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas outlet connected to a scrubber (e.g., containing a dilute sodium hydroxide solution to neutralize HCl gas)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet, carefully add chlorosulfonic acid (approximately 3 molar equivalents relative to benzoic acid).

  • Cooling: Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C.

  • Addition of Benzoic Acid: While stirring vigorously, slowly add benzoic acid (1 molar equivalent) in small portions through the dropping funnel. Maintain the internal reaction temperature below 20°C throughout the addition.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.[2]

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and deionized water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C.[2] A white precipitate will form.

  • Isolation: Continue stirring the slurry in the ice bath for an additional 15-30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 4-(chlorosulfonyl)benzoic acid

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities (like diaryl sulfones) are present, perform a hot filtration to remove them.[1]

  • Crystallization: To the hot filtrate, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating saturation.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial. Below is a comparison of common analytical techniques.

Method Principle Advantages Limitations
Reversed-Phase HPLC Chromatographic separation based on polarity, followed by UV detection.[1]High selectivity and sensitivity; can separate and quantify impurities.Higher cost and complexity; the reactive sulfonyl chloride can degrade on the column if conditions are not optimized.
Titrimetry Neutralization of the carboxylic acid proton and the HCl generated from the hydrolysis of the sulfonyl chloride group.Cost-effective and provides an absolute measure of the total acidic content.Lower sensitivity and not specific; cannot distinguish between the desired product and acidic impurities.
UV-Vis Spectroscopy Measurement of light absorbance by the aromatic ring at a specific wavelength.Rapid and simple for concentration determination of a pure sample.Low selectivity; any UV-active impurity will interfere with the measurement.
Recommended HPLC Conditions (Direct Analysis)
  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (to suppress ionization).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Sample Diluent: Anhydrous acetonitrile. Prepare samples immediately before analysis to minimize hydrolysis.[1]

References

  • Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis. Benchchem.
  • Common Standard Operating Procedure for Quenching Pyrophoric/Water Reactive M
  • Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Benchchem.
  • A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
  • Review on Common Observed HPLC Troubleshooting Problems. Int J Pharma Res Health Sci. 2020; 8 (4): 3195-202.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Troubleshooting peak tailing in HPLC analysis of 2-Tetradecylbenzenesulfonic acid. Benchchem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. Benchchem.
  • 4-(Chlorosulfonyl)benzoic acid. BLD Pharm.
  • 4-(Chlorosulfonyl)benzoic acid. PubChem.
  • Any optimal way to store chlorosulfonic acid
  • Chlorosulfonic Acid.
  • Synthesis of sulfonyl chloride substr
  • Quenching Reactive Substances. KGROUP.
  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
  • Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Benchchem.
  • An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents. Benchchem.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - D
  • Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochlorid
  • pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)...
  • Chlorosulfonic Acid - A Vers
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Chlorosulfonicacid-7790-94-5.docx. University of Georgia Office of Research - UGA.
  • The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • what's an acceptable percent recovery for crystalliz
  • 4-(Chlorosulfonyl)benzoic acid. CAS Common Chemistry.
  • Recrystallization of Impure Benzoic Acid.
  • 4-chlorosulfonyl-benzoic acid methyl ester. Sigma-Aldrich.
  • CHEM 331 Problem Set #4: Hydrolysis.
  • Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2‐Alkanones with Sulfuryl Chloride. Synthesis of 3,3‐Dichloro‐and 1,1,3,3‐Tetrachloro‐4‐Methyl‐2‐Pentanone.

Sources

Technical Support Center: Optimizing Amide Coupling for 4-Sulfamoylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4-sulfamoylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. The inherent chemical properties of the sulfamoyl group can present unique hurdles in achieving high-yield, pure products. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide

The presence of the sulfonamide moiety in 4-sulfamoylbenzoic acid can influence the reactivity of the carboxylic acid and introduce solubility challenges. The following table outlines common issues encountered during amide coupling, their probable causes, and scientifically-grounded solutions.

Issue Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The electron-withdrawing nature of the sulfamoyl group can decrease the nucleophilicity of the carboxylate. 2. Poor solubility of starting materials: 4-sulfamoylbenzoic acid derivatives can have limited solubility in common organic solvents. 3. Side reactions: The sulfonamide N-H bond is acidic and can react with the coupling reagents or strong bases.1. Choice of Coupling Reagent: Employ highly efficient coupling reagents. Uronium/aminium salts like HATU or HBTU are often more effective than carbodiimides alone for less reactive acids.[1] The addition of HOBt or HOAt can also enhance the reaction rate and suppress side reactions.[2][3] 2. Solvent Optimization: Use polar aprotic solvents like DMF or NMP to improve solubility.[4] In some cases, a co-solvent system may be necessary. Gentle heating can also aid dissolution, but temperature should be carefully controlled to prevent reagent decomposition. 3. Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) to minimize side reactions with the sulfonamide proton.[5][6]
Formation of Multiple Byproducts 1. N-Acylurea formation: A common side reaction with carbodiimide reagents like EDC or DCC.[2] 2. Reaction at the sulfonamide nitrogen: The sulfonamide proton can be abstracted, leading to undesired reactions. 3. Epimerization: If coupling chiral amines or acids, racemization can occur, especially with prolonged reaction times or excessive base.1. Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the highly reactive O-acylisourea intermediate, forming a more stable active ester and minimizing N-acylurea formation.[3] 2. Stoichiometry and Order of Addition: Use a slight excess of the amine (1.1-1.2 equivalents) and ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine. 3. Racemization Suppression: The use of additives like HOBt or HOAt is crucial for minimizing racemization.[2] Maintaining a low reaction temperature can also be beneficial.
Difficult Purification 1. Removal of urea byproducts: Dicyclohexylurea (from DCC) is often insoluble, while the urea from EDC is water-soluble but can sometimes be challenging to remove completely.[1] 2. Separation of product from unreacted starting materials: Similar polarities can make chromatographic separation difficult. 3. Product insolubility: The final amide product may have poor solubility, complicating extraction and purification.1. Choice of Carbodiimide: Use EDC when possible, as the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[7] If DCC is used, the precipitated urea can be removed by filtration. 2. Aqueous Workup: A standard acidic and basic wash sequence can help remove unreacted starting materials and byproducts. 3. Purification Technique: If chromatography is necessary, a careful selection of the solvent system is critical. For poorly soluble products, recrystallization from a suitable solvent can be an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for 4-sulfamoylbenzoic acid derivatives?

There is no single "best" reagent, as the optimal choice depends on the specific amine and the scale of the reaction. However, for challenging couplings involving electron-deficient amines or sterically hindered substrates, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior.[1][9] HATU is known for its high efficiency and fast reaction rates, which can be attributed to the neighboring group effect of the pyridine nitrogen in its HOAt-derived structure.[5] For more routine couplings, a combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) provides a cost-effective and efficient method.[3][10]

Q2: Can the sulfonamide group itself react during the coupling reaction?

Yes, the sulfonamide N-H proton is acidic and can be deprotonated by the base used in the reaction. This can potentially lead to side reactions. To mitigate this, it is recommended to use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[5][6] Additionally, pre-activating the carboxylic acid with the coupling reagent before the addition of the amine can help to ensure the desired reaction proceeds preferentially.

Q3: I'm observing poor solubility of my 4-sulfamoylbenzoic acid starting material. What can I do?

Poor solubility is a common challenge with these compounds. The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is highly recommended.[4] Gentle warming of the reaction mixture can also help to dissolve the starting material, but care should be taken not to exceed the thermal stability of the coupling reagents. In some instances, a co-solvent system, for example, DCM/DMF, can be effective.[11]

Q4: How can I monitor the progress of my amide coupling reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[3][12] TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS is a more powerful technique that can confirm the molecular weight of the desired product and identify any major byproducts.[12][13]

Q5: What is the best work-up procedure for these reactions?

A typical work-up procedure involves quenching the reaction with water or a dilute aqueous acid (e.g., 1N HCl). The product is then extracted into an organic solvent like ethyl acetate. The organic layer should be washed sequentially with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of a 4-sulfamoylbenzoic acid derivative with a primary or secondary amine using EDC and HOBt.

Materials:

  • 4-Sulfamoylbenzoic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • 1N HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • To a stirred solution of the 4-sulfamoylbenzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[8]

Protocol 2: Amide Coupling of a Hindered Amine using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered or electron-deficient amines.

Materials:

  • 4-Sulfamoylbenzoic acid derivative (1.0 eq)

  • Hindered amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a stirred solution of the 4-sulfamoylbenzoic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the hindered amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visual Workflow and Diagrams

Workflow for Optimizing Amide Coupling

The following diagram illustrates a logical workflow for optimizing the amide coupling of 4-sulfamoylbenzoic acid derivatives.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A Select 4-Sulfamoylbenzoic Acid and Amine Substrates B Choose Solvent System (e.g., DMF, NMP) A->B C Select Coupling Reagent (e.g., EDC/HOBt or HATU) B->C E Pre-activate Carboxylic Acid C->E D Select Base (e.g., DIPEA) D->E F Add Amine and Stir E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup G->H Reaction Complete I Purify Crude Product (Chromatography/Recrystallization) H->I J Characterize Final Product (NMR, MS, HPLC) I->J

Caption: Optimization workflow for amide coupling.

Mechanism of EDC/HOBt Mediated Amide Coupling

This diagram illustrates the key steps in the activation of a carboxylic acid with EDC in the presence of HOBt, leading to amide bond formation.

G RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Urea EDC-Urea (Byproduct) EDC->Urea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amide R-CONH-R' (Amide Product) O_Acylisourea->Amide + Amine (minor pathway, leads to byproducts) HOBt HOBt HOBt_Ester->HOBt HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine)

Caption: EDC/HOBt amide coupling mechanism.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Moradi, W. A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Thieme. (2024).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. MDPI.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • YMER. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ResearchGate. (n.d.).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • The Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Journal of the American Chemical Society. (2023).
  • ResearchGate. (2020, November 2).
  • National Institutes of Health. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Reddit. (2023, March 20). Choosing amide coupling agent.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • National Institutes of Health. (2023).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • RSC Advances. (2021).
  • Growing Science. (2022).
  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.
  • BenchChem. (2025).

Sources

Validation & Comparative

A Comparative Analysis of Benzoic Acid-Derived Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-(benzenesulfonamidomethyl)benzoic acid and its structural analogs as inhibitors of carbonic anhydrase (CA), a crucial enzyme family implicated in a range of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of structure-activity relationships, comparative inhibitory potency, and the experimental methodologies used to evaluate these compounds.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[2] There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity, making them attractive targets for therapeutic intervention in a variety of diseases.[3]

The clinical use of CA inhibitors (CAIs) is well-established, with applications in glaucoma management, as diuretics, antiepileptics, and in the treatment of altitude sickness.[3] The primary chemical class of CAIs is the sulfonamides (R-SO₂NH₂), which exhibit high affinity for the zinc ion within the CA active site, thereby blocking its catalytic activity.

This guide focuses on a specific subclass of sulfonamides: those containing a benzoic acid moiety, with this compound as our central point of reference. We will explore how structural modifications to this scaffold influence inhibitory potency and isoform selectivity, providing a framework for the rational design of next-generation CAIs.

The Benzenesulfonamide Scaffold: A Privileged Structure for CA Inhibition

The benzenesulfonamide scaffold is a cornerstone in the design of CAIs. The unsubstituted sulfonamide group is the critical zinc-binding group, essential for inhibitory activity. Modifications to the benzene ring, often referred to as the "tail" of the inhibitor, play a crucial role in modulating the affinity and selectivity for different CA isoforms.[4] This "tail approach" is a key strategy in the development of isoform-specific inhibitors to minimize off-target effects.[4]

Mechanism of Action

The inhibitory action of sulfonamides is based on their ability to bind to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby halting the hydration of carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 H2O/OH- H2O/OH- Zn2+->H2O/OH- R-SO2NH2 R-SO₂NH₂ H2O/OH-->R-SO2NH2 Displacement R-SO2NH2->Zn2+ Binding caption Sulfonamide Inhibition of Carbonic Anhydrase Enzyme + Inhibitor Enzyme + Inhibitor Mixing Mixing Enzyme + Inhibitor->Mixing CO2 Solution CO2 Solution CO2 Solution->Mixing Observation Observation Mixing->Observation Rapid Mixing Data Analysis Data Analysis Observation->Data Analysis Spectrophotometric Monitoring caption Stopped-Flow CO₂ Hydration Assay Workflow

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.

    • Enzyme Solution: A stock solution of the purified human CA isoform is prepared in the assay buffer.

    • Inhibitor Solutions: Serial dilutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

    • CO₂ Solution: A saturated solution of CO₂ in water is prepared immediately before the assay.

  • Assay Procedure:

    • Enzyme-Inhibitor Pre-incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period to allow for binding equilibrium to be reached.

    • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

    • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance versus time plots.

    • The inhibition constant (Kᵢ) is determined by fitting the dose-response data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation for competitive inhibition.

Discussion and Future Perspectives

The comparative analysis of benzamide-4-sulfonamides reveals them to be a promising class of potent CA inhibitors. The ability to significantly enhance inhibitory activity through the "tail approach" by incorporating amino acid and other moieties provides a clear path for future drug design efforts.

Future research should focus on:

  • Isoform Selectivity: A key challenge in the development of CAIs is achieving isoform selectivity to minimize side effects. Systematic modifications of the "tail" region of the benzenesulfonamide scaffold, coupled with structural biology studies (e.g., X-ray crystallography), can provide insights into the molecular determinants of isoform-specific binding. [5]* Pharmacokinetic Properties: In addition to potent inhibitory activity, drug candidates must possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The benzoic acid moiety in the compounds discussed here could potentially be leveraged to improve solubility and other ADME characteristics.

  • Therapeutic Applications: While CAIs are established for several indications, there is growing interest in their potential as anticancer agents, particularly inhibitors of the tumor-associated isoforms CA IX and XII. [4]Further investigation into the efficacy of potent and selective inhibitors in preclinical cancer models is warranted.

Conclusion

This guide has provided a comprehensive comparative analysis of this compound and its structural analogs as carbonic anhydrase inhibitors. By examining the structure-activity relationships and inhibitory potency of closely related compounds, we have highlighted the potential of this chemical scaffold for the development of novel and effective CAIs. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Abdol, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(10), 2643. [Link]

  • De Simone, G., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1262. [Link]

  • Abdol, M., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. [Link]

  • Alp, C., et al. (2016). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 152-156. [Link]

  • Juozapaitis, M., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistrySelect, 2(28), 8887-8894. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2825. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Maren, T. H., & Conroy, C. W. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 41(2), 419-426. [Link]

  • Ozturk, H., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-972. [Link]

  • Ozturk, H., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Semantic Scholar. [Link]

  • Davis, B., et al. (2009). Inhibition of Carbonic Anhydrase Isozymes With Benzene Sulfonamides Incorporating Thio, Sulfinyl and Sulfonyl Glycoside Moieties. Bioorganic & Medicinal Chemistry Letters, 19(8), 2334-2338. [Link]

  • Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 146-151. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 879. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Journal of Enzyme Inhibition, 15(5), 443-453. [Link]

  • Scozzafava, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 575-579. [Link]

  • Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 8(10), 1063-1067. [Link]

Sources

A Comprehensive Guide to the In Vitro Validation of 4-(benzenesulfonamidomethyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous in vitro validation of a novel chemical entity is the foundational step in establishing its therapeutic potential. This guide provides an in-depth, technically-focused framework for validating the in vitro activity of 4-(benzenesulfonamidomethyl)benzoic acid. Given the absence of extensive prior data on this specific molecule, we will leverage the known biological activities of its core chemical moieties—benzenesulfonamide and benzoic acid—to inform a logical and robust validation strategy. Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological applications, including potent anticancer and enzyme-inhibitory effects.[1][2] Similarly, benzoic acid derivatives are integral to modern drug discovery, serving as versatile scaffolds for developing new therapeutic agents.[3][4]

This guide is structured to provide not just a series of protocols, but a self-validating experimental narrative. We will explore the causality behind experimental choices, ensuring that each step logically builds upon the last to create a comprehensive and trustworthy profile of the compound's in vitro activity.

Postulated Mechanisms and Selection of In Vitro Models

The chemical structure of this compound, featuring a benzenesulfonamide group, strongly suggests a potential for enzyme inhibition. Specifically, the sulfonamide moiety is a classic pharmacophore known to target metalloenzymes, most notably carbonic anhydrases (CAs).[2][5] Several benzenesulfonamide derivatives have been investigated as potent inhibitors of tumor-associated CA isoforms, such as CA IX.[2][6] Therefore, a primary avenue of investigation will be to assess the compound's activity as a carbonic anhydrase inhibitor.

Furthermore, the broader class of benzenesulfonamide derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines.[1][7][8] This warrants a thorough investigation into the cytotoxic effects of this compound on relevant cancer cell models.

Based on these postulates, our validation strategy will focus on two key areas:

  • Enzyme Inhibition: Quantifying the inhibitory activity against a relevant carbonic anhydrase isoform.

  • Anticancer Activity: Assessing the cytotoxic and anti-proliferative effects on cancer cell lines.

To provide a meaningful comparison, we will benchmark the performance of this compound against a well-characterized, commercially available inhibitor for each proposed activity.

Competitor Compound Selection:

  • For Carbonic Anhydrase Inhibition: Acetazolamide, a potent and widely used pan-carbonic anhydrase inhibitor, will serve as the positive control and competitor.[9]

  • For Anticancer Activity: Doxorubicin, a standard chemotherapeutic agent with a well-defined cytotoxic profile, will be used for comparison in cell-based assays.

Experimental Validation Workflow

The following workflow provides a logical progression from initial screening to more detailed characterization of the in vitro activity of this compound.

G cluster_0 Phase 1: Enzyme Inhibition Assay cluster_1 Phase 2: Cell-Based Cytotoxicity Assay A Prepare Reagents: - Carbonic Anhydrase (hCA IX) - p-Nitrophenyl Acetate (Substrate) - Test Compound & Acetazolamide B Perform Kinetic Assay: Measure p-nitrophenol formation at 405 nm A->B C Data Analysis: Calculate % Inhibition B->C D Determine IC50 Value: Dose-response curve C->D H Data Analysis: Calculate % Viability & IC50 D->H Compare Potency E Cell Culture: Select & maintain cancer cell line (e.g., MDA-MB-231) F MTT Assay: Treat cells with varying conc. of Test Compound & Doxorubicin E->F G Measure Cell Viability: Quantify formazan product at 570 nm F->G G->H I Comparative Analysis & Reporting H->I

Caption: A streamlined workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for screening CA inhibitors and is based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[5]

Materials and Reagents:

  • Human carbonic anhydrase IX (hCA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capabilities

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of hCA IX in cold Tris-HCl buffer. Dilute to a working concentration of 20 units/mL immediately before use.

    • Prepare a 3 mM stock solution of p-NPA in DMSO.

    • Prepare 10 mM stock solutions of the test compound and Acetazolamide in DMSO. Create a series of 2x dilutions in Tris-HCl buffer.

  • Assay Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Tris-HCl buffer + 20 µL p-NPA solution.

    • Maximum Activity (No Inhibitor): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL hCA IX working solution.

    • Test Wells: 158 µL Tris-HCl buffer + 2 µL of each compound dilution + 20 µL hCA IX working solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 20 minutes.

Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[11][12]

Materials and Reagents:

  • MDA-MB-231 human breast cancer cell line

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Protocol Steps:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percent cell viability for each treatment: % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the in vitro performance of this compound can be compared to the selected alternatives.

Table 1: Comparative Carbonic Anhydrase IX Inhibition

CompoundIC50 (nM)Hill Slope
This compound45.2 ± 3.81.1
Acetazolamide25.8 ± 2.11.0

Table 2: Comparative Cytotoxicity against MDA-MB-231 Cells

CompoundIC50 (µM)Hill Slope
This compound12.5 ± 1.51.3
Doxorubicin0.8 ± 0.11.2

Interpretation of Results and Scientific Trustworthiness

The IC50 value is a critical parameter for quantifying the potency of an inhibitor.[13] A lower IC50 value indicates a more potent compound. In our hypothetical data, this compound shows potent inhibition of hCA IX, albeit slightly less potent than the pan-inhibitor Acetazolamide. This would suggest a promising starting point for further optimization.

In the cell-based assay, the hypothetical IC50 value for our test compound is significantly higher than that of Doxorubicin, which is expected as Doxorubicin is a highly potent cytotoxic agent. The key is to establish a reproducible dose-dependent effect. The trustworthiness of these results is ensured by the inclusion of appropriate controls (blank, vehicle, and positive), performing experiments in triplicate, and ensuring the dose-response curve has a suitable R-squared value. For cell-based assays, it is crucial to validate the assay for robustness, repeatability, and intermediate precision.[14][15]

Visualizing the Postulated Mechanism of Action

The sulfonamide group is postulated to be the key pharmacophore for carbonic anhydrase inhibition. The following diagram illustrates this proposed interaction.

Caption: Proposed binding of the sulfonamide moiety to the zinc ion in the active site of carbonic anhydrase.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vitro validation of this compound. By leveraging knowledge of its structural motifs, we have proposed a targeted yet thorough series of experiments to probe its potential as both an enzyme inhibitor and an anticancer agent. The detailed protocols and comparative framework provided herein are designed to yield robust and reliable data, forming a solid foundation for any subsequent hit-to-lead optimization and further preclinical development.

References

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). PharmaCompass. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2023). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). Molecules. [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). International Journal of Molecular Sciences. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2011). ResearchGate. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (1997). Journal of Medicinal Chemistry. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia. [Link]

  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. (2019). Molecules. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. (2012). ResearchGate. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). Chemosensors. [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2021). International Journal of Molecular Sciences. [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

  • A Quick Introduction to Graphviz. (2017). jldec.me. [Link]

  • Examples of in vitro studies evaluating different mechanisms of inhibition. (n.d.). ResearchGate. [Link]

  • Graphviz workflow 1. (2023). YouTube. [Link]

  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2010). Stanford Libraries. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Reproducible Path Diagrams (Graphviz and DOT in Stata). (2016). Statalist. [Link]

  • Dot Language (graph based diagrams). (2018). Medium. [Link]

  • DOT (graph description language). (n.d.). Wikipedia. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Drug Discovery and Development. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. [Link]

Sources

"structure-activity relationship (SAR) studies of 4-(benzenesulfonamidomethyl)benzoic acid analogs"

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. The 4-(benzenesulfonamidomethyl)benzoic acid scaffold represents an intriguing, yet underexplored, area of research. Our initial objective was to provide an in-depth comparative guide on the structure-activity relationship (SAR) of its analogs. However, a comprehensive search of the current scientific literature has revealed a notable scarcity of specific studies focused on this precise molecular framework.

While the direct SAR data for this compound analogs is not available, the broader classes of benzenesulfonamide and benzoic acid derivatives have been the subject of extensive investigation, yielding a wealth of knowledge. This guide, therefore, pivots to a comparative analysis of structurally related analogs, providing valuable insights that can inform the future design and synthesis of compounds based on the target scaffold. We will extrapolate key SAR principles from these related series to build a foundational understanding for researchers venturing into this novel chemical space.

The Core Scaffold: Unpacking the Potential of this compound

The this compound scaffold combines three key pharmacophoric elements: a benzenesulfonamide group, a benzoic acid moiety, and a methylene linker. Each of these components has been individually recognized for its role in modulating the activity of various biological targets.

  • Benzenesulfonamides: This functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including diuretics, carbonic anhydrase inhibitors, and antibacterial agents.[1][2] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry allows for specific interactions with enzyme active sites.

  • Benzoic Acid Derivatives: The carboxylic acid group of the benzoic acid moiety is often crucial for interacting with biological targets, particularly through salt bridges with basic amino acid residues. Benzoic acid derivatives have diverse applications, including as anti-inflammatory and anticancer agents.[3]

  • Methylene Linker: The methylene group provides flexibility, allowing the two aromatic rings to adopt various conformations to optimize binding to a target protein.

The strategic combination of these three elements in the this compound scaffold suggests its potential as a versatile starting point for the development of novel inhibitors for a range of biological targets.

Comparative SAR Analysis of Structurally Related Analogs

In the absence of direct data, we can infer potential SAR trends by examining closely related chemical series.

Analogs with Modified Linkers: The Case of 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives

One class of related compounds are the 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, which have been investigated as inhibitors of steroid 5α-reductase.[4] These compounds feature a more rigid and complex linker compared to the simple methylene group of our target scaffold.

Key SAR Insights:

  • Amide Linker: The presence of an amide bond in the linker introduces rigidity and additional hydrogen bonding capabilities, which can significantly influence binding affinity.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the phenylaminocarbonyl moiety have been shown to impact inhibitory activity. For instance, the unsubstituted phenyl derivative (compound 4c) was found to be the most potent inhibitor of human type 2 5α-reductase in the series, with an IC50 of 0.82 µM.[4] This suggests that steric or electronic effects of substituents on this ring can either enhance or diminish activity.

SAR_Insights_Amide_Linker Scaffold This compound (Flexible Methylene Linker) Analog 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid (Rigid Amide & Benzoyl Linker) Scaffold->Analog Linker Modification Activity Biological Activity (e.g., 5α-reductase inhibition) Analog->Activity Influences

Caption: Impact of linker modification on biological activity.

Isomeric Analogs: o-(Octanesulfonamido)benzoic Acids

Another informative comparison can be made with ortho-substituted analogs, such as the 2-(alkanesulfonamido)benzoic acids, which have been studied as inhibitors of glycerol-3-phosphate acyltransferase (GPAT).[5]

Key SAR Insights:

  • Substitution Pattern: The relative positions of the sulfonamido and carboxylic acid groups on the benzoic acid ring are critical for activity. The ortho arrangement in these GPAT inhibitors allows for specific intramolecular interactions and a defined conformation for binding.

  • Hydrophobic Substituents: The addition of hydrophobic substituents at the 4- and 5-positions of the benzoic acid ring generally leads to improved inhibitory activity.[5] For example, the most active compound in one study was 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, with an IC50 of 8.5 µM.[5] This highlights the importance of exploring substitutions on the benzoic acid ring of our target scaffold to potentially enhance potency.

SAR_Insights_Isomers TargetScaffold This compound (Para-substitution) BenzoicRing Benzoic Acid Ring TargetScaffold->BenzoicRing OrthoAnalog o-(Octanesulfonamido)benzoic acid (Ortho-substitution) OrthoAnalog->BenzoicRing HydrophobicSub Hydrophobic Substituents (e.g., biphenyl) BenzoicRing->HydrophobicSub Substitution at 4- & 5-positions Potency Increased Potency HydrophobicSub->Potency

Caption: Effect of substitution pattern and hydrophobic groups.

Experimental Protocols: A General Framework for Synthesis and Evaluation

General Synthesis of Benzenesulfonamide-Containing Benzoic Acids

A common route for the synthesis of related compounds involves the reaction of an amino-substituted benzoic acid with a benzenesulfonyl chloride.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution.

  • Basification: Adjust the pH of the solution to 8-9 using a suitable base, such as sodium carbonate. This deprotonates the amino group, making it more nucleophilic.

  • Sulfonylation: Add benzenesulfonyl chloride to the solution and stir at room temperature. The nucleophilic amino group will attack the sulfonyl chloride, forming the sulfonamide bond.

  • Acidification: After the reaction is complete, acidify the solution to a pH of 1-2 with an acid like hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

  • Purification: Filter the precipitate, wash with distilled water, and recrystallize from a suitable solvent, such as methanol, to obtain the purified product.

Synthesis_Workflow Start 4-Aminobenzoic Acid + Benzenesulfonyl Chloride Step1 Dissolution & Basification (pH 8-9) Start->Step1 Step2 Sulfonylation (Room Temperature) Step1->Step2 Step3 Acidification (pH 1-2) Step2->Step3 Step4 Purification (Filtration & Recrystallization) Step3->Step4 End Final Product Step4->End

Caption: General synthetic workflow for sulfonamide formation.

Biological Evaluation

The choice of biological assays will depend on the therapeutic target of interest. However, a general workflow for evaluating the inhibitory activity of the synthesized analogs would typically involve:

  • Target Selection: Identify a relevant biological target (e.g., an enzyme, receptor).

  • In Vitro Assay: Develop or utilize an established in vitro assay to measure the activity of the target in the presence of the synthesized compounds. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay.

  • Dose-Response Studies: Determine the potency of the compounds by performing dose-response experiments to calculate IC50 or EC50 values.

  • Selectivity Profiling: Assess the selectivity of the most potent compounds against related targets to understand their specificity.

  • In Vivo Studies: For promising candidates, in vivo studies in animal models can be conducted to evaluate their efficacy and pharmacokinetic properties.

Future Directions and Opportunities

The lack of specific SAR studies on this compound analogs represents a significant opportunity for medicinal chemists. Future research in this area could focus on:

  • Synthesis of a Focused Library: Synthesize a library of analogs with systematic modifications to the benzenesulfonamide ring, the benzoic acid ring, and the methylene linker.

  • Broad Biological Screening: Screen the synthesized library against a diverse panel of biological targets to identify initial hits.

  • Hit-to-Lead Optimization: For any identified hits, perform detailed SAR studies to optimize their potency, selectivity, and drug-like properties.

By building upon the foundational knowledge from related compound series, researchers can strategically design and synthesize novel this compound analogs with the potential to become valuable therapeutic agents.

References

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (URL: [Link])

  • Design, Synthesis, and Evaluation of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Inhibitors of Glycerol-3-Phosphate Acyltransferase. (URL: [Link])

  • 4-Benzenesulfonamidobenzoic acid. (URL: [Link])

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (URL: [Link])

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (URL: [Link])

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (URL: [Link])

  • A comprehensive review on benzoic acid and its derivatives. (URL: [Link])

  • Local Anesthetics SAR of Benzoic acid derivatives. (URL: [Link])

  • Benzoic acid derivatives. (URL: [Link])

  • Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (URL: [Link])

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (URL: [Link])

  • Structure–activity relationship analysis of benzimidazoles as emerging anti-inflammatory agents: an overview. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL: [Link])

Sources

Comparative Efficacy Analysis of 4- and 5-Substituted o-(Octanesulfonamido)benzoic Acids as Potential Prostaglandin E2 Synthase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to comparing the efficacy of 4- and 5-substituted o-(octanesulfonamido)benzoic acids is presented in this guide.

Authored by: A Senior Application Scientist

Introduction

The o-(octanesulfonamido)benzoic acid scaffold represents a promising, yet underexplored, class of molecules in medicinal chemistry. The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and, most critically, its interaction with biological targets. This guide provides a comprehensive framework for the comparative evaluation of 4- and 5-substituted analogs, focusing on their potential as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

Our decision to focus on mPGES-1 as a target is informed by the established role of related sulfonamide-containing compounds as anti-inflammatory agents. By inhibiting the conversion of PGH2 to the pro-inflammatory mediator PGE2, these compounds have the potential to offer targeted anti-inflammatory and analgesic effects with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. This guide will detail the synthetic strategy, in vitro and cell-based assay workflows, and data interpretation necessary to rigorously compare the efficacy of these positional isomers.

Synthetic Strategy: A Tale of Two Isomers

The synthesis of the target compounds begins with the respective nitro-substituted aminobenzoic acids. The choice of starting material is critical as it dictates the final position of the substituent. The general synthetic workflow is outlined below.

cluster_4 4-Substituted Analog Synthesis cluster_5 5-Substituted Analog Synthesis A 2-Amino-4-nitrobenzoic acid B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (e.g., CuCl for -Cl) B->C D Nitro Reduction (e.g., H2, Pd/C) C->D E Sulfonylation (Octanesulfonyl chloride, Pyridine) D->E F 4-Chloro-2-(octanesulfonamido)benzoic acid E->F G 2-Amino-5-nitrobenzoic acid H Diazotization (NaNO2, HCl) G->H I Sandmeyer Reaction (e.g., CuCl for -Cl) H->I J Nitro Reduction (e.g., H2, Pd/C) I->J K Sulfonylation (Octanesulfonyl chloride, Pyridine) J->K L 5-Chloro-2-(octanesulfonamido)benzoic acid K->L

Figure 1: General synthetic workflow for 4- and 5-substituted analogs.

Experimental Protocol: Synthesis of 4-Chloro-2-(octanesulfonamido)benzoic acid
  • Diazotization: Dissolve 2-amino-4-nitrobenzoic acid in concentrated HCl and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to a solution of copper(I) chloride in concentrated HCl. Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Isolation: Filter the resulting precipitate, which is 2-chloro-4-nitrobenzoic acid, and wash with cold water.

  • Nitro Reduction: Suspend the 2-chloro-4-nitrobenzoic acid in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture in a Parr apparatus until the theoretical amount of hydrogen is consumed.

  • Purification: Filter the catalyst and evaporate the solvent to yield 4-chloro-2-aminobenzoic acid.

  • Sulfonylation: Dissolve the 4-chloro-2-aminobenzoic acid in pyridine and cool to 0°C. Add octanesulfonyl chloride dropwise. Stir the reaction at room temperature overnight.

  • Final Workup: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product, 4-chloro-2-(octanesulfonamido)benzoic acid. Purify further by recrystallization or column chromatography.

Note: The same protocol can be followed for the 5-substituted analog starting with 2-amino-5-nitrobenzoic acid.

Comparative In Vitro Efficacy Assessment

The primary measure of efficacy will be the half-maximal inhibitory concentration (IC50) against human mPGES-1. This will be determined using a cell-free enzymatic assay.

Experimental Protocol: mPGES-1 Enzymatic Assay
  • Enzyme Preparation: Utilize recombinant human mPGES-1 expressed in and purified from E. coli.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, glutathione, and the mPGES-1 enzyme.

  • Inhibitor Addition: Add varying concentrations of the 4- and 5-substituted test compounds (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiation: Start the reaction by adding the substrate, PGH2.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 seconds).

  • Termination: Stop the reaction by adding a solution of SnCl2 to reduce any unreacted PGH2 to PGF2α.

  • Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PGH2 PGH2 (Substrate) mPGES1 mPGES-1 (Enzyme) PGH2->mPGES1 PGE2 PGE2 (Pro-inflammatory) mPGES1->PGE2 Enzymatic Conversion Inhibitor 4- or 5-Substituted Inhibitor Inhibitor->mPGES1 Measurement Quantify PGE2 (ELISA) PGE2->Measurement

Figure 2: In vitro mPGES-1 inhibition assay workflow.

Cell-Based Assay: Quantifying Cellular Potency

To understand the efficacy of the compounds in a more biologically relevant context, a cell-based assay is crucial. This will assess the ability of the compounds to penetrate the cell membrane and inhibit PGE2 production in response to an inflammatory stimulus.

Experimental Protocol: A549 Cell-Based Assay
  • Cell Culture: Culture A549 human lung carcinoma cells, which are known to express COX-2 and mPGES-1 upon stimulation.

  • Stimulation: Treat the cells with interleukin-1β (IL-1β) to induce the expression of the enzymes.

  • Inhibitor Treatment: Add varying concentrations of the test compounds to the cell culture medium and incubate.

  • PGE2 Production: After incubation, collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA.

  • Data Analysis: Calculate the IC50 values as described for the in vitro assay.

Hypothetical Comparative Data

The following table presents a hypothetical data set that could be generated from the described experiments, illustrating the potential differences in efficacy between the two isomers.

Compound IDSubstituent PositionIn Vitro mPGES-1 IC50 (nM)Cell-Based A549 IC50 (nM)
Cpd-1 4-Chloro75250
Cpd-2 5-Chloro2580

Discussion and Interpretation

Based on our hypothetical data, the 5-chloro substituted analog (Cpd-2 ) demonstrates superior potency in both the cell-free enzymatic assay and the cell-based assay. This suggests that the placement of the electron-withdrawing chloro group at the 5-position may result in a more favorable interaction with the active site of mPGES-1. The difference in potency between the in vitro and cell-based assays for both compounds is expected and can be attributed to factors such as cell membrane permeability and potential for metabolism. The smaller drop-off in potency for Cpd-2 from the in vitro to the cell-based assay might also indicate better cellular uptake and stability.

These findings would guide further lead optimization efforts, focusing on modifications to the 5-substituted scaffold to enhance potency and improve pharmacokinetic properties. Further studies would be required to confirm these findings and to evaluate the in vivo efficacy and safety of the lead compounds.

References

  • Koeberle, A., & Werz, O. (2014). Microsomal prostaglandin E2 synthase-1 as a therapeutic target in inflammation. Biochemical Pharmacology, 92(3), 475-484. Available at: [Link]

  • Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG)--a widespread protein superfamily. American Journal of Respiratory and Critical Care Medicine, 175(4), 323-332. Available at: [Link]

  • Park, J. Y., & Pillinger, M. H. (2007). The effects of celecoxib on the cardiovascular system. Clinical Therapeutics, 29(4), 608-623. Available at: [Link]

A Researcher's Guide to the Biological Evaluation of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] From their initial discovery as potent antibacterial agents to their current applications as carbonic anhydrase inhibitors, anticancer therapeutics, and anti-inflammatory drugs, benzenesulfonamide derivatives represent a versatile and enduring class of compounds.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the biological evaluation of novel benzenesulfonamide derivatives. It offers a comparative analysis of their performance against various biological targets, supported by detailed experimental protocols and data interpretation.

The Benzenesulfonamide Pharmacophore: A Versatile Tool in Drug Design

The biological activity of benzenesulfonamide derivatives is intrinsically linked to the sulfonamide moiety (-SO₂NH₂). This group can mimic a carboxylate or a phenol group, enabling it to interact with a variety of biological targets. A critical interaction for many benzenesulfonamide inhibitors is the coordination of the sulfonamide anion to the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases.[3][4] Modifications to the benzene ring and the sulfonamide nitrogen allow for the fine-tuning of a compound's physicochemical properties, potency, and selectivity.[4]

Key Therapeutic Areas and Molecular Targets:
  • Carbonic Anhydrase Inhibition: Targeting various isoforms of carbonic anhydrase (CA) is crucial for treating glaucoma, edema, and certain types of cancer.[3][4][5] Tumor-associated isoforms like CA IX and CA XII are particularly important targets in oncology.[4][5][6]

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key mechanism for the anti-inflammatory effects of some benzenesulfonamide derivatives.[7][8][9]

  • Anticancer Activity: Besides CA inhibition, benzenesulfonamides can exhibit anticancer properties by targeting other pathways, such as tubulin polymerization.[10][11]

  • Antimicrobial Activity: The foundational therapeutic application of sulfonamides, their antimicrobial activity, is still an active area of research, with novel derivatives being tested against various bacterial and fungal strains.[1][12]

Comparative Evaluation of Benzenesulfonamide Derivatives

The following sections detail the experimental workflows for evaluating novel benzenesulfonamide derivatives in key therapeutic areas. For illustrative purposes, we will compare the hypothetical performance of three novel derivatives: BSD-01 , BSD-02 , and BSD-03 , against a standard reference compound.

Carbonic Anhydrase Inhibition

The inhibitory activity of novel benzenesulfonamide derivatives against various human (h) CA isoforms is a primary evaluation step. A stopped-flow CO₂ hydrase assay is the gold standard for determining the inhibition constants (Ki).[6][13][14]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) and the test compounds in an appropriate buffer.

  • Assay Buffer: Use a buffer such as 10 mM HEPES, pH 7.5.

  • CO₂ Hydration Measurement: An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.[13] The assay monitors the change in pH associated with the hydration of CO₂.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of the inhibitor for a set time (e.g., 15 minutes) at room temperature before initiating the reaction by adding a CO₂ solution.[13]

  • Data Analysis: Determine the inhibition constants (Ki) by fitting the data to the appropriate inhibition model using software like GraphPad Prism.

Hypothetical Comparative Data: Carbonic Anhydrase Inhibition
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
BSD-01 15015108.2
BSD-02 580855.24.1
BSD-03 320253015
Anti-inflammatory Activity
In Vitro Evaluation: Cyclooxygenase (COX) Inhibition Assay

The ability of benzenesulfonamide derivatives to selectively inhibit COX-2 over COX-1 is a key determinant of their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[7][9]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Kit: A COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used.[15][16]

  • Inhibition Assay: The assay measures the peroxidase activity of the COX enzymes. The test compounds are incubated with the enzyme and arachidonic acid.

  • Data Analysis: Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[15]

In Vivo Evaluation: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[1][17][18]

  • Animal Model: Use male albino rats (e.g., Wistar strain) weighing approximately 300g.[1]

  • Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin or celecoxib) intraperitoneally or orally.[1]

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[1]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.[1]

Hypothetical Comparative Data: Anti-inflammatory Activity
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index% Inhibition of Paw Edema (at 4h)
Celecoxib (Standard) 0.05>15>30075%
BSD-01 0.4531.57065%
BSD-02 5.2>100>1920%
BSD-03 0.1510.57072%
Anticancer Activity
In Vitro Evaluation: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[19]

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Hypothetical Comparative Data: Anticancer Activity
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Doxorubicin (Standard) 0.50.8
BSD-01 8.210.5
BSD-02 1.52.3
BSD-03 25.630.1
Antimicrobial Activity
In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[1][12]

  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[1][12]

  • Compound Dilution: Prepare serial dilutions of the benzenesulfonamide derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Hypothetical Comparative Data: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin (Standard) 10.5N/A
Fluconazole (Standard) N/AN/A4
BSD-01 81632
BSD-02 64>128>128
BSD-03 4816

Structure-Activity Relationship (SAR) and ADMET Profiling

The data obtained from these biological evaluations are crucial for establishing a structure-activity relationship (SAR).[3][4][20] SAR studies help in understanding how chemical modifications to the benzenesulfonamide scaffold influence its biological activity and selectivity.[4][20] For instance, the nature and position of substituents on the benzene ring can significantly impact the binding affinity of the compound to its target enzyme.[3][8]

Furthermore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for the successful development of a drug candidate.[21][22][23] In silico tools and in vitro assays can be used to predict properties such as oral bioavailability, metabolic stability, and potential toxicity.[22][23][24]

Visualizing Experimental Workflows

Carbonic Anhydrase Inhibition Workflow

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare CA Isoform Solutions pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->pre_incubation stopped_flow Measure CO2 Hydration in Stopped-Flow Instrument pre_incubation->stopped_flow data_fitting Fit Data to Inhibition Model stopped_flow->data_fitting calc_ki Calculate Ki Values data_fitting->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

In Vivo Anti-inflammatory Assay Workflow

Anti_Inflammatory_Workflow start Acclimate Rats administer Administer Test Compound/ Vehicle/Standard start->administer wait Wait 1 Hour administer->wait induce Induce Edema with Carrageenan Injection wait->induce measure_0h Measure Paw Volume (0h) induce->measure_0h measure_1h Measure Paw Volume (1h) measure_0h->measure_1h measure_2h Measure Paw Volume (2h) measure_1h->measure_2h measure_3h Measure Paw Volume (3h) measure_2h->measure_3h measure_4h Measure Paw Volume (4h) measure_3h->measure_4h analyze Calculate % Inhibition measure_4h->analyze

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion

The biological evaluation of novel benzenesulfonamide derivatives requires a multi-faceted approach, encompassing in vitro and in vivo assays tailored to the specific therapeutic target. A systematic and comparative evaluation, as outlined in this guide, allows for the identification of promising lead compounds and provides crucial data for optimizing their pharmacological profile. By integrating robust experimental methodologies with a thorough understanding of the underlying biological mechanisms and structure-activity relationships, researchers can effectively navigate the path of drug discovery and development in this important class of compounds.

References

  • Zengin, G., et al. (2011). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Molecules, 16(1), 846-860. Available at: [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. Available at: [Link]

  • Tran, J. Q., et al. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 27(18), 115017. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 45-56. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available at: [Link]

  • Khade, M. C., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. Polycyclic Aromatic Compounds, 41(5), 1017-1027. Available at: [Link]

  • Li, J., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 45-56. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 13(7), 1732. Available at: [Link]

  • Urkis, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3169. Available at: [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Fares, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 606-623. Available at: [Link]

  • Angapelly, S., et al. (2017). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 123-129. Available at: [Link]

  • Genç, H., et al. (2010). Synthesis and biological evaluation of linear phenylethynylbenzenesulfonamide regioisomers as cyclooxygenase-1/-2 (COX-1/-2) inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6331-6338. Available at: [Link]

  • ResearchGate. (n.d.). Shows ADME properties of sulfonamide drugs. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1148-1162. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 13(7), 1732. Available at: [Link]

  • Black, W. C. (1997). Derivatives of benzosulfonamides as inhibitors of the enzyme cyclooxygenase-2. Expert Opinion on Therapeutic Patents, 7(8), 899-901. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197593. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6092. Available at: [Link]

  • Thorat, S. A., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(10), 1037-1042. Available at: [Link]

  • Wang, K., et al. (2021). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 26(23), 7179. Available at: [Link]

  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Pharmacology, 13, 966037. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Biomedicines, 13(7), 1732. Available at: [Link]_

  • Al-Qaisi, J. A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceutical Chemistry Journal, 56(1), 35-46. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceutical Chemistry Journal, 56(1), 35-46. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Frontiers in Chemistry, 12, 1366113. Available at: [Link]

  • Bua, S., et al. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1018-1023. Available at: [Link]

  • De Vita, D., et al. (2022). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-233. Available at: [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197585. Available at: [Link]

  • ResearchGate. (n.d.). Predicted ADME properties of the synthesized naphthyl-sulfonamide derivatives (6a-6o). Available at: [Link]

  • Sowemimo, A. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. African Journal of Biomedical Research, 22(3), 263-270. Available at: [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 1-7. Available at: [Link]

Sources

In Vivo Efficacy of 4-(benzenesulfonamidomethyl)benzoic Acid as a Carbonic Anhydrase IX Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(benzenesulfonamidomethyl)benzoic acid, a novel small molecule inhibitor with a hypothesized mechanism of action against carbonic anhydrase IX (CAIX). For the purpose of this guide, we will operate under the hypothesis that this compound is a potent and selective CAIX inhibitor, a key enzyme involved in tumor progression and chemoresistance. We will compare its performance against a known, less selective carbonic anhydrase inhibitor, Acetazolamide, and a standard-of-care chemotherapeutic agent, Doxorubicin.

The experimental designs and data presented herein are illustrative, based on established preclinical methodologies, to guide researchers in designing their own robust in vivo validation studies.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors are often characterized by regions of hypoxia, or low oxygen. In response to this hypoxic microenvironment, cancer cells upregulate the expression of various proteins to adapt and survive, one of the most critical being Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a transmembrane enzyme that plays a crucial role in maintaining the intracellular pH of cancer cells by converting carbon dioxide and water into protons and bicarbonate ions. The resulting acidification of the extracellular space promotes tumor invasion and metastasis, while the neutral intracellular pH allows cancer cells to continue to proliferate.[3]

The overexpression of CAIX in a variety of solid tumors, including colorectal, breast, and glioblastoma, and its correlation with poor patient prognosis, makes it a compelling therapeutic target.[1][2] Inhibition of CAIX is hypothesized to disrupt the pH balance of cancer cells, leading to intracellular acidification, reduced proliferation, and potentially increased sensitivity to traditional therapies like chemotherapy and radiation.[4][5]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6] this compound belongs to this structural class, and its unique chemical architecture suggests potential for high-affinity and selective binding to the active site of CAIX. This guide outlines the critical in vivo experiments required to validate its anti-tumor efficacy.

Experimental Design: A Multi-Faceted Approach to In Vivo Validation

A thorough in vivo validation of a novel anti-cancer compound requires a multi-pronged approach, assessing not only its efficacy in reducing tumor growth but also its pharmacokinetic profile and potential toxicity. The following sections detail the protocols for these essential studies.

Efficacy Study: Human Tumor Xenograft Model

The cornerstone of preclinical cancer drug evaluation is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[7][8] This allows for the direct assessment of a compound's anti-tumor activity against human-derived cancers.

Experimental Workflow: Xenograft Efficacy Study

G cluster_0 Phase 1: Tumor Implantation and Growth cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection and Analysis start Implant HT-29 human colon cancer cells subcutaneously in immunodeficient mice monitor Monitor tumor growth until average volume reaches 100-150 mm³ start->monitor randomize Randomize mice into treatment groups (n=8-10/group) monitor->randomize treat_vehicle Group 1: Vehicle Control (e.g., DMSO/Saline) randomize->treat_vehicle treat_compound Group 2: This compound treat_comp1 Group 3: Acetazolamide treat_comp2 Group 4: Doxorubicin measure Measure tumor volume and body weight 2-3 times weekly treat_comp2->measure endpoint Study endpoint: Tumor volume >1500 mm³ or signs of toxicity measure->endpoint harvest Harvest tumors for ex vivo analysis (IHC, Western Blot) endpoint->harvest analysis Analyze tumor growth inhibition, body weight changes, and target engagement harvest->analysis G cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis dose_iv Administer single IV dose (e.g., 10 mg/kg) to one cohort of mice collect_iv Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) dose_iv->collect_iv dose_po Administer single oral dose (e.g., 50 mg/kg) to a second cohort collect_po Collect blood samples at multiple time points (e.g., 15, 30 min, 1, 2, 4, 8, 24 h) dose_po->collect_po process Process blood to plasma and quantify drug concentration via LC-MS/MS collect_iv->process collect_po->process calculate Calculate key PK parameters: Cmax, Tmax, AUC, Half-life (t1/2), Oral Bioavailability (%F) process->calculate

Caption: Workflow for the in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Dosing:

    • Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6). [9] * Administer this compound via two routes in separate cohorts: intravenous (i.v.) for determining clearance and volume of distribution, and oral (p.o.) to assess oral bioavailability.

  • Blood Sampling:

    • At specified time points post-dosing, collect blood samples (e.g., via tail vein or retro-orbital bleed). [10] * Process blood to isolate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Data:

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)15002500
Tmax (h)0.081.0
AUC (ng*h/mL)30007500
Half-life (t1/2) (h)2.52.8
Oral Bioavailability (%F)-50%
Acute Toxicity Study

A preliminary assessment of a compound's safety profile is essential before advancing to more extensive testing. [11][12]An acute toxicity study helps to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Detailed Protocol:

  • Dose Escalation:

    • Administer single, escalating doses of this compound to different groups of healthy mice.

    • Start with a dose significantly lower than the expected efficacious dose and increase it in subsequent cohorts.

  • Clinical Observation:

    • Monitor the animals closely for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint and Analysis:

    • At the end of the observation period, perform a gross necropsy.

    • Collect blood for clinical chemistry and hematology analysis.

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Hypothetical Toxicity Findings:

Dose (mg/kg)Clinical SignsBody Weight ChangeKey Histopathology Findings
100None observed-3%No significant findings
300Mild lethargy for 24h-8%No significant findings
1000Severe lethargy, ruffled fur-20%Mild to moderate renal tubular necrosis

Comparative Analysis and Interpretation

Based on our hypothetical data, this compound demonstrates promising in vivo activity.

  • Efficacy: With 64% tumor growth inhibition, it is significantly more potent than the non-selective inhibitor Acetazolamide (30%). While not as effective as the potent cytotoxic agent Doxorubicin (76%), it is associated with considerably less systemic toxicity, as indicated by the minimal body weight loss.

  • Pharmacokinetics: A 50% oral bioavailability is favorable for a small molecule drug candidate, suggesting it can be effectively administered orally. The half-life of ~2.5 hours indicates that daily dosing is likely required to maintain therapeutic concentrations.

  • Toxicity: The compound appears to be well-tolerated at the efficacious dose of 50 mg/kg, with signs of toxicity only appearing at much higher concentrations. The kidney appears to be the primary target organ for toxicity at high doses, a common finding for sulfonamide-based drugs. [11] Proposed Mechanism of Action:

G cluster_0 Tumor Microenvironment cluster_1 Cellular Response cluster_2 pH Regulation cluster_3 Therapeutic Intervention cluster_4 Therapeutic Outcome hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 CAIX Upregulation hif1a->ca9 co2 CO2 + H2O hco3 H+ + HCO3- co2->hco3 CAIX ph_out Extracellular Acidification hco3->ph_out ph_in Intracellular pH Maintenance hco3->ph_in ph_out_dec Reduced Extracellular Acidification ph_in_dec Intracellular Acidification drug 4-(benzenesulfonamidomethyl) benzoic acid drug->hco3 Inhibition growth_arrest Tumor Growth Arrest & Apoptosis ph_out_dec->growth_arrest ph_in_dec->growth_arrest

Caption: Hypothesized mechanism of action for CAIX inhibition.

Conclusion and Future Directions

The hypothetical data presented in this guide position this compound as a viable anti-cancer drug candidate targeting CAIX. Its strong, single-agent efficacy, favorable oral pharmacokinetic profile, and acceptable safety margin warrant further investigation.

Future studies should focus on:

  • Combination Therapies: Evaluating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents. CAIX inhibition has been shown to enhance the efficacy of other treatments. [1][2]* Orthotopic Xenograft Models: Utilizing more clinically relevant models where tumors are grown in the organ of origin.

  • Pharmacodynamic Studies: Correlating the pharmacokinetic profile with target engagement in the tumor tissue to establish a clear dose-response relationship.

This structured approach to in vivo validation is critical for successfully translating a promising small molecule from the bench to the clinic.

References

  • Desai, N. C., et al. (2021). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 26(11), 3246. [Link]

  • Jamison, S., et al. (2015). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget, 6(32), 33177–33193. [Link]

  • Di Bello, E., et al. (2022). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 76(5), 448-457. [Link]

  • Marks, P. A. (2010). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. Expert Opinion on Investigational Drugs, 19(9), 1049–1066. [Link]

  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100–3111. [Link]

  • DelveInsight. (2025). HDAC Inhibitor Pipeline Insight. [Link]

  • Cambridge Healthtech Institute. (n.d.). Next-Generation Histone Deacetylase Inhibitors. Discovery On Target. [Link]

  • Ang, L., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Dubois, L., et al. (2013). Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation. Radiotherapy and Oncology, 108(3), 523-528. [Link]

  • Park, J. E., et al. (2019). Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model. Journal of Bioenergetics and Biomembranes, 51(2), 121–129. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid. [Link]

  • Domínguez-García, M., et al. (2022). Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. Current Radiopharmaceuticals, 15(3), 253-261. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 684–700. [Link]

  • Choi, Y. Y., et al. (2016). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Journal of Cancer Prevention, 21(1), 1–6. [Link]

  • Huang, M.-L., et al. (2010). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o123. [Link]

  • Arshad, M. N., et al. (2010). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o122. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 684-700. [Link]

  • Suzuki, T., et al. (2003). In Vivo Antitumor Activity of a Novel Sulfonamide, HMN-214, Against Human Tumor Xenografts in Mice and the Spectrum of Cytotoxicity of Its Active Metabolite, HMN-176. Investigational New Drugs, 21(4), 387–399. [Link]

  • Hartung, T., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 400. [Link]

  • Attwa, M. W., et al. (2022). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 50(9), 1184-1190. [Link]

  • Al-Otaibi, J. S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(28), 17764–17779. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]

  • O'Neil, M. J. (Ed.). (2013). p-(Benzylsulfonamido)benzoic Acid. In The Merck Index (15th ed., p. 320). Royal Society of Chemistry. [Link]

  • Lin, T., et al. (2013). Impact of toxicological properties of sulfonamides on the growth of zebrafish embryos in the water. Journal of Hazardous Materials, 263 Pt 2, 689-695. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Phenylsulfonamidocarbonyl-2,6-dimethyl-benzoic Acid. [Link]

  • Berchtold, C., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(26), 7764–7767. [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. [Link]

  • Spirevska, I., et al. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 132-136. [Link]

  • Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. [Link]

Sources

A Comparative Analysis of 4-(benzenesulfonamidomethyl)benzoic acid Against First-Generation Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical benchmark of 4-(benzenesulfonamidomethyl)benzoic acid, a novel sulfonamide-based compound, against the well-characterized, first-generation matrix metalloproteinase (MMP) inhibitors, Batimastat (BB-94) and Marimastat (BB-2516). This document is intended for researchers and drug development professionals in oncology and related fields.

Introduction: The Rationale for Targeting Matrix Metalloproteinases in Oncology

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the degradation of extracellular matrix (ECM) components.[1][2][3] Under physiological conditions, MMPs are involved in processes such as embryonic development, tissue remodeling, and wound healing, with their activity tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs).[1][2] However, in pathological states like cancer, the balance between MMPs and TIMPs is often disrupted, leading to excessive ECM degradation.[2][4] This aberrant MMP activity is a key driver of tumor invasion, angiogenesis, and metastasis, making MMPs an attractive therapeutic target.[2][5][6]

The compound this compound, with its core benzenesulfonamide structure, is hypothesized to function as an MMP inhibitor. Sulfonamide moieties are known to coordinate with the catalytic zinc ion in the active site of MMPs, a mechanism shared by many established inhibitors. This guide outlines a series of comparative experiments to evaluate its potency and selectivity against Batimastat and Marimastat, two broad-spectrum MMP inhibitors that, despite failing in late-stage clinical trials, provide a robust and well-documented benchmark for preclinical evaluation.[7][8][9] The failure of these early inhibitors, largely attributed to a lack of specificity and unforeseen side effects, underscores the need for developing more selective agents.[5][7]

The Role of MMPs in Cancer Progression: A Signaling Overview

MMPs facilitate cancer progression through multiple mechanisms. They degrade the physical barriers of the ECM, allowing tumor cells to invade surrounding tissues and intravasate into blood vessels.[6][10] Furthermore, they release and activate growth factors and cytokines sequestered in the ECM, promoting tumor growth and angiogenesis.[2][4] The following diagram illustrates the central role of MMPs in the metastatic cascade.

MMP_Signaling_Pathway cluster_0 Primary Tumor Microenvironment cluster_1 MMP-Mediated Processes Tumor_Cells Tumor Cells MMPs Active MMPs (e.g., MMP-2, MMP-9) Tumor_Cells->MMPs Secretion of pro-MMPs Stromal_Cells Stromal Cells Stromal_Cells->MMPs Secretion of pro-MMPs Growth_Factors Inactive Growth Factors (e.g., VEGF) GF_Activation Growth Factor Activation ECM Extracellular Matrix (Collagen, Laminin) ECM_Degradation ECM Degradation MMPs->ECM_Degradation Cleavage MMPs->GF_Activation Cleavage Invasion Invasion & Metastasis ECM_Degradation->Invasion Angiogenesis Angiogenesis GF_Activation->Angiogenesis Angiogenesis->Invasion In_Vivo_Workflow Start Start Cell_Implantation Orthotopic Implantation of Pancreatic Cancer Cells Start->Cell_Implantation Tumor_Establishment Tumor Establishment (7-10 days) Cell_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Daily Oral Gavage (Vehicle, Test Compound, Marimastat) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (4-6 weeks) Monitoring->Endpoint Analysis Tumor Weight, Metastasis, Histology Endpoint->Analysis End End Analysis->End

Sources

The Gold Standard: Confirming the Binding Mode of 4-(benzenesulfonamidomethyl)benzoic acid via Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of how a potential drug molecule interacts with its protein target is paramount. This intricate dance of molecular recognition, known as the binding mode, dictates the efficacy, selectivity, and overall success of a therapeutic agent. For the compound 4-(benzenesulfonamidomethyl)benzoic acid, a molecule featuring a benzenesulfonamide group often found in potent enzyme inhibitors, elucidating its binding mode is a critical step in its development.

This guide provides an in-depth exploration of X-ray crystallography as the definitive method for determining the binding mode of this compound. We will delve into the causality behind the experimental choices, present a detailed protocol, and objectively compare this "gold standard" technique with other powerful alternatives. Our focus will be on providing a holistic view, grounded in scientific integrity, to empower researchers in making informed decisions for their drug discovery pipelines.

The Decisive View: X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution snapshot of a protein-ligand complex at the atomic level.[1][2] This technique's strength lies in its ability to directly visualize the three-dimensional arrangement of atoms, revealing the precise orientation of the ligand within the protein's binding pocket and the specific molecular interactions that stabilize the complex.[3]

The Crystallographic Workflow: A Step-by-Step Rationale

Confirming the binding mode of this compound through X-ray crystallography is a multi-stage process that demands precision and expertise. The following protocol outlines the key steps, emphasizing the scientific reasoning that underpins each phase. For the purpose of this guide, we will consider a common target for sulfonamide inhibitors: a prototypical human carbonic anhydrase.

Experimental Protocol: Crystallographic Determination of a Protein-Ligand Complex

1. Protein Expression and Purification:

  • Objective: To obtain a highly pure and homogenous sample of the target protein.

  • Procedure:

    • Clone the gene encoding the target human carbonic anhydrase into a suitable expression vector (e.g., pET vector) and transform it into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and grow the cells at an optimal temperature to ensure proper folding.

    • Lyse the cells and purify the protein using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve >95% purity.[4]

  • Rationale: Purity and homogeneity are critical for successful crystallization. Contaminants can interfere with the formation of a well-ordered crystal lattice. Size-exclusion chromatography also confirms the correct oligomeric state of the protein.[4]

2. Crystallization:

  • Objective: To grow well-ordered, single crystals of the protein in complex with this compound.

  • Procedure:

    • Co-crystallization: Incubate the purified protein with a 5- to 10-fold molar excess of this compound to ensure saturation of the binding sites.

    • Set up crystallization trials using vapor diffusion methods (sitting or hanging drop). This involves mixing the protein-ligand solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).

    • Screen a wide range of conditions (precipitant type and concentration, pH, temperature) to identify initial crystal "hits".[1]

    • Optimize the initial conditions to obtain diffraction-quality crystals (typically >50 µm in all dimensions).

  • Rationale: Co-crystallization is often preferred as it ensures the ligand is present during lattice formation.[5] The screening of numerous conditions is necessary because protein crystallization is an empirical process influenced by many factors.[1]

3. X-ray Diffraction Data Collection:

  • Objective: To obtain a complete set of diffraction data from the crystal.

  • Procedure:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation at low temperatures.

    • Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction images as the crystal is rotated.[1]

  • Rationale: Cryo-cooling minimizes radiation damage to the crystal during data collection.[6] Synchrotron sources provide highly collimated and intense X-ray beams, which are essential for obtaining high-resolution data from macromolecular crystals.[1]

4. Structure Solution and Refinement:

  • Objective: To determine the three-dimensional structure of the protein-ligand complex from the diffraction data.

  • Procedure:

    • Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

    • Phase Determination: Solve the "phase problem" using molecular replacement, utilizing a previously determined structure of the apo-protein (protein without the ligand) as a search model.[1]

    • Model Building and Refinement: Build an initial model of the protein-ligand complex into the resulting electron density map. Iteratively refine the model against the experimental data, making adjustments to atomic positions, and adding water molecules. The quality of the model is monitored using the R-factor and R-free values.[7]

  • Rationale: The diffraction pattern only provides the intensities of the scattered X-rays, not their phases. Molecular replacement is the most common method for solving the phase problem for protein structures.[1] Refinement aims to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[7]

5. Structure Validation:

  • Objective: To ensure the final structure is chemically and physically realistic and accurately represents the experimental data.[8][9]

  • Procedure:

    • Analyze the geometry of the model, including bond lengths, bond angles, and Ramachandran plot analysis.[10][11]

    • Inspect the electron density map for the ligand to confirm its placement and conformation. The fit of the ligand to the density should be unambiguous.[12]

    • Utilize validation tools such as MolProbity and the Protein Data Bank's (PDB) validation server.[8][9]

  • Rationale: A crystallographic model is an interpretation of the electron density map.[12] Rigorous validation is essential to identify and correct potential errors in the model, ensuring its accuracy and reliability.[9][11]

A Comparative Analysis: Alternative Methodologies

While X-ray crystallography provides the definitive structure, other techniques offer valuable, often complementary, insights into the binding of this compound. The choice of method often depends on the specific research question, the properties of the target protein, and available resources.

Technique Principle Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a crystalUnambiguous, high-resolution 3D structure; direct visualization of interactions.[1][5]Requires well-diffracting crystals (can be a major bottleneck); provides a static picture in a non-physiological crystal lattice.[2]
NMR Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon ligand bindingProvides information in solution, mimicking physiological conditions; can detect weak and transient interactions; provides dynamic information.[2][13][14]Generally limited to smaller proteins (<40 kDa); requires larger amounts of isotopically labeled protein; structure determination is more complex than crystallography.[15][16]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding eventDirectly measures binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) in solution.[17][18][19]Does not provide structural information about the binding mode; requires relatively large amounts of pure protein and ligand.[20]
Computational Docking Predicts the preferred binding pose of a ligand to a protein using scoring functionsFast and cost-effective; can be used to screen large virtual libraries of compounds.[21][22][23]Predictions require experimental validation; accuracy is dependent on the scoring function and the treatment of protein flexibility.[5][24][25]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flow, the following diagrams illustrate the crystallographic workflow and a decision-making tree for choosing the appropriate binding mode determination method.

Crystallography_Workflow cluster_prep Sample Preparation cluster_main Crystallography Core Protocol cluster_validation Validation & Analysis p1 Protein Expression & Purification p2 Ligand Synthesis & Characterization c1 Co-crystallization of Protein-Ligand Complex p1->c1 p2->c1 c2 X-ray Diffraction Data Collection c1->c2 c3 Structure Solution (Molecular Replacement) c2->c3 c4 Model Building & Refinement c3->c4 v1 Structure Validation (Geometry, R-factors) c4->v1 v2 Analysis of Binding Mode & Molecular Interactions v1->v2

Caption: The workflow for determining a protein-ligand complex structure via X-ray crystallography.

Method_Selection start Need to Determine Binding Mode? q1 High-resolution structural detail required? start->q1 q2 Protein crystallizes? q1->q2 Yes q3 Protein < 40 kDa & soluble? q1->q3 No q2->q3 No out1 X-ray Crystallography q2->out1 Yes q4 Need thermodynamic data? q3->q4 No out2 NMR Spectroscopy q3->out2 Yes out3 Isothermal Titration Calorimetry (ITC) q4->out3 Yes out4 Computational Docking (for initial prediction) q4->out4 No

Caption: A decision tree for selecting a method to study ligand binding.

Conclusion: An Integrated Approach for Definitive Insights

Confirming the binding mode of a promising molecule like this compound is a cornerstone of structure-based drug design. X-ray crystallography stands as the unequivocal gold standard, providing a high-resolution, static picture of the molecular interactions that drive binding affinity and selectivity. The detailed structural information it yields is invaluable for optimizing lead compounds.

However, a truly comprehensive understanding of molecular recognition is often achieved through an integrated approach.[2] While crystallography provides the definitive structure, techniques like NMR spectroscopy can illuminate the dynamics of the interaction in a solution environment, and isothermal titration calorimetry can precisely quantify the thermodynamic forces at play.[14][17] Computational docking, when used judiciously, can guide initial hypotheses and prioritize compounds for experimental validation.[22]

By leveraging the strengths of each of these techniques, researchers can build a robust and multi-faceted understanding of their target system, accelerating the journey from a promising chemical entity to a life-saving therapeutic.

References

  • Vertex AI Search. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • IUCr Journals. (n.d.). Structure validation in chemical crystallography.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 3), 249–265.
  • PubMed. (n.d.). NMR-based analysis of protein-ligand interactions.
  • PubMed. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
  • Springer Protocols. (n.d.). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking.
  • Gohlke Group. (n.d.). Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Nitsche, C., & Otting, G. (n.d.). NMR studies of ligand binding. Research School of Chemistry, Australian National University.
  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
  • PubMed Central. (2013). Crystallographic Model Validation: from Diagnosis to Healing.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Analysis of the quality of crystallographic data and the limitations of structural models. FEBS Journal, 275(1), 1–21.
  • NIH. (n.d.). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery.
  • PubMed. (n.d.). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking.
  • Springer Nature Experiments. (n.d.). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy.
  • Energy → Sustainability Directory. (n.d.). X-Ray Crystallography Alternative.
  • PubMed Central. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.
  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking: A Computational Approach to Predict Protein-Ligand Interactions and Accelerating Drug Discovery.
  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Benchchem. (n.d.). X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives.
  • PubMed Central. (n.d.). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • PubMed Central. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Jones, C. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: X-ray Crystallography of Proteins in Complex with NAG-thiazoline.
  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions.
  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • ResearchGate. (2025). Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination.
  • PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
  • PubChem. (n.d.). 4-(4-Butoxy-3-methylbenzenesulfonamido)benzoic acid.
  • PubChem. (n.d.). 4-(3,4-Dimethylbenzenesulfonamidomethyl)benzoic acid.
  • RCSB PDB. (n.d.). Genome Coordinates: 4QGF.
  • PubMed. (n.d.). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC.

Sources

"evaluating the off-target effects of 4-(benzenesulfonamidomethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Off-Target Effects of 4-(benzenesulfonamidomethyl)benzoic Acid for Researchers and Drug Development Professionals

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

The journey of a therapeutic candidate from a promising hit to a clinical drug is fraught with challenges, chief among them being the assurance of its specificity. While a compound like this compound may be designed with a specific molecular target in mind, its interaction with unintended biomolecules—so-called "off-target" effects—can lead to unforeseen toxicity or a dilution of its therapeutic efficacy. For researchers, scientists, and drug development professionals, a rigorous and systematic evaluation of these off-target interactions is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any novel chemical entity.

This guide provides a comprehensive framework for evaluating the off-target effects of this compound, which for the purpose of this guide we will refer to as "Compound X". We will explore a multi-pronged approach, from initial computational predictions to in-depth cellular and biochemical assays. The focus will be on the "why" behind each experimental choice, offering a self-validating system for generating reliable and actionable data.

Part 1: Foundational Assessment - In Silico Off-Target Prediction

Before committing to resource-intensive wet lab experiments, computational methods can provide a valuable initial assessment of potential off-target liabilities based on the chemical structure of Compound X. The benzenesulfonamide and benzoic acid moieties are common pharmacophores, suggesting the possibility of interactions with a range of protein families.

In silico screening involves comparing the structure of Compound X against databases of known ligands for a wide array of proteins. Algorithms then calculate a similarity score or predict binding affinity, flagging potential off-target interactions.

Key Platforms for In Silico Analysis:

  • SwissTargetPrediction: A widely used web server that predicts the most probable protein targets of a small molecule based on 2D and 3D chemical similarity.

  • ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties, which can be used to identify proteins that bind to similar structures.

  • PASS (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of a compound.

Interpreting the Data:

The output of these tools is a ranked list of potential targets. It is crucial to view this not as a definitive list of off-targets but as a hypothesis-generating tool. For instance, if in silico analysis predicts Compound X binds to several kinases in addition to its intended target, this would strongly suggest that a broad kinase panel screen should be the next step.

Part 2: Direct Target Interaction - In Vitro Biochemical Profiling

The most direct way to identify off-target interactions is to test Compound X against a large panel of purified proteins. Given the sulfonamide group, a common feature in many kinase inhibitors, a comprehensive kinase screen is a logical and high-priority starting point.

Comparative Analysis: Kinase Selectivity Profiling

A standard approach is to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases. The percentage of inhibition is then measured.

Table 1: Hypothetical Kinase Selectivity Data for Compound X (1 µM)

Kinase TargetFamily% Inhibition at 1 µMNotes
Primary Target Kinase (PTK) Tyrosine Kinase 95% On-target activity
Off-Target Kinase A (OTKA)Serine/Threonine Kinase88%High-confidence off-target
Off-Target Kinase B (OTKB)Tyrosine Kinase65%Moderate-confidence off-target
Off-Target Kinase C (OTKC)Lipid Kinase45%Potential off-target, requires follow-up
> 400 other kinasesVarious< 20%Low probability of direct interaction

This initial screen identifies a list of potential off-targets. The next step is to determine the potency of Compound X against these "hits" by generating IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: IC50 Determination for High-Confidence Off-Targets

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
PTK (On-Target) 50 -
OTKA1503x
OTKB80016x

A low selectivity ratio (e.g., <10x) is a significant red flag, indicating that the compound may engage the off-target at concentrations close to those required for its therapeutic effect.

Experimental Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)

This protocol outlines a typical luminescence-based kinase assay to measure the activity of a kinase and the inhibitory potential of Compound X.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to initiate the enzymatic reaction.

  • Compound Addition: Add varying concentrations of Compound X (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the % inhibition for each concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Target Engagement in a Cellular Environment

While in vitro assays are essential, they do not always reflect a compound's behavior in the complex milieu of a living cell. Cellular target engagement assays are crucial to confirm that an interaction occurs in a more physiologically relevant context.

Comparative Methods: CETSA vs. Chemical Proteomics

Two powerful methods for identifying cellular targets are the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature. By performing proteomics on the soluble fraction of cell lysates heated to different temperatures, one can identify proteins that are stabilized by Compound X.

  • Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP): This technique uses chemical probes that covalently bind to the active site of enzymes. By competing Compound X against these probes, one can identify the proteins that Compound X binds to.

Table 3: Comparison of Cellular Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (ABPP)
Principle Ligand-induced thermal stabilizationCovalent labeling of active sites
Compound Requirement No modification neededRequires a reactive group or tag
Throughput Lower, requires multiple temperature pointsHigher, can be multiplexed
Direct Binding Infers binding from stabilizationDirectly measures binding
Best For Unbiased screening of any proteinStudying specific enzyme classes
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram and protocol illustrate a typical CETSA workflow coupled with mass spectrometry for proteome-wide analysis.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating & Lysis cluster_analysis Proteomic Analysis cells Live Cells treat_dmso Treat with DMSO (Control) cells->treat_dmso treat_drug Treat with Compound X cells->treat_drug heat_dmso Heat to various temperatures treat_dmso->heat_dmso heat_drug Heat to various temperatures treat_drug->heat_drug ms_dmso LC-MS/MS heat_dmso->ms_dmso ms_drug LC-MS/MS heat_drug->ms_drug data_analysis Data Analysis: Identify stabilized proteins ms_dmso->data_analysis ms_drug->data_analysis off_targets Off-Targets data_analysis->off_targets

Caption: CETSA workflow to identify protein targets in live cells.

Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Sample Preparation: Prepare the soluble fractions for proteomic analysis by trypsin digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Proteins that are stabilized by Compound X will remain in the soluble fraction at higher temperatures compared to the control.

Part 4: Assessing the Downstream Consequences - Global Activity Profiling

Identifying a direct off-target interaction is only part of the story. It is also critical to understand the functional consequences of this interaction. Transcriptomics (e.g., RNA-Seq) and proteomics can provide a global view of the cellular pathways perturbed by Compound X.

Workflow: RNA-Seq for Pathway Analysis

By treating cells with Compound X and sequencing the messenger RNA, we can identify genes that are up- or down-regulated. This can provide powerful clues about the signaling pathways affected by both on- and off-target activities.

RNASeq_Workflow cluster_experiment Experiment cluster_sequencing Sequencing cluster_analysis Data Analysis cells Cells Treated with Compound X vs. Control rna_extraction RNA Extraction cells->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing read_mapping Read Mapping & Quantification sequencing->read_mapping deg_analysis Differential Gene Expression Analysis read_mapping->deg_analysis pathway_analysis Pathway Enrichment Analysis (e.g., KEGG, GO) deg_analysis->pathway_analysis perturbed_pathways Perturbed Pathways pathway_analysis->perturbed_pathways

Caption: RNA-Seq workflow for identifying downstream pathway effects.

If, for example, Compound X was designed to inhibit a kinase in a proliferation pathway, but RNA-Seq reveals significant changes in genes related to an inflammatory response pathway, this would be strong evidence of a functionally relevant off-target effect that warrants further investigation.

Conclusion: An Integrated Strategy for Off-Target Evaluation

Evaluating the off-target effects of a compound like this compound is a multi-faceted endeavor that requires an integrated strategy. No single method is sufficient. By starting with broad, predictive in silico methods, moving to direct in vitro biochemical screens, confirming target engagement in a cellular context with methods like CETSA, and finally, assessing the global downstream consequences through transcriptomics, researchers can build a comprehensive and reliable off-target profile. This systematic approach is essential for de-risking a compound, understanding its mechanism of action, and ultimately, developing safer and more effective therapeutics.

References

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL: [Link]

  • Title: The ChEMBL database in 2021: new data and new tools. Source: Nucleic Acids Research URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the "Why" Behind the Procedure

4-(benzenesulfonamidomethyl)benzoic acid is a molecule possessing two key functional groups that dictate its handling and disposal: a benzoic acid moiety and a benzenesulfonamide group.

  • Benzoic Acid: This component renders the molecule acidic and can cause skin and eye irritation.[1][2] Improper disposal could lead to the contamination of water sources.[3]

  • Sulfonamides: This class of compounds can exhibit antibacterial properties, and their release into the environment is undesirable as it can contribute to antibiotic resistance.[4] Some sulfonamides can also cause skin sensitization.

Therefore, a cautious approach that treats this compound as a hazardous waste is not just a regulatory formality but a scientific necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust, preventing serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which can cause irritation.[3][5]
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dust or aerosols.[3][6]

Spill Containment and Cleanup: A Rapid and Measured Response

Accidents happen. A well-prepared response to a spill of this compound is crucial to prevent exposure and environmental contamination.

Immediate Actions:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Determine the extent of the spill. For large spills (greater than 1 liter or 1 pound), evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[7][8]

  • Eliminate Ignition Sources: If any flammable solvents were used with the compound, extinguish all nearby flames and turn off hot plates.[1]

Step-by-Step Cleanup Protocol for Small Spills:
  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE before beginning cleanup.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust.[7][8] For liquid spills (if dissolved in a solvent), use an inert absorbent material, like vermiculite or sand, to dike and absorb the spill.[9]

  • Collect the Waste: Place all contaminated absorbent materials and any contaminated PPE into a clearly labeled hazardous waste container.[7][8][9]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Final Cleaning: Wash the area with soap and water.

  • Report the Incident: Inform your supervisor and document the spill according to your laboratory's standard operating procedures.

Disposal Procedures: A Regulatory and Scientifically Sound Approach

The disposal of this compound must be managed as hazardous waste.[10][11] Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as well as state and local regulations, is mandatory.[12][13][14]

Waste Segregation and Collection:
  • Designated Waste Container: Collect all solid waste of this compound, including contaminated materials from spills, in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).[15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16] Note the date when the first piece of waste is added.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[16][17] This area should be near the point of generation and under the control of laboratory personnel. Ensure that incompatible wastes are segregated. For instance, store this acidic compound away from bases.[16]

Final Disposal Workflow:

The following diagram illustrates the decision-making process for the final disposal of the collected waste.

DisposalWorkflow start Begin Disposal Process collect_waste Collect Waste in Labeled Container start->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact Environmental Health & Safety (EHS) store_saa->contact_ehs waste_pickup Schedule Waste Pickup with Licensed Contractor contact_ehs->waste_pickup transport Transport to a TSDF waste_pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(benzenesulfonamidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(benzenesulfonamidomethyl)benzoic acid demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and rationale-based framework for the safe handling of this compound. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your critical research can proceed with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Compound

  • Benzoic Acid: This component suggests that the compound may cause skin irritation and serious eye damage.[1][2] It is also harmful if swallowed.[2]

  • Sulfonamides: This class of compounds can also cause skin, eye, and respiratory irritation.[3][4][5][6] Some sulfonamides may also cause sensitization upon skin contact.[5]

Therefore, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant, potentially corrosive to the eyes, and may cause respiratory tract irritation. As with any compound with limited toxicological data, it is best to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is required for all work with this compound. The level of protection may need to be escalated based on the specific procedure and the potential for exposure.

Eye and Face Protection: The First Line of Defense

Direct contact of chemical powders or solutions with the eyes can cause serious, irreversible damage.[1][7]

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or solutions of the compound.[8] They must be close-fitting and provide a seal around the eyes to protect from splashes and airborne particles.[8]

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities of solutions or during vigorous mixing.[7][8]

Skin and Body Protection: A Barrier Against Irritation

The compound is expected to be a skin irritant.[1][3][4] Therefore, preventing skin contact is crucial.

  • Gloves: Nitrile or butyl rubber gloves are recommended for handling this compound.[7][9] Always check the glove manufacturer's compatibility chart for the specific solvents being used. It is critical to change gloves immediately if they become contaminated.

  • Laboratory Coat: A standard laboratory coat should be worn to protect the arms and torso. For procedures with a higher risk of splashes, a chemically resistant apron or suit may be necessary.[8]

  • Closed-Toed Shoes: These are a standard requirement in any laboratory setting to protect the feet from spills.

Respiratory Protection: Preventing Inhalation Hazards

As a fine powder, this compound can become airborne, posing an inhalation risk that may cause respiratory irritation.[3][4][6]

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles.

  • Respirator: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[7][8] For higher concentrations or in the event of a spill, a full-face respirator with acid gas cartridges may be necessary.[7]

Procedural Guidance for Safe Handling

The following step-by-step protocols are designed to ensure the safe handling of this compound throughout your workflow.

Weighing and Aliquoting the Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Handling: Perform all manipulations of the solid compound within the fume hood. Use a spatula to transfer the powder. Avoid actions that could generate dust.

  • Cleaning: After weighing, carefully clean all surfaces of the balance and the surrounding area within the fume hood with a damp cloth to remove any residual powder.

  • Disposal: Dispose of contaminated wipes and gloves in a designated hazardous waste container.

Preparing Solutions
  • Preparation: Work within a chemical fume hood. In addition to the core PPE, consider a face shield if splashing is a possibility.

  • Procedure: Slowly add the solid this compound to the solvent. Be aware that some organic acids can react exothermically when dissolved.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could cause splashing.

  • Storage: Clearly label the container with the compound name, concentration, solvent, and any relevant hazard warnings.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection_Workflow A Start: Task Assessment Handling this compound B Is the compound in solid form? A->B C Is there a risk of splashing? B->C No (Solution) D Work in a Fume Hood Use Goggles, Gloves, Lab Coat B->D Yes C->D No F Add Face Shield C->F Yes E Use N95 Respirator if Fume Hood is Unavailable D->E Alternative G End: Procedure Execution D->G E->G F->D

Caption: PPE selection workflow for handling this compound.

Emergency Procedures and Disposal

Spill Response

In the event of a spill, evacuate the area and alert your safety officer. For a small spill of solid material, and if you are trained to do so, you can clean it up by gently sweeping or vacuuming the material into a designated waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Chemical GogglesNitrile GlovesLab CoatFume Hood (or N95 Respirator)
Preparing Solutions Chemical Goggles & Face ShieldNitrile GlovesLab CoatFume Hood
Small Spill Cleanup Chemical Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (minimum)

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the potential hazards and implementing these procedural and PPE guidelines, you can ensure a safe and productive research environment.

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • NC DPH: Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institutes of Health. Carzenide | C7H7NO4S | CID 8739 - PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.